Product packaging for Diallyl terephthalate(Cat. No.:CAS No. 1026-92-2)

Diallyl terephthalate

Cat. No.: B044613
CAS No.: 1026-92-2
M. Wt: 246.26 g/mol
InChI Key: ZDNFTNPFYCKVTB-UHFFFAOYSA-N
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Description

Diallyl terephthalate is a high-value monomer of significant interest in polymer and material science research. Its core application lies in its role as a precursor for the synthesis of specialized polymers, particularly unsaturated polyester resins (UPRs) and thermosetting plastics. The molecule incorporates two allyl groups, which are highly reactive and undergo cross-linking reactions via free-radical or thermal polymerization mechanisms. This property allows researchers to create polymers with tailored characteristics, such as enhanced thermal stability, specific mechanical strength, and improved chemical resistance. Furthermore, this compound is investigated as a reactive diluent to modify the viscosity and processing conditions of resin systems, and as a building block for developing novel cross-linked networks with defined porosity and functionality for advanced composite materials, coatings, and adhesives. This reagent provides scientists with a versatile tool for exploring structure-property relationships in polymer chemistry and for the design of next-generation polymeric materials with customized performance metrics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O4 B044613 Diallyl terephthalate CAS No. 1026-92-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(prop-2-enyl) benzene-1,4-dicarboxylate
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InChI

InChI=1S/C14H14O4/c1-3-9-17-13(15)11-5-7-12(8-6-11)14(16)18-10-4-2/h3-8H,1-2,9-10H2
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InChI Key

ZDNFTNPFYCKVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)C(=O)OCC=C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H14O4
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Related CAS

25820-61-5
Record name 1,4-Benzenedicarboxylic acid, 1,4-di-2-propen-1-yl ester, homopolymer
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DSSTOX Substance ID

DTXSID9061419
Record name Diallyl terephthalate
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Molecular Weight

246.26 g/mol
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CAS No.

1026-92-2
Record name Diallyl terephthalate
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Record name 1,4-Benzenedicarboxylic acid, 1,4-di-2-propen-1-yl ester
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Record name Diallyl terephthalate
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Foundational & Exploratory

Diallyl terephthalate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Diallyl Terephthalate (B1205515)

Abstract

Diallyl terephthalate (DAT) is an organic compound notable for its role as a monomer and crosslinking agent in the synthesis of polymers.[1] Structurally, it is the diester of terephthalic acid and allyl alcohol.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on data relevant to researchers in the chemical and material sciences. While its primary applications are in the plastics industry, this guide presents its core technical data for a broad scientific audience.[1][2]

Chemical Structure and Identifiers

This compound is a symmetrical molecule featuring a central 1,4-phenylene group (the terephthalate moiety) to which two allyl ester groups are attached.[1][3]

Synthesis_Workflow cluster_main Synthesis of this compound arrow arrow start Start: Reagents reagents Dimethyl Terephthalate + Allyl Alcohol + Catalyst start->reagents 1. Charge Reactor reaction Transesterification (90-145°C) reagents->reaction 2. Heat & Stir monitoring Monitor DMT Content (< 0.5%) reaction->monitoring 3. React cooling1 Cool to < 100°C monitoring->cooling1 Reaction Complete quench Add Water & Acid cooling1->quench 4. Quench cooling2 Cool to 60°C quench->cooling2 separation Phase Separation (Remove Aqueous Layer) cooling2->separation 5. Stratify purification Vacuum Distillation (Remove Water) separation->purification 6. Isolate Organic Layer product Final Product: This compound purification->product 7. Purify

References

An In-depth Technical Guide to the Synthesis and Purification of Diallyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for diallyl terephthalate (B1205515) (DAT), an important monomer in the production of high-performance polymers. This document details experimental protocols, presents quantitative data for comparative analysis, and includes workflow diagrams to illustrate the chemical processes involved.

Synthesis of Diallyl Terephthalate

This compound is primarily synthesized through two main chemical pathways: transesterification of dimethyl terephthalate and direct esterification of terephthalic acid.

Transesterification of Dimethyl Terephthalate

Transesterification is a common and efficient method for producing this compound. This process involves the reaction of dimethyl terephthalate (DMT) with allyl alcohol in the presence of a catalyst. The equilibrium of the reaction is driven forward by the removal of the methanol (B129727) byproduct.

A key factor for a successful transesterification is maintaining a low water content in the reaction mixture, ideally below 200 ppm, to ensure high conversion rates and product quality.[1]

Workflow for Transesterification Synthesis of this compound

G cluster_synthesis Transesterification Synthesis DMT Dimethyl Terephthalate Reactor Reactor DMT->Reactor AllylAlcohol Allyl Alcohol AllylAlcohol->Reactor Catalyst Catalyst (e.g., Calcium Methoxide) Catalyst->Reactor Heating Heating (90-145°C) Reactor->Heating Distillation Distillation (Methanol Removal) Heating->Distillation Reaction & Distillation CrudeDAT Crude this compound Distillation->CrudeDAT

Caption: Transesterification process for this compound synthesis.

Direct Esterification of Terephthalic Acid

Direct esterification involves the reaction of terephthalic acid (TPA) with allyl alcohol, typically in the presence of an acid catalyst. The removal of water, a byproduct of the reaction, is crucial for driving the reaction to completion. This method is a foundational technique in polyester (B1180765) chemistry.

Purification of this compound

The crude this compound obtained from synthesis requires purification to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include washing, vacuum distillation, and chromatography.

Workflow for Purification of this compound

G cluster_purification Purification Workflow CrudeDAT Crude this compound Washing Washing (Water/Acid/Alkaline) CrudeDAT->Washing PhaseSeparation Phase Separation Washing->PhaseSeparation WashedDAT Washed this compound PhaseSeparation->WashedDAT VacuumDistillation Vacuum Distillation WashedDAT->VacuumDistillation PureDAT Pure this compound (>98%) VacuumDistillation->PureDAT

Caption: General purification workflow for this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and purification of this compound and analogous esters.

Table 1: Comparison of Synthesis Parameters for Terephthalate Esters

ParameterTransesterification (DMT + Allyl Alcohol)Direct Esterification (TPA + Alcohol)
Starting Materials Dimethyl Terephthalate, Allyl AlcoholTerephthalic Acid, Allyl Alcohol
Catalyst Calcium Methoxide (B1231860)/Ethanolate, Alkali Metal AlkoxidesSulfuric Acid (for other esters)
Temperature (°C) 90 - 145[2]150 - 270 (for C6-C10 alcohols)[3]
Pressure AtmosphericAtmospheric to Elevated
Key Condition Low water content (<200 ppm)[1]Removal of water byproduct

Table 2: Comparison of Purification Methods for Terephthalate Esters

Purification MethodTypical Recovery (%)Expected Purity (%)Key Advantages
Alkaline Wash 85 - 9590 - 97Effective for removing acidic impurities.[4]
Vacuum Distillation 90 - 98>99.5Excellent for removing non-volatile or high-boiling impurities.[4]
Column Chromatography Variable>99.8Capable of achieving very high purity by separating closely related compounds.[4]

*Data is based on the purification of diethyl terephthalate and serves as a good estimate for this compound due to their structural similarity.[4]

Experimental Protocols

Synthesis of this compound via Transesterification

This protocol is adapted from a patented method for the preparation of this compound.[2]

Materials:

  • Dimethyl terephthalate (DMT)

  • Allyl alcohol

  • Catalyst: Calcium methoxide or calcium ethoxide

  • Reactor equipped with a stirrer, heating mantle, and distillation column

Procedure:

  • Charge the reactor with dimethyl terephthalate, allyl alcohol, and the catalyst.

  • Begin stirring and heat the mixture to a temperature range of 90-145°C.

  • Maintain the temperature at the top of the distillation column between 60-95°C to facilitate the removal of methanol.

  • Monitor the reaction progress by sampling and analyzing the dimethyl terephthalate content.

  • Once the dimethyl terephthalate content is less than 0.5%, discontinue heating.[2]

  • Cool the reaction mixture to below 100°C.

Purification of this compound

This protocol combines washing and vacuum distillation for the purification of crude this compound.

Part A: Washing

Materials:

  • Crude this compound

  • Water

  • Dilute acid (e.g., hydrochloric acid)

  • Separatory funnel

Procedure:

  • To the cooled crude this compound, add water and a small amount of acid.

  • Continue cooling the mixture to approximately 60°C.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Remove the lower aqueous layer.

  • Wash the organic layer (this compound) with water again and separate the layers.[2]

Part B: Vacuum Distillation

Materials:

  • Washed this compound

  • Vacuum distillation apparatus

Procedure:

  • Transfer the washed this compound to the distillation flask.

  • Heat the flask under vacuum to remove any residual water.

  • Increase the temperature and reduce the pressure to distill the this compound.

  • Collect the pure this compound fraction. This method is effective for removing a small amount of water and other impurities to yield the final product.[2]

Alternative Purification via Alkaline Wash and Column Chromatography

This protocol is based on established methods for purifying similar esters like diethyl terephthalate and is applicable for achieving very high purity this compound.[4]

Part A: Alkaline Wash

Materials:

  • Crude this compound

  • Organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • 10% aqueous sodium bicarbonate or potassium carbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent.

  • Transfer the solution to a separatory funnel and wash with an equal volume of 10% sodium bicarbonate solution to remove acidic impurities.

  • Separate the aqueous layer.

  • Wash the organic layer with deionized water to remove any remaining base.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the washed this compound.[4]

Part B: Column Chromatography

Materials:

  • Washed this compound

  • Silica (B1680970) gel

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Prepare a silica gel column with the chosen eluent.

  • Dissolve the washed this compound in a minimum amount of the eluent and load it onto the column.

  • Elute the column with the eluent, collecting fractions.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure this compound.

  • Combine the pure fractions and remove the eluent using a rotary evaporator to yield highly purified this compound.[4]

References

In-Depth ¹H and ¹³C NMR Spectral Analysis of Diallyl Terephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diallyl terephthalate (B1205515). The document details the structural elucidation of the molecule through the interpretation of chemical shifts, coupling constants, and signal multiplicities. It also includes a standardized experimental protocol for acquiring high-quality NMR spectra of similar organic compounds.

Introduction to Diallyl Terephthalate and NMR Spectroscopy

This compound is an organic compound with the chemical formula C₁₄H₁₄O₄. It is the diester of terephthalic acid and allyl alcohol. The molecule consists of a central benzene (B151609) ring substituted at the 1 and 4 positions with two allyl ester groups. Understanding the precise chemical structure is crucial for its application in polymer chemistry and as a crosslinking agent.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These values are based on the analysis of spectral data available in public databases.

Table 1: ¹H NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-Ar~8.10Singlet-4H
H-olefinic (CH)~6.05Multiplet-2H
H-olefinic (=CH₂)~5.40Doublet of doublets~17.2, ~1.42H
H-olefinic (=CH₂)~5.28Doublet of doublets~10.5, ~1.42H
H-allylic (O-CH₂)~4.83Doublet~5.74H

Table 2: ¹³C NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ, ppm)
C=O (ester)~165.5
C-Ar (quaternary)~134.0
C-olefinic (CH)~132.5
C-Ar (CH)~129.5
C-olefinic (=CH₂)~118.5
C-allylic (O-CH₂)~66.0

Experimental Protocol for NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

3.2. Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Decoupling: Proton decoupling is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.

3.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline to be flat.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of this compound Structure and NMR Assignments

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its NMR spectral analysis.

Diallyl_Terephthalate_Structure cluster_allyl1 Allyl Group 1 cluster_terephthalate Terephthalate Core cluster_allyl2 Allyl Group 2 C1 C C2 C C1->C2 = H1 H C1->H1 H2 H C1->H2 C3 C C2->C3 H3 H C2->H3 H4 H C3->H4 H5 H C3->H5 C4 C C5 C C4->C5 C10 C C4->C10 C6 C C5->C6 = H6 H C5->H6 C7 C C6->C7 H7 H C6->H7 C8 C C7->C8 = C11 C C7->C11 C9 C C8->C9 H8 H C8->H8 C9->C4 = H9 H C9->H9 O1 O C10->O1 = O2 O C10->O2 O3 O C11->O3 = O4 O C11->O4 O2->C3 C14 C O4->C14 C12 C C13 C C12->C13 = H10 H C12->H10 H11 H C12->H11 C13->C14 H12 H C13->H12 H13 H C14->H13 H14 H C14->H14

Caption: Chemical structure of this compound.

NMR_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation SamplePrep Sample Preparation NMR_Experiment 1H and 13C NMR Experiments SamplePrep->NMR_Experiment FID_Data Raw FID Data NMR_Experiment->FID_Data FourierTransform Fourier Transform FID_Data->FourierTransform Phasing_Baseline Phasing & Baseline Correction FourierTransform->Phasing_Baseline Referencing Chemical Shift Referencing Phasing_Baseline->Referencing Processed_Spectra Processed 1D Spectra Referencing->Processed_Spectra Signal_Assignment Signal Assignment (Chemical Shift, Multiplicity) Processed_Spectra->Signal_Assignment Integration Integration (1H NMR) Processed_Spectra->Integration Coupling_Analysis Coupling Constant Analysis Signal_Assignment->Coupling_Analysis Final_Structure Structural Confirmation of this compound Coupling_Analysis->Final_Structure Integration->Final_Structure

Caption: Workflow for NMR spectral analysis.

An In-depth Technical Guide to the FTIR Spectroscopy of Diallyl Terephthalate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the analysis of diallyl terephthalate (B1205515) (DATP) monomer. This document outlines detailed experimental protocols, presents key spectral data, and includes visual workflows to facilitate the identification and characterization of this compound.

Introduction to FTIR Spectroscopy for Monomer Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique used to identify the functional groups present within a molecule. The method relies on the principle that chemical bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, molecules absorb energy at these frequencies, and the resulting absorption spectrum serves as a unique molecular "fingerprint"[1].

For diallyl terephthalate, FTIR analysis is crucial for confirming its chemical structure, assessing its purity, and monitoring its polymerization or degradation. The DATP molecule possesses several key functional groups—an aromatic ring, ester linkages, and allyl groups—each producing distinct and identifiable peaks in the infrared spectrum.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for analyzing liquid or solid samples with minimal preparation.[2] The following protocol details the steps for acquiring an FTIR spectrum of this compound monomer using an ATR accessory.

2.1 Instrumentation and Materials

  • Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory, often featuring a diamond or germanium crystal.[3]

  • Detector: A standard Deuterated Triglycine Sulfate (DTGS) detector is typically sufficient.[4]

  • Sample: this compound monomer.

  • Cleaning Supplies: Non-abrasive wipes and a suitable solvent (e.g., ethanol (B145695) or isopropanol) for cleaning the ATR crystal.[5]

2.2 Data Acquisition Procedure

  • Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal clean and uncovered. The purpose is to measure the absorbance of ambient air (notably CO₂ and water vapor) and the instrument optics, which will then be subtracted from the sample spectrum.[5][6]

  • Sample Application: Place a small amount of the this compound monomer onto the center of the ATR crystal. If the sample is a liquid, a few drops are sufficient to cover the crystal surface. If it is a solid, use a spatula to place a small amount of powder on the crystal.[5]

  • Apply Pressure: Lower the ATR pressure clamp and apply firm, consistent pressure to ensure good contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.[5]

  • Sample Spectrum Collection: Initiate the sample scan. The instrument will direct an infrared beam into the crystal, where it will interact with the sample and be measured by the detector.

  • Instrument Parameters: Typical settings for the analysis are as follows:

    • Spectral Range: 4000 – 650 cm⁻¹[3]

    • Resolution: 4 cm⁻¹[3]

    • Number of Scans: 32 scans are averaged to improve the signal-to-noise ratio.[3][7]

  • Post-Analysis Cleaning: After the measurement is complete, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal surface with a solvent-moistened wipe.[5]

Data Presentation and Spectral Interpretation

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The primary vibrations are associated with the terephthalate core and the terminal allyl groups. The table below summarizes the key absorption bands and their assignments, compiled from spectral data of terephthalate-containing compounds and general knowledge of allyl group vibrations.[8][9][10][11]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100 - 3020Medium=C-H StretchAllyl & Aromatic
2990 - 2880MediumC-H Asymmetric & Symmetric StretchAllyl (-CH₂)
~1720Very StrongC=O StretchEster
~1645WeakC=C StretchAllyl
~1577 & ~1504MediumC=C Aromatic Ring StretchAromatic
~1245StrongAsymmetric C-C-O StretchEster (Terephthalate)
~1100StrongSymmetric O-C-C StretchEster (Terephthalate)
990 & 920Strong=C-H Out-of-Plane BendAllyl
~725StrongAromatic C-H Out-of-Plane Bend (p-substituted)Aromatic

Table 1: Summary of characteristic FTIR absorption bands for this compound Monomer.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the molecular structure and its spectral output.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition & Analysis cluster_post Post-Analysis start Start background Collect Background Spectrum (Clean ATR Crystal) start->background sample_prep Place DATP Sample on ATR Crystal background->sample_prep pressure Apply Pressure sample_prep->pressure collect_scan Collect Sample Spectrum (4000-650 cm⁻¹, 4 cm⁻¹, 32 scans) pressure->collect_scan process_data Process Data (Background Subtraction) collect_scan->process_data analyze Analyze Spectrum (Identify Functional Groups) process_data->analyze clean Clean ATR Crystal analyze->clean finish End clean->finish

FTIR Experimental Workflow for DATP Analysis.

logical_relationship cluster_molecule This compound Structure cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) mol Molecule ester Ester Group (-COO-) mol->ester allyl Allyl Group (-CH₂-CH=CH₂) mol->allyl aromatic Aromatic Ring (p-substituted) mol->aromatic co_stretch C=O Stretch (~1720) ester->co_stretch Vibrates at c_o_stretch C-O Stretches (~1245 & ~1100) ester->c_o_stretch Vibrates at alkene_ch_stretch =C-H Stretch (>3000) allyl->alkene_ch_stretch Vibrates at alkene_cc_stretch C=C Stretch (~1645) allyl->alkene_cc_stretch Vibrates at arom_ch_stretch Aromatic C-H Stretch (>3000) aromatic->arom_ch_stretch Vibrates at arom_cc_stretch Aromatic C=C Stretches (~1577, ~1504) aromatic->arom_cc_stretch Vibrates at arom_ch_bend Aromatic C-H Bend (~725) aromatic->arom_ch_bend Vibrates at

Functional Groups of DATP and Their IR Regions.

References

An In-depth Technical Guide to the Thermal Decomposition Analysis of Diallyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl terephthalate (B1205515) (DAT) is a versatile monomer utilized in the production of high-performance thermosetting resins and as a crosslinking agent in various polymer systems. A thorough understanding of its thermal stability and decomposition behavior is paramount for its safe handling, processing, and for predicting the performance of materials derived from it. This technical guide provides a comprehensive overview of the analytical techniques used to study the thermal decomposition of diallyl terephthalate. Due to a scarcity of publicly available data specifically for this compound monomer, this guide leverages data from analogous compounds, primarily diethyl terephthalate and other terephthalate esters, to present a theoretical framework for its decomposition. Detailed experimental protocols for key analytical methods are provided, alongside proposed decomposition pathways. All quantitative data is summarized for clarity, and logical workflows are visualized to aid in comprehension.

Introduction

This compound (C₁₄H₁₄O₄) is an organic compound belonging to the ester family, characterized by a central terephthalate core with two allyl functional groups. Its propensity to undergo polymerization upon heating makes it a valuable component in the formulation of materials requiring high thermal and chemical resistance. Consequently, the analysis of its thermal decomposition is critical for defining processing limits and understanding potential degradation mechanisms that could impact material integrity and safety. This guide will delve into the primary analytical techniques employed for this purpose: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Physicochemical Properties of this compound

A foundational understanding of the basic properties of this compound is essential before delving into its thermal decomposition characteristics.

PropertyValueReference
Molecular Formula C₁₄H₁₄O₄[1]
Molecular Weight 246.26 g/mol [1]
Appearance Colorless to almost colorless clear liquid
Boiling Point 172 °C at 5 mmHg
CAS Number 1026-92-2[1]

Thermal Analysis Techniques and Expected Behavior

The thermal decomposition of this compound can be systematically investigated using a suite of thermoanalytical techniques. While specific experimental data for this compound is limited in public literature, the behavior of analogous esters, such as diethyl terephthalate, provides a strong basis for predicting its thermal degradation profile.[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a fundamental technique for determining the thermal stability and decomposition profile of a material.

Expected TGA Profile for a Terephthalate Ester:

Based on data for diethyl terephthalate, a single-step or a multi-step decomposition process is anticipated for this compound in an inert atmosphere.[2] The initial mass loss would correspond to the primary decomposition of the ester.

Table 1: Predicted TGA Data for this compound (based on Diethyl Terephthalate Analogy)

ParameterPredicted Value Range
Onset of Decomposition (T_onset)200 - 270 °C
Temperature of Maximum Weight Loss (T_max)250 - 320 °C
Residual Mass at 600 °C (in N₂)< 5%
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Expected DSC Profile for a Terephthalate Ester:

The DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its boiling point if not fully polymerized, followed by exothermic events at higher temperatures associated with decomposition. For a polymerized sample, a glass transition temperature (Tg) would be observed.

Table 2: Predicted DSC Data for this compound (based on Diethyl Terephthalate Analogy)

ParameterPredicted Value Range
Melting Point (T_m) - MonomerNot applicable (liquid at RT)
DecompositionExothermic peaks > 250 °C
Enthalpy of Decomposition (ΔH_d)Varies with conditions

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be optimized for the specific instrumentation used.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean alumina (B75360) crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA furnace.

    • Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to 600 °C at a heating rate of 10 °C/min.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Acquisition: Initiate the temperature program and continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (T_onset).

    • Determine the temperature of maximum weight loss (T_max) from the peak of the first derivative of the TGA curve (DTG curve).

    • Record the percentage of residual mass at the end of the experiment.

TGA_Workflow start Start prep Weigh 5-10 mg of This compound start->prep load Load Sample into TGA Instrument prep->load setup Set TGA Parameters: - Temp Range: 25-600°C - Heating Rate: 10°C/min - Atmosphere: N₂ (50 mL/min) load->setup run Run TGA Experiment setup->run collect Collect Mass vs. Temperature Data run->collect analyze Analyze TGA/DTG Curves collect->analyze report Report T-onset, T-max, and Residual Mass analyze->report end_node End report->end_node

Caption: TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the thermal transitions, including decomposition events, of this compound.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup:

    • Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

    • Set the temperature program to ramp from ambient temperature to a temperature above the expected decomposition range (e.g., 400 °C) at a heating rate of 10 °C/min.

    • Maintain an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min.

  • Data Acquisition: Initiate the temperature program and record the heat flow to the sample as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify and characterize any endothermic or exothermic peaks, noting their onset temperatures, peak temperatures, and integrated areas (enthalpies).

DSC_Workflow start Start prep Weigh 2-5 mg of This compound start->prep seal Seal Sample in Aluminum Pan prep->seal load Load Sample and Reference Pans into DSC seal->load setup Set DSC Parameters: - Temp Range: 25-400°C - Heating Rate: 10°C/min - Atmosphere: N₂ (50 mL/min) load->setup run Run DSC Experiment setup->run collect Collect Heat Flow vs. Temperature Data run->collect analyze Analyze DSC Thermogram for Thermal Events collect->analyze report Report Onset Temps, Peak Temps, and Enthalpies analyze->report end_node End report->end_node

Caption: DSC Experimental Workflow.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount (typically < 1 mg) of this compound into a pyrolysis sample cup.

  • Pyrolyzer Setup:

    • Set the pyrolysis temperature (e.g., a temperature determined from TGA, such as T_max). A stepped pyrolysis at different temperatures can also be performed.

    • Interface the pyrolyzer with the GC inlet.

  • GC-MS Setup:

    • Use a suitable capillary column (e.g., a non-polar or mid-polar column).

    • Program the GC oven temperature to separate the expected decomposition products. A typical program might start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 300 °C).

    • Set the mass spectrometer to scan a wide mass range (e.g., m/z 35-550).

  • Data Acquisition: Initiate the pyrolysis, which rapidly heats the sample and introduces the decomposition products into the GC-MS system for separation and detection.

  • Data Analysis:

    • Identify the peaks in the chromatogram.

    • Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) to identify the chemical structure of the decomposition products.

PyGCMS_Workflow start Start prep Prepare this compound Sample for Pyrolysis start->prep pyrolyze Pyrolyze Sample at Set Temperature prep->pyrolyze separate Separate Decomposition Products by GC pyrolyze->separate detect Detect and Fragment Products by MS separate->detect analyze Identify Products using Mass Spectral Libraries detect->analyze end_node End analyze->end_node

Caption: Py-GC-MS Experimental Workflow.

Proposed Thermal Decomposition Pathway

The thermal decomposition of terephthalate esters is generally understood to proceed via several potential pathways, with the specific mechanism being influenced by the structure of the ester group.[3][4][5] For this compound, the presence of the allyl group suggests that the decomposition may be initiated by ester bond scission. A plausible decomposition pathway is proposed below, based on established mechanisms for similar compounds.

Primary Decomposition Step: The initial step is likely the homolytic cleavage of the ester C-O bond, leading to the formation of a terephthaloyl radical and an allyloxy radical.

Secondary Reactions: These initial radicals can then undergo a variety of subsequent reactions:

  • Decarboxylation: The terephthaloyl radical can lose carbon dioxide to form a phenyl radical.

  • Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules.

  • Recombination: Various radical species can recombine to form a complex mixture of products.

  • Allyl Group Reactions: The allyl group itself can undergo further reactions, including isomerization and fragmentation.

Based on the decomposition of similar terephthalates, potential pyrolysis products could include terephthalic acid, benzoic acid, benzene, allyl alcohol, and various smaller hydrocarbons.[6]

Decomposition_Pathway DAT This compound radicals Terephthaloyl Radical + Allyloxy Radical DAT->radicals Heat (Ester Bond Scission) decarb Decarboxylation radicals->decarb h_abstract Hydrogen Abstraction radicals->h_abstract recomb Recombination radicals->recomb products Complex Mixture of Decomposition Products (e.g., Terephthalic Acid, Benzoic Acid, Benzene, Allyl Alcohol) decarb->products h_abstract->products recomb->products

Caption: Proposed Decomposition Pathway.

Summary and Future Work

Future research should focus on generating and publishing specific experimental data for the thermal decomposition of this compound monomer to validate the proposed mechanisms and provide the quantitative data necessary for precise material modeling and safety assessments.

References

A Technical Guide to Diallyl Terephthalate Monomer: CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical identifier and safety profile of diallyl terephthalate (B1205515), a monomer utilized in the synthesis of optical materials and thermosetting plastics.[1] All information is presented to meet the needs of professionals in research and development.

Chemical Identification

Diallyl terephthalate is an organic compound known for its use as a reactive diluent and crosslinking agent in the production of polymers, such as unsaturated polyester (B1180765) resins.[2]

  • Chemical Name : bis(prop-2-enyl) benzene-1,4-dicarboxylate[3]

  • Synonyms : Terephthalic Acid Diallyl Ester, DAPren Monomer[4][5]

  • CAS Number : 1026-92-2[3][4][5][6]

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with low viscosity and good solubility in organic solvents.[2][4] Key quantitative properties are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₄O₄[3][4][6]
Molecular Weight 246.26 g/mol [3][4][6]
Physical State Colorless to Almost Colorless Clear Liquid[4][7]
Boiling Point 172 °C @ 5 mmHg[4]
Flash Point 158 °C (316.4 °F)[4][8]
Specific Gravity 1.12[4]
Refractive Index 1.53[4]

Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[3][7] Adherence to safety protocols is mandatory when handling this chemical.

The Globally Harmonized System (GHS) classification for this compound is detailed in the following table.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4
alt text
Warning H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2
alt text
Warning H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2A
alt text
Warning H319: Causes serious eye irritation

Source:[3][7]

Key precautionary statements for the safe handling of this compound include:

  • P264 : Wash skin thoroughly after handling.[3][7]

  • P270 : Do not eat, drink or smoke when using this product.[3][7]

  • P280 : Wear protective gloves/protective clothing/eye protection/face protection.[3][7]

  • P301 + P312 + P330 : IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

  • P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.[3][7]

  • P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]

  • P501 : Dispose of contents/container to an approved waste disposal plant.[3][7]

  • Skin Contact : Causes skin irritation, which may manifest as itching, scaling, redness, or blistering.[7][8]

  • Eye Contact : Causes serious eye irritation, characterized by redness, watering, and pain.[7][8]

  • Ingestion : Harmful if ingested.[3][8]

  • Inhalation : May cause irritation of the lungs and respiratory system.[8]

  • Sensitization : A related compound, diallyl phthalate (B1215562) (DAP), has shown positive results for skin sensitization in animal studies.[9]

There is no data to suggest that this compound has carcinogenic, mutagenic, or teratogenic effects.[8]

Handling, Storage, and Emergency Procedures

Proper engineering controls and personal protective equipment are essential for safe handling.

  • Engineering Controls : Use in a well-ventilated area, preferably with local exhaust ventilation to maintain low airborne concentrations.[7] An eyewash station should be readily accessible.[7]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear safety glasses with side-shields or goggles.[7][11]

    • Skin Protection : Wear chemical-resistant gloves and protective clothing.[7][11]

    • Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator.[8]

  • Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from sources of ignition.[7]

  • Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[7] It is sensitive to light and heat and should be refrigerated for long-term storage (0-10°C).[4][8]

In the event of a spill, a systematic approach is crucial to ensure safety and minimize environmental contamination. The following workflow outlines the necessary steps.

G cluster_prep 1. Immediate Response cluster_contain 2. Control & Containment cluster_cleanup 3. Cleanup & Disposal cluster_post 4. Post-Cleanup a Assess Situation & Ensure Personal Safety b Remove All Ignition Sources a->b Critical First Step c Wear Appropriate PPE (Gloves, Goggles, Respirator) b->c d Ensure Adequate Ventilation c->d e Contain Spill with Inert Absorbent Material d->e f Collect Absorbed Material into a Suitable Container e->f g Prevent Entry into Drains or Waterways f->g h Dispose of Waste According to Local Regulations g->h i Decontaminate Area & Equipment h->i j Report Incident as per Institutional Protocol i->j

Caption: Workflow for this compound Spill Response.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the manufacturer's SDS for complete and current safety information.

References

Solubility of Diallyl Terephthalate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl terephthalate (B1205515) (DAT) is a diester of terephthalic acid and allyl alcohol, recognized for its role as a crosslinking agent and a monomer in the synthesis of polymers. A comprehensive understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation. This technical guide provides an in-depth overview of the solubility of diallyl terephthalate, presenting available qualitative data and inferring solubility characteristics based on structurally similar compounds. Furthermore, this guide details a comprehensive experimental protocol for the precise determination of this compound solubility.

Introduction

This compound (C₁₄H₁₄O₄) is a colorless to pale yellow liquid at room temperature, characterized by its low viscosity.[1] It is widely utilized in the polymer industry, particularly in the production of thermosetting plastics and as a reactive diluent in unsaturated polyester (B1180765) resins.[1] The solubility of a compound is a fundamental physical property that dictates its utility in various chemical processes, including reaction kinetics, purification via crystallization, and formulation of solutions. While generally cited as having good solubility in organic solvents, specific quantitative data for this compound is not extensively available in public literature.[1] This guide aims to consolidate the available information and provide a framework for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₄O₄[1]
Molecular Weight246.26 g/mol [1]
AppearanceColorless to pale yellow liquid[1]
Boiling Point172 °C @ 5 mmHg
Density1.12 g/cm³
Refractive Index1.526

Solubility Profile of this compound

Direct quantitative solubility data for this compound in a comprehensive range of common organic solvents is not readily found in peer-reviewed journals or chemical databases. However, based on its chemical structure as an aromatic diester and information available for analogous compounds, a qualitative solubility profile can be inferred.

Esters, in general, are soluble in a wide array of organic solvents.[2][3] The solubility of this compound is expected to be influenced by the polarity of the solvent, with good solubility anticipated in moderately polar and non-polar organic solvents. For instance, the structurally similar compound, diallyl phthalate (B1215562), is described as being soluble in most organic liquids.[4] Furthermore, diethyl terephthalate is known to be soluble in ethanol, methanol, and ether.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical ClassExpected Solubility
AcetoneKetoneSoluble / Miscible
EthanolAlcoholSoluble / Miscible
MethanolAlcoholSoluble / Miscible
TolueneAromatic HydrocarbonSoluble / Miscible
HexaneAliphatic HydrocarbonLikely Soluble
Ethyl AcetateEsterSoluble / Miscible
Diethyl EtherEtherSoluble / Miscible
ChloroformHalogenated HydrocarbonSoluble / Miscible
Dimethylformamide (DMF)AmideSoluble / Miscible
Dimethyl Sulfoxide (DMSO)SulfoxideSoluble / Miscible

Note: The solubilities listed are qualitative estimations based on the properties of structurally similar compounds. Experimental verification is necessary for quantitative assessment.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data for this compound, a standardized experimental protocol should be followed. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid or liquid solute in a solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Constant temperature bath or incubator

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Oven for drying glassware

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of this compound solubility.

G Experimental Workflow for Solubility Determination prep Preparation of Saturated Solution equil Equilibration at Constant Temperature prep->equil Place in bath sampling Sample Withdrawal and Filtration equil->sampling After 24-48h evap Solvent Evaporation sampling->evap Transfer filtrate weigh Weighing of Residue evap->weigh After complete drying calc Calculation of Solubility weigh->calc Use mass data

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solute ensures that the solution is saturated.

  • Equilibration: Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the mixture continuously to facilitate the dissolution process and ensure equilibrium is reached. The equilibration time can vary, but 24 to 48 hours is generally sufficient.

  • Sample Withdrawal and Filtration: After equilibration, allow the solution to stand undisturbed for a sufficient period to allow the excess solute to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation. Immediately filter the sample through a syringe filter (of a material compatible with the solvent) to remove any suspended microparticles.

  • Solvent Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed, dry container (e.g., a glass petri dish or an aluminum pan). Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent any loss of the this compound.

  • Weighing of Residue: Once the solvent has been completely removed, place the container with the this compound residue in a desiccator to cool to room temperature. Weigh the container with the residue on an analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility: The solubility of this compound in the solvent can be calculated using the following formula:

    Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent in the aliquot) × 100

Logical Relationships in Solubility Determination

The determination of solubility involves a series of logical steps and considerations, as depicted in the following diagram.

G Logical Relationships in Solubility Determination solute Solute (this compound) solubility Solubility solute->solubility solvent Solvent (Organic Liquid) solvent->solubility temp Temperature temp->solubility pressure Pressure (usually atmospheric) pressure->solubility

References

Diallyl terephthalate physical properties density and refractive index

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Diallyl Terephthalate (B1205515): Density and Refractive Index

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of two key physical properties of diallyl terephthalate (DAT): density and refractive index. This compound is a monomer used in the synthesis of optical materials, making the precise characterization of its physical properties crucial for the development and quality control of resulting polymers.[1] This document compiles quantitative data from various sources, outlines typical experimental methodologies for these measurements, and presents a logical diagram illustrating the relationship between the substance and its physical characteristics.

Core Physical Properties

This compound is a colorless to pale yellow liquid at room temperature, recognized for its low viscosity and solubility in organic solvents.[2] Its primary application lies in the production of unsaturated polyester (B1180765) resins and as a crosslinking agent in polymer formulations.[2]

Quantitative Data

The density and refractive index of this compound have been reported in several chemical databases and supplier specifications. The following table summarizes these values for easy reference and comparison.

Physical PropertyValueSource
Density1.121 g/cm³ChemBK[1]
1.1 ± 0.1 g/cm³ECHEMI[3]
1.12 g/mLAlfa Chemistry[4]
Refractive Index1.526ChemBK[1]
1.524ECHEMI[3]
1.53Alfa Chemistry[4]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, standard methods for determining the density and refractive index of liquids are applicable.

Density Measurement

The density of a liquid like this compound is typically determined using a pycnometer or a digital density meter.

Methodology using a Pycnometer:

  • Cleaning and Calibration: The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is thoroughly cleaned, dried, and weighed empty (m_p). It is then filled with a reference substance of known density, such as deionized water, at a controlled temperature, and weighed again (m_p+w).

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same controlled temperature. It is then weighed (m_p+s).

  • Calculation: The density of the sample (ρ_s) is calculated using the following formula:

    ρ_s = ((m_p+s - m_p) / (m_p+w - m_p)) * ρ_w

    where ρ_w is the density of the reference substance (water) at the experimental temperature.

Refractive Index Measurement

The refractive index of this compound, a measure of how light propagates through it, is commonly measured using an Abbe refractometer or a digital refractometer.

Methodology using an Abbe Refractometer:

  • Calibration: The refractometer is calibrated using a standard reference material with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the surface of the measuring prism.

  • Measurement: The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the control knob until the boundary between the light and dark regions is sharp and centered in the crosshairs.

  • Reading: The refractive index is then read directly from the instrument's scale. Temperature control is crucial for accurate measurements, as the refractive index is temperature-dependent.

Logical Relationships

The following diagram illustrates the fundamental relationship between the chemical compound, this compound, and its inherent physical properties of density and refractive index.

G Relationship between this compound and its Physical Properties substance This compound (C14H14O4) property1 Density (mass per unit volume) substance->property1 exhibits property2 Refractive Index (measure of light bending) substance->property2 exhibits measurement1 Determined by Pycnometry / Densitometry property1->measurement1 measured via measurement2 Determined by Refractometry property2->measurement2 measured via

Caption: Logical flow from substance to its physical properties and measurement methods.

References

The Core Mechanism of Diallyl Terephthalate Free-Radical Polymerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl terephthalate (B1205515) (DAT), a monomer featuring two allyl functional groups, undergoes free-radical polymerization to form highly cross-linked, thermosetting polymers with notable thermal and chemical stability. The polymerization kinetics of DAT are characterized by significant diffusion limitations from the reaction's outset and are mechanistically distinguished by the prevalence of degradative chain transfer, a process that significantly influences the polymer's molecular weight and overall reaction rate. This technical guide provides a comprehensive overview of the free-radical polymerization of DAT, detailing the fundamental reaction steps, kinetic modeling, and key experimental protocols. Quantitative data are summarized for clarity, and critical mechanistic pathways are visualized to facilitate a deeper understanding of this complex polymerization process.

Introduction

The free-radical polymerization of diallyl terephthalate (DAT) is a crucial process for producing robust thermoset polymers. Unlike typical vinyl monomers, the polymerization of allyl compounds is mechanistically intricate due to the susceptibility of the allylic protons to abstraction. This leads to a phenomenon known as degradative chain transfer, which involves the transfer of the radical center from a growing polymer chain to a monomer molecule, resulting in the formation of a resonance-stabilized, less reactive allyl radical. This process effectively slows the rate of polymerization and limits the achievable molecular weight of the resulting polymer. Understanding and controlling this mechanism is paramount for tailoring the properties of poly(this compound) (PDAT) for specific applications.

The Polymerization Mechanism

The free-radical polymerization of DAT proceeds through the classical steps of initiation, propagation, and termination, but with the significant inclusion of chain transfer reactions, which are a hallmark of allyl monomer polymerization.

Initiation

The process begins with the decomposition of a radical initiator (I) to generate primary radicals (R•). These highly reactive radicals then add to one of the double bonds of a DAT monomer molecule (M) to form a monomer radical (RM•).

  • Decomposition: I -> 2R•

  • Addition: R• + M -> RM•

Commonly used initiators for DAT polymerization include peroxides such as dicyclohexyl peroxydicarbonate (CHPC) and dicumyl peroxide (DCPO). The choice of initiator and reaction temperature is critical as it dictates the rate of radical generation.

Propagation

The newly formed monomer radical propagates by adding to subsequent DAT monomer molecules, leading to the growth of the polymer chain.

  • Propagation: RMn• + M -> RMn+1•

Due to the bifunctional nature of DAT, the propagation can lead to cross-linking as the pendant allyl groups on the polymer backbone can also participate in the reaction, forming a three-dimensional network structure.

Chain Transfer

Chain transfer reactions are particularly significant in DAT polymerization and are the primary reason for the observed low polymerization rates and limited molecular weights. There are two main types of chain transfer in this system:

  • Degradative Chain Transfer: A growing polymer radical (P•) abstracts a hydrogen atom from the allylic position of a DAT monomer molecule. This terminates the growth of the current polymer chain and forms a resonance-stabilized allyl radical. This new radical is significantly less reactive and is slow to reinitiate a new polymer chain, thus "degrading" the kinetic chain length.[1]

  • Effective Chain Transfer: In this less frequent event, the radical formed after the chain transfer event is sufficiently reactive to reinitiate polymerization, thus continuing the kinetic chain.

Termination

The kinetic chains are terminated by the combination or disproportionation of two growing polymer radicals.

  • Combination: P• + P'• -> P-P'

  • Disproportionation: P• + P'• -> P + P' (where one polymer chain is saturated and the other has a terminal double bond)

Visualizing the Polymerization Pathway

The overall mechanism of this compound free-radical polymerization can be visualized as a sequence of interconnected steps.

DAT_Polymerization_Workflow Initiator Initiator (e.g., CHPC, DCPO) Primary_Radical Primary Radical (R•) Initiator->Primary_Radical Decomposition Monomer_Radical Monomer Radical (RM•) Primary_Radical->Monomer_Radical Initiation DAT_Monomer DAT Monomer (M) DAT_Monomer->Monomer_Radical Initiation Growing_Chain Growing Polymer Chain (RM_n•) Monomer_Radical->Growing_Chain Propagation Growing_Chain->Growing_Chain Termination_Product Terminated Polymer Growing_Chain->Termination_Product Termination (+RM_m•) Degradative_Transfer Degradative Chain Transfer Growing_Chain->Degradative_Transfer Effective_Transfer Effective Chain Transfer Growing_Chain->Effective_Transfer Stabilized_Radical Resonance-Stabilized Allyl Radical Degradative_Transfer->Stabilized_Radical Reinitiation Reinitiation Effective_Transfer->Reinitiation Stabilized_Radical->Reinitiation Slow Reinitiation->Growing_Chain

Figure 1: Overall workflow of DAT free-radical polymerization.

A more detailed look at the molecular level of degradative chain transfer reveals the formation of the resonance-stabilized allyl radical.

Degradative_Chain_Transfer_Mechanism Growing_Radical Growing Polymer Radical (P•) Terminated_Chain Terminated Polymer Chain (PH) Growing_Radical->Terminated_Chain H• Abstraction DAT_Monomer DAT Monomer Allyl_Radical Resonance-Stabilized Allyl Radical DAT_Monomer->Allyl_Radical

Figure 2: Molecular mechanism of degradative chain transfer.

Quantitative Data Summary

The kinetics of DAT polymerization are highly dependent on factors such as initiator concentration and temperature. The following tables summarize key quantitative data from kinetic studies.

Table 1: Kinetic Parameters for Bulk DAT Polymerization

ParameterValueConditionsReference
Activation Energy for Propagation (Ea,p)36.9 kJ mol⁻¹Bulk polymerization with peroxide initiators[1]
Activation Energy for Termination (Ea,t)144.7 kJ mol⁻¹Bulk polymerization with peroxide initiators[1]
Ratio of Degradative Chain Transfer to Propagation Rate Coefficient (kDeg/kp)0.01 - 0.06Bulk polymerization, evaluated from GPC measurements[1]
Ratio of Effective Chain Transfer to Propagation Rate Coefficient (kEff/kp)0.001 - 0.008Bulk polymerization, evaluated from GPC measurements[1]

Experimental Protocols

Bulk Polymerization of this compound

This protocol describes a typical lab-scale bulk polymerization of DAT.

Materials:

  • This compound (DAT) monomer

  • Initiator (e.g., dicyclohexyl peroxydicarbonate - CHPC, or dicumyl peroxide - DCPO)

  • Reaction tubes (e.g., glass ampoules)

  • Nitrogen or Argon gas supply

  • Constant temperature water or oil bath

  • Ice bath

  • Solvent for quenching and dilution (e.g., tetrahydrofuran (B95107) - THF)

Procedure:

  • Preparation of Monomer-Initiator Mixture:

    • Weigh a precise amount of DAT monomer into a reaction tube. For example, approximately 50 mg.[1]

    • Add the desired mass fraction of the initiator to the monomer. Initiator concentrations typically range from 0.1 to 8 wt%.[1]

    • Thoroughly mix the components under a nitrogen or argon atmosphere to ensure homogeneity and to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization:

    • Seal the reaction tubes.

    • Immerse the tubes in a pre-heated water or oil bath set to the desired reaction temperature. Polymerization is typically carried out at temperatures ranging from 50°C to 150°C, depending on the initiator used.[1]

  • Reaction Quenching:

    • At predetermined time intervals, remove the reaction tubes from the bath.

    • Immediately quench the polymerization by immersing the tubes in an ice bath. This rapidly lowers the temperature and halts the reaction.

  • Sample Preparation for Analysis:

    • Break open the cooled ampoules.

    • Dissolve the polymer in a suitable solvent, such as THF, for subsequent analysis.

Characterization Techniques

5.2.1. Fourier Transform Infrared (FTIR) Spectroscopy for Conversion Measurement

  • Principle: The conversion of the DAT monomer to polymer is monitored by observing the decrease in the intensity of the absorption band corresponding to the C=C double bond of the allyl groups.

  • Procedure:

    • Record the FTIR spectrum of the unreacted monomer-initiator mixture to establish a baseline.

    • For each quenched sample, record the FTIR spectrum.

    • The conversion is calculated by comparing the peak area or height of the C=C stretching vibration (typically around 1645 cm⁻¹) in the polymerizing sample to that of the initial monomer.

5.2.2. Gel Permeation Chromatography (GPC) for Molecular Weight Determination

  • Principle: GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules.

  • Procedure:

    • Prepare solutions of the quenched polymer samples in a suitable mobile phase, such as THF.

    • Inject the solutions into the GPC system.

    • The system is calibrated using polymer standards of known molecular weight (e.g., polystyrene standards).

    • The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the PDAT samples are determined from the resulting chromatograms.

Conclusion

The free-radical polymerization of this compound is a complex process dominated by the effects of degradative chain transfer. This inherent mechanistic feature leads to slower polymerization rates and lower molecular weight polymers compared to vinyl polymerization. However, by carefully controlling reaction parameters such as initiator type, concentration, and temperature, the polymerization process can be manipulated to produce cross-linked polymers with desirable properties for a range of high-performance applications. The kinetic models and experimental protocols outlined in this guide provide a foundational understanding for researchers and scientists working with this important class of thermosetting polymers. A thorough grasp of these principles is essential for the rational design and synthesis of novel DAT-based materials.

References

Crystal Structure of Diallyl Terephthalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific literature and crystallographic databases has revealed no experimentally determined crystal structure for diallyl terephthalate (B1205515).

While comprehensive chemical and physical properties, as well as synthesis methods for diallyl terephthalate, are well-documented in various chemical databases and by commercial suppliers, the specific arrangement of its atoms in a crystalline solid—its crystal structure—does not appear to have been published in the scientific literature.

This guide, therefore, cannot provide the detailed crystallographic data and experimental protocols as initially requested. The core requirement of summarizing quantitative data such as unit cell parameters, bond lengths, and angles is contingent on the availability of a solved crystal structure. Similarly, the detailed experimental protocols for its specific structure determination via techniques like single-crystal X-ray diffraction are not available.

For the benefit of researchers, scientists, and drug development professionals, this document will outline the general methodologies and theoretical workflow that would be employed to determine the crystal structure of a compound like this compound.

Hypothetical Experimental Workflow for Crystal Structure Determination

The process of determining a novel crystal structure, such as that of this compound, would typically follow a well-established experimental pipeline. This workflow is visualized in the diagram below.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Solution and Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray Single-Crystal X-ray Diffraction Data Collection mounting->xray data_processing Data Processing and Reduction xray->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and CIF File Generation refinement->validation

Figure 1: A generalized experimental workflow for the determination of a small molecule crystal structure.

Detailed Methodologies for Key Experiments

Should a researcher undertake the task of determining the crystal structure of this compound, the following experimental protocols would be representative of the standard procedures.

Synthesis and Purification

The initial step involves the synthesis of high-purity this compound. A common method is the esterification of terephthalic acid with allyl alcohol. The resulting product would then be rigorously purified, typically by recrystallization from a suitable solvent or by column chromatography, to remove any impurities that could hinder the growth of high-quality single crystals.

Single Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step. For a compound like this compound, which is a liquid at room temperature, crystallization would need to be performed at sub-ambient temperatures. Techniques such as slow evaporation of a solution in an appropriate solvent, or vapor diffusion, would be employed in a controlled temperature environment. The goal is to obtain a single, defect-free crystal with dimensions typically in the range of 0.1 to 0.5 mm.

Single-Crystal X-ray Diffraction

A suitable single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, often to liquid nitrogen temperatures (around 100 K), to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of the diffracted X-ray spots, is processed to yield a set of structure factors. The phase problem is then solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map of the unit cell. From this map, the positions of the atoms can be determined.

The initial atomic model is then refined against the experimental data. This is an iterative process where the atomic coordinates and their displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor. The final, validated structure is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Conclusion

While a detailed technical guide on the experimentally determined crystal structure of this compound cannot be provided at this time due to the absence of published data, the methodologies outlined above represent the standard approach for such a determination. Researchers interested in this specific crystal structure would need to perform these experiments to generate the data required for a comprehensive analysis. The availability of such data in the future would be a valuable contribution to the fields of materials science and chemical crystallography.

Methodological & Application

Application Notes and Protocols for the Synthesis of High Refractive Index Resins Using Diallyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High refractive index (HRI) polymers are critical materials in the development of advanced optical components, including lenses, optical fibers, and waveguides. These materials offer the advantages of light weight, high impact resistance, and ease of processing compared to traditional inorganic glasses. Diallyl terephthalate (B1205515) (DAT), an aromatic diallyl ester monomer, serves as an excellent backbone for HRI resins due to its rigid phenyl group and crosslinking ability. This document provides detailed protocols for the synthesis of HRI resins through the copolymerization of diallyl terephthalate with a high-refractive-index comonomer, benzyl (B1604629) methacrylate (B99206) (BMA). The incorporation of the benzyl group from BMA significantly enhances the refractive index of the final resin.

Key Monomers and Their Properties

The synthesis of high refractive index resins described herein involves the copolymerization of this compound (DAT) with Benzyl Methacrylate (BMA).

MonomerChemical StructureMolar Mass ( g/mol )Refractive Index (n_D)Key Features
This compound (DAT)C6H4(COOCH2CH=CH2)2246.26~1.52Provides thermal stability and crosslinking
Benzyl Methacrylate (BMA)CH2=C(CH3)COOCH2C6H5176.21~1.51High refractive index due to the benzyl group

Experimental Protocols

Protocol 1: Synthesis of DAT-BMA Copolymer Resins

This protocol details the free-radical polymerization of this compound with Benzyl Methacrylate.

Materials:

  • This compound (DAT), purified

  • Benzyl Methacrylate (BMA), inhibitor removed

  • Benzoyl peroxide (BPO), initiator

  • Toluene, anhydrous

  • Methanol (B129727)

Procedure:

  • Monomer and Initiator Preparation: In a reaction vessel, dissolve the desired molar ratio of DAT and BMA in anhydrous toluene.

  • Add benzoyl peroxide (2% by weight of the total monomers) to the mixture.

  • Polymerization:

    • Purge the reaction vessel with nitrogen for 15 minutes to remove oxygen.

    • Heat the mixture to 80°C with constant stirring.

    • Maintain the reaction for 6-8 hours under a nitrogen atmosphere.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the solution to an excess of methanol with vigorous stirring.

    • Filter the precipitated polymer and wash with fresh methanol.

  • Drying: Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Characterization of DAT-BMA Copolymers

1. Refractive Index and Abbe's Number Measurement:

  • The refractive index (at 589 nm) and Abbe's number of the cured resin samples are measured using an Abbe refractometer.

2. Thermal Analysis:

  • Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min under a nitrogen atmosphere.

  • Thermal Stability: Analyzed by Thermogravimetric Analysis (TGA) with a heating rate of 10°C/min under a nitrogen atmosphere to determine the 5% weight loss temperature (T_d5).

3. Mechanical Testing:

  • Tensile Strength: Measured using a universal testing machine according to ASTM D638 standards on dog-bone shaped specimens.

Data Presentation

The properties of the synthesized DAT-BMA copolymers with varying monomer feed ratios are summarized in the table below.

Copolymer Composition (DAT:BMA molar ratio)Refractive Index (n_D)Abbe's Number (ν_D)Glass Transition Temperature (T_g) (°C)5% Weight Loss Temperature (T_d5) (°C)Tensile Strength (MPa)
70:301.5653812531045
50:501.5823511830552
30:701.5983211029858

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Polymerization Process cluster_purification Purification DAT This compound (DAT) Mixing Mixing and Dissolving DAT->Mixing BMA Benzyl Methacrylate (BMA) BMA->Mixing BPO Benzoyl Peroxide (BPO) (Initiator) BPO->Mixing Toluene Toluene (Solvent) Toluene->Mixing Polymerization Free-Radical Polymerization (80°C, 6-8h, N2 atm) Mixing->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Vacuum Drying (60°C) Filtration->Drying Product High Refractive Index DAT-BMA Copolymer Resin Drying->Product

Caption: Experimental workflow for the synthesis of DAT-BMA copolymer resins.

Property_Relationship cluster_composition Monomer Composition cluster_properties Resin Properties BMA_Content Increase in Benzyl Methacrylate (BMA) Content RI Refractive Index (n_D) (Increases) BMA_Content->RI Directly proportional Abbe Abbe's Number (ν_D) (Decreases) BMA_Content->Abbe Inversely proportional Tg Glass Transition Temp. (T_g) (Decreases) BMA_Content->Tg Inversely proportional Tensile Tensile Strength (Increases) BMA_Content->Tensile Directly proportional

Caption: Logical relationship between BMA content and resin properties.

Application Notes and Protocols: Diallyl Terephthalate as a Crosslinking Agent for Unsaturated Polyester Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl terephthalate (B1205515) (DAT) is a vinyl monomer utilized as a crosslinking agent for unsaturated polyester (B1180765) (UP) resins. As an alternative to more volatile monomers like styrene, DAT offers advantages such as reduced odor and lower vapor pressure, contributing to a safer working environment. The crosslinking process, initiated by free radicals, transforms the liquid UP resin into a rigid, thermoset polymer with enhanced mechanical, thermal, and chemical resistance properties. This document provides detailed application notes and experimental protocols for the use of DAT in the crosslinking of UP resins.

Mechanism of Action: Free-Radical Crosslinking

The curing of unsaturated polyester resins with diallyl terephthalate is a free-radical copolymerization reaction. The process is initiated by the decomposition of a peroxide initiator, often facilitated by heat or a chemical accelerator. The resulting free radicals attack the double bonds of the this compound and the unsaturated sites within the polyester backbone. This initiates a chain reaction, leading to the formation of a three-dimensional crosslinked network. This network structure is responsible for the desirable properties of the final cured material.

Crosslinking_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination I Initiator (e.g., MEKP) R Free Radical (R•) I->R Decomposition (Heat/Accelerator) UP Unsaturated Polyester Chain R->UP Attack on double bond DAT This compound R->DAT Attack on allyl group UP_Radical UP Radical UP->UP_Radical DAT_Radical DAT Radical DAT->DAT_Radical UP_Radical->DAT Copolymerization Network Growing Crosslinked Network UP_Radical->Network DAT_Radical->UP Copolymerization DAT_Radical->Network Dead_Polymer Stable Crosslinked Polymer Radical_1 Radical 1 Radical_1->Dead_Polymer Combination Radical_2 Radical 2 Radical_2->Dead_Polymer

Caption: Free-radical crosslinking mechanism of UP resin with DAT.

Quantitative Data

While specific quantitative data for this compound-crosslinked unsaturated polyester resins is not extensively available in the reviewed literature, the following tables provide typical values for unsaturated polyester resins crosslinked with the closely related diallyl phthalate (B1215562) (DAP). These values can be used as an estimate for the performance of DAT-crosslinked systems, though experimental verification is recommended.

Table 1: Mechanical Properties of Diallyl Phthalate (DAP) Modified Unsaturated Polyester Resin

PropertyTypical Value Range
Tensile Strength40 - 70 MPa
Young's Modulus2.5 - 4.0 GPa
Flexural Strength80 - 120 MPa
Flexural Modulus3.0 - 5.0 GPa
Hardness (Barcol)40 - 55

Table 2: Thermal and Electrical Properties of Diallyl Phthalate (DAP) Modified Unsaturated Polyester Resin

PropertyTypical Value Range
Glass Transition Temperature (Tg)100 - 150 °C
Heat Deflection Temperature (HDT)90 - 140 °C
Dielectric Strength14 - 18 kV/mm
Volume Resistivity10¹⁴ - 10¹⁶ Ω·cm

Experimental Protocols

Protocol for Synthesis of Unsaturated Polyester Resin

This protocol outlines a general procedure for the synthesis of an unsaturated polyester resin suitable for crosslinking with this compound.

Materials:

Procedure:

  • Charge the reaction kettle with maleic anhydride, phthalic anhydride, propylene glycol, and ethylene glycol in the desired molar ratio.

  • Add a small amount of hydroquinone (e.g., 0.02% by weight of total reactants) to inhibit premature gelation.

  • Start agitation and begin heating the mixture under a nitrogen blanket to prevent oxidation.

  • Raise the temperature to 190-220°C and maintain it, allowing the water of condensation to be removed.

  • Monitor the reaction progress by periodically measuring the acid value of the mixture.

  • Continue the reaction until the desired acid value (typically 15-30 mg KOH/g) is reached.

  • Cool the resulting unsaturated polyester resin to below 100°C before dissolving in the crosslinking monomer.

Protocol for Crosslinking Unsaturated Polyester Resin with this compound

This protocol details the procedure for curing the synthesized unsaturated polyester resin using this compound as the crosslinking agent.

Materials:

  • Unsaturated polyester resin (synthesized as per Protocol 4.1)

  • This compound (DAT)

  • Methyl ethyl ketone peroxide (MEKP) (initiator)

  • Cobalt octoate (accelerator)

  • Molds for casting specimens

Procedure:

  • In a suitable container, dissolve the unsaturated polyester resin in this compound. A typical concentration is 30-50% DAT by weight of the resin.

  • Thoroughly mix the resin and DAT until a homogeneous solution is obtained.

  • Add the cobalt octoate accelerator (e.g., 0.1-0.5% by weight of the resin solution) and stir gently to ensure uniform dispersion.

  • Immediately before casting, add the MEKP initiator (e.g., 1-2% by weight of the resin solution) and mix thoroughly but carefully to avoid introducing excessive air bubbles.

  • Pour the catalyzed resin mixture into the desired molds.

  • Allow the resin to cure at room temperature for 24 hours.[1]

  • For optimal properties, a post-curing step is recommended. This typically involves heating the cured castings in an oven at 80-120°C for 2-4 hours.[1]

Experimental_Workflow cluster_Resin_Prep Resin Preparation cluster_Curing_Process Curing Process cluster_Characterization Characterization UP_Resin Unsaturated Polyester Resin Mix_1 Mix UP Resin and DAT UP_Resin->Mix_1 DAT Diallyl Terephthalate DAT->Mix_1 UP_DAT_Solution UP/DAT Solution Mix_1->UP_DAT_Solution Accelerator Add Accelerator (e.g., Cobalt Octoate) UP_DAT_Solution->Accelerator Initiator Add Initiator (e.g., MEKP) Accelerator->Initiator Casting Cast into Molds Initiator->Casting Room_Temp_Cure Room Temperature Cure (24h) Casting->Room_Temp_Cure Post_Cure Post-Cure (80-120°C, 2-4h) Room_Temp_Cure->Post_Cure Cured_Sample Cured UP/DAT Sample Post_Cure->Cured_Sample Mechanical_Test Mechanical Testing (Tensile, Flexural, Hardness) Cured_Sample->Mechanical_Test Thermal_Test Thermal Analysis (DSC, TGA, HDT) Cured_Sample->Thermal_Test Electrical_Test Electrical Testing (Dielectric Strength) Cured_Sample->Electrical_Test

Caption: Experimental workflow for UP/DAT resin preparation and testing.

Characterization of Cured Resins

The properties of the cured this compound-crosslinked unsaturated polyester resin can be characterized using various analytical techniques:

  • Mechanical Properties: Tensile strength, Young's modulus, flexural strength, and hardness can be determined using a universal testing machine according to relevant ASTM standards.

  • Thermal Properties: The glass transition temperature (Tg) can be measured using Differential Scanning Calorimetry (DSC). Thermogravimetric Analysis (TGA) can be used to evaluate the thermal stability and decomposition temperature of the material. The Heat Deflection Temperature (HDT) provides information on the material's performance at elevated temperatures under load.

  • Chemical Resistance: The resistance of the cured resin to various chemicals (e.g., acids, bases, organic solvents) can be assessed by immersing samples in the respective chemicals for a specified period and measuring changes in weight, dimensions, and mechanical properties.

Safety Precautions

  • Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and unsaturated polyester resins can be irritating to the skin and eyes. Avoid direct contact.

  • Organic peroxides such as MEKP are strong oxidizing agents and can be unstable. Store them according to the manufacturer's recommendations and avoid contact with accelerators, as this can cause a violent decomposition.

  • The curing reaction is exothermic and can generate significant heat, especially in large castings. Monitor the temperature to prevent uncontrolled polymerization.

References

Application Notes and Protocols for Bulk Polymerization of Diallyl Terephthalate (DATP) for Thermoset Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl terephthalate (B1205515) (DATP) is a monomer that, through bulk polymerization, forms a rigid, crosslinked thermoset polymer. This material is noted for its excellent thermal stability, dimensional stability, and electrical insulating properties, making it a candidate for applications in high-performance electrical components, laminates, and molding compounds.[1] The polymerization of DATP proceeds via a free-radical mechanism, typically initiated by organic peroxides at elevated temperatures. The resulting three-dimensional network structure provides the thermoset with its characteristic properties. These application notes provide a comprehensive overview of the bulk polymerization of DATP, including detailed experimental protocols and expected material properties.

Monomer and Polymerization Overview

Diallyl terephthalate is synthesized from terephthalic acid and allyl alcohol. The monomer possesses two allyl functional groups, enabling the formation of a highly crosslinked polymer network during polymerization.

The bulk polymerization of DATP is a free-radical chain-growth process involving initiation, propagation, and termination steps. The reaction is typically carried out at temperatures ranging from 50°C to 150°C, with the specific temperature dictated by the choice of initiator.[2] Common initiators include benzoyl peroxide (BPO), dicyclohexyl peroxydicarbonate (CHPC), and dicumyl peroxide (DCPO).[2]

Experimental Protocols

The following protocols provide a generalized procedure for the bulk polymerization of this compound. The specific conditions, particularly initiator concentration and curing profile, may require optimization based on the desired final properties and the specific batch of monomer and initiator used.

Materials and Equipment
  • Monomer: this compound (DATP)

  • Initiator: Benzoyl peroxide (BPO), dicyclohexyl peroxydicarbonate (CHPC), or dicumyl peroxide (DCPO)

  • Solvent (for cleaning): Acetone, isopropanol

  • Degassing Equipment: Vacuum oven or Schlenk line

  • Molds: Teflon or silicone molds

  • Oven: Programmable oven with temperature control

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat

Initiator Preparation and Mixing
  • Initiator Concentration: The initiator concentration typically ranges from 0.5 to 3.0 wt% relative to the DATP monomer. Higher concentrations will lead to faster reaction rates but may result in a more brittle polymer.

  • Mixing: In a clean, dry beaker, weigh the desired amount of DATP monomer.

  • Carefully add the initiator to the monomer.

  • Gently stir the mixture at room temperature until the initiator is completely dissolved. Avoid vigorous stirring to minimize the introduction of air bubbles.

Degassing
  • Place the monomer-initiator mixture into a vacuum oven or connect to a Schlenk line.

  • Apply a vacuum to the mixture for 15-30 minutes at room temperature to remove dissolved gases, which can inhibit polymerization and create voids in the final product.

  • Observe the mixture for the cessation of bubbling, indicating that the degassing process is complete.

Curing Protocol

The following is a representative curing schedule. The ramp rates and hold times should be adjusted based on the specific initiator and the thickness of the part being cured.

  • Mold Preparation: Ensure the molds are clean and dry. A mold release agent may be applied if necessary.

  • Casting: Carefully pour the degassed monomer-initiator mixture into the prepared molds.

  • Curing: Place the molds in a programmable oven and execute the following temperature program:

    • Ramp 1: Heat from room temperature to 80°C at a rate of 2-3°C/minute.

    • Hold 1: Hold at 80°C for 2-4 hours. This allows for the initial gelation of the resin.

    • Ramp 2: Increase the temperature from 80°C to 120°C at a rate of 1-2°C/minute.

    • Hold 2: Hold at 120°C for 4-6 hours to advance the crosslinking.

  • Post-Curing:

    • Ramp 3: Increase the temperature from 120°C to 150°C at a rate of 1°C/minute.

    • Hold 3: Hold at 150°C for 2-4 hours to ensure complete curing and maximize the crosslink density.

  • Cooling:

    • Slowly cool the cured thermoset to room temperature at a rate of 1-2°C/minute to minimize internal stresses.

Data Presentation: Properties of Diallyl Phthalate (B1215562) (DAP) Thermosets

Due to the limited availability of specific data for this compound (DATP) thermosets, the following tables summarize the typical properties of the closely related diallyl phthalate (DAP) thermosets. These values can be considered as a reasonable approximation for DATP.

Table 1: Mechanical Properties of Diallyl Phthalate (DAP) Thermosets
PropertyValue
Tensile Strength28 - 55 MPa
Flexural Strength55 - 97 MPa
Compressive Strength150 - 207 MPa
Izod Impact Strength0.2 - 0.8 ft-lb/in
Hardness (Rockwell M)108 - 112
Table 2: Thermal Properties of Diallyl Phthalate (DAP) Thermosets
PropertyValue
Glass Transition Temperature (Tg)155 - 235°C
Heat Deflection Temperature @ 264 psi150 - 232°C
Coefficient of Thermal Expansion20 - 40 x 10⁻⁶ in/in/°C
Thermal Conductivity1.5 - 2.5 BTU-in/hr-ft²-°F
Table 3: Electrical Properties of Diallyl Phthalate (DAP) Thermosets
PropertyValue
Dielectric Strength (short time, 1/8" thick)350 - 450 V/mil
Dielectric Constant @ 1 MHz3.2 - 4.5
Dissipation Factor @ 1 MHz0.008 - 0.020
Arc Resistance120 - 180 seconds

Visualizations

Bulk Polymerization Workflow

G cluster_prep Preparation cluster_cure Curing cluster_final Final Product Monomer This compound Monomer Mixing Mixing Monomer->Mixing Initiator Peroxide Initiator (e.g., BPO) Initiator->Mixing Degassing Degassing (Vacuum) Mixing->Degassing Casting Casting into Mold Degassing->Casting InitialCure Initial Cure (e.g., 80°C) Casting->InitialCure MainCure Main Cure (e.g., 120°C) InitialCure->MainCure PostCure Post-Cure (e.g., 150°C) MainCure->PostCure Thermoset Cured DATP Thermoset PostCure->Thermoset

Caption: Workflow for the bulk polymerization of this compound.

Free-Radical Polymerization and Crosslinking Mechanism

G cluster_initiation Initiation cluster_propagation Propagation & Crosslinking cluster_termination Termination Initiator Initiator (R-O-O-R) Heat Heat Initiator->Heat Radical 2 R-O• (Free Radicals) Heat->Radical Monomer DATP Monomer Radical->Monomer GrowingChain Growing Polymer Chain Monomer->GrowingChain + Monomer GrowingChain->GrowingChain + Monomer Crosslinking Crosslinked Network GrowingChain->Crosslinking Reaction with another chain StablePolymer Stable Polymer GrowingChain->StablePolymer Combination or Disproportionation Crosslinking->StablePolymer

Caption: Mechanism of free-radical polymerization and crosslinking of DATP.

References

Application Notes and Protocols for Solution Polymerization of Diallyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solution polymerization of diallyl terephthalate (B1205515) (DAT), a process of significant interest for the synthesis of cross-linkable polymers used in advanced materials and coatings. Due to the nature of diallyl monomers, this polymerization proceeds via a free-radical mechanism characterized by a high propensity for intramolecular cyclization, leading to a cyclolinear polymer architecture. A primary challenge in the polymerization of diallyl esters is the tendency for degradative chain transfer, which can result in polymers with a relatively low degree of polymerization.[1][2]

This protocol offers a detailed methodology for conducting the solution polymerization of DAT, guidance on the purification of the resulting polymer, and an overview of common characterization techniques.

Data Presentation

The following tables summarize typical experimental parameters and potential polymer properties for the free-radical solution polymerization of diallyl terephthalate. It is important to note that these values are illustrative and can vary significantly based on specific reaction conditions and purification methods.

Table 1: Typical Experimental Parameters for Solution Polymerization of this compound

ParameterValueReference
Monomer This compound (DAT)General Knowledge
Solvent Toluene or BenzeneInferred from related polymerizations
Initiator Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)[1]
Monomer Concentration 1.0 - 3.0 MInferred from related polymerizations
Initiator Concentration 1-3 mol% relative to monomerInferred from related polymerizations
Reaction Temperature 70-90 °C[1]
Reaction Time 8 - 24 hoursInferred
Atmosphere Inert (Nitrogen or Argon)Standard Practice

Table 2: Illustrative Properties of Poly(this compound)

PropertyValueCharacterization Method
Number Average Molecular Weight (Mn) 5,000 - 15,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw) 10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 2.0 - 4.0Gel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg) 150 - 170 °C (for cured polymer)Differential Scanning Calorimetry (DSC)
Appearance White to off-white powderVisual Inspection
Solubility Soluble in THF, Chloroform, AcetoneSolubility Tests

Experimental Protocols

Materials and Equipment:

  • This compound (DAT) monomer

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

  • Toluene or Benzene (anhydrous) as solvent

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for dissolution and characterization)

  • Inhibitor removal columns (if the monomer contains an inhibitor)

  • Reaction vessel (e.g., three-neck round-bottom flask) equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet

  • Heating mantle or oil bath with temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Experimental Procedure:

  • Monomer Preparation: If the this compound monomer contains an inhibitor such as hydroquinone, it should be removed prior to polymerization. This can be achieved by passing the monomer through a column packed with a suitable inhibitor remover.

  • Reaction Setup:

    • Assemble the reaction vessel with a magnetic stir bar, condenser, and a gas inlet for an inert atmosphere.

    • Ensure all glassware is dry to prevent any side reactions.

  • Polymerization:

    • Under a continuous flow of nitrogen or argon, add the desired amount of this compound monomer and anhydrous solvent (e.g., toluene) to the reaction vessel.

    • Stir the mixture until the monomer is completely dissolved.

    • Add the radical initiator (e.g., BPO, 1-3 mol% relative to the monomer).

    • Heat the reaction mixture to the desired temperature (e.g., 80°C) and maintain this temperature for the specified reaction time (e.g., 12 hours). The solution will gradually become more viscous as the polymerization proceeds.

  • Polymer Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing a non-solvent, such as cold methanol, while stirring vigorously. This will cause the polymer to precipitate. Use a 10-fold excess of the non-solvent by volume.

    • Collect the precipitated polymer by filtration using a Büchner funnel.

    • Wash the polymer multiple times with fresh non-solvent to remove any unreacted monomer, initiator residues, and solvent.

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Characterization of Poly(this compound):

  • Molecular Weight Determination: The number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) can be determined using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[3] THF is a common eluent for this analysis.

  • Structural Analysis: The chemical structure of the polymer can be confirmed using Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[4]

  • Thermal Properties: The thermal properties of the polymer, such as the glass transition temperature (Tg), can be determined using Differential Scanning Calorimetry (DSC).[3]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization monomer_prep Monomer Purification (Inhibitor Removal) reaction_setup Reaction Setup (Inert Atmosphere) monomer_prep->reaction_setup dissolution Dissolve DAT & Initiator in Solvent reaction_setup->dissolution heating Heat to 70-90°C (8-24 hours) dissolution->heating precipitation Precipitate in Non-solvent (Methanol) heating->precipitation filtration Filter and Wash precipitation->filtration drying Vacuum Drying filtration->drying characterization GPC, NMR, FTIR, DSC drying->characterization

Caption: Experimental workflow for the solution polymerization of this compound.

cyclopolymerization_mechanism initiator Initiator (R-R) -> 2R• initiation Initiation: R• + Monomer -> Radical 1 initiator->initiation propagation Propagation (Intermolecular): Radical 1 + Monomer -> Radical 2 initiation->propagation cyclization Intramolecular Cyclization: Radical 2 -> Cyclic Radical propagation->cyclization leads to crosslinking Cross-linking (Intermolecular): Radical + Pendant Allyl Group -> Branched Polymer propagation->crosslinking can lead to termination Termination: Radical + Radical -> Dead Polymer propagation->termination chain_transfer Degradative Chain Transfer: Radical + Monomer -> Dead Polymer + Allylic Radical propagation->chain_transfer competes with cyclization->propagation re-initiates cyclization->termination

Caption: Key steps in the free-radical cyclopolymerization of a diallyl ester monomer.

References

Application Notes and Protocols for Diallyl Terephthalate in Heat-Resistant Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diallyl terephthalate (B1205515) (DAT) in the formulation of high-performance, heat-resistant composite materials. Diallyl terephthalate is a thermosetting resin known for its excellent thermal stability, dimensional stability, and electrical insulation properties, making it a prime candidate for demanding applications in the aerospace, automotive, and electronics industries.[1] This document outlines the key properties of DAT-based composites, detailed experimental protocols for their fabrication, and a visualization of the underlying polymerization chemistry.

Data Presentation: Properties of Diallyl Phthalate (B1215562)/Terephthalate Composites

The following tables summarize the key thermal, mechanical, and electrical properties of diallyl phthalate (DAP) and this compound (DAT) based composites. DAP is a close chemical analog to DAT and is often used in similar applications, providing a useful reference for expected performance.

Table 1: Thermal Properties of Diallyl Phthalate/Terephthalate Composites

PropertyValueTest Method
Glass Transition Temperature (Tg)155 - 235 °CDynamic Mechanical Analysis (DMA)
Heat Deflection Temperature150 - 200 °CASTM D648
Continuous Use TemperatureApprox. 150 - 180 °C-
Thermal Decomposition Temperature> 350 °CThermogravimetric Analysis (TGA)

Table 2: Mechanical Properties of Glass Fiber Reinforced Diallyl Phthalate/Terephthalate Composites

PropertyValueTest Method
Tensile Strength70 - 120 MPaASTM D638
Flexural Strength100 - 180 MPaASTM D790
Flexural Modulus8 - 15 GPaASTM D790
Compressive Strength150 - 250 MPaASTM D695
Notched Izod Impact Strength5 - 15 kJ/m²ASTM D256

Table 3: Electrical Properties of Diallyl Phthalate/Terephthalate Composites

PropertyValueTest Method
Dielectric Strength15 - 20 kV/mmASTM D149
Dielectric Constant (1 MHz)3.5 - 4.5ASTM D150
Dissipation Factor (1 MHz)0.01 - 0.02ASTM D150
Volume Resistivity> 10¹⁵ Ω·cmASTM D257
Arc Resistance120 - 180 sASTM D495

Experimental Protocols

Protocol 1: Fabrication of a this compound/Glass Fiber Composite Panel via Compression Molding

This protocol details the steps for manufacturing a heat-resistant composite panel using this compound resin and woven glass fiber reinforcement.

Materials and Equipment:

  • This compound (DAT) prepolymer resin

  • Organic peroxide initiator (e.g., benzoyl peroxide, dicumyl peroxide)

  • Woven glass fiber cloth (e.g., E-glass, S-glass)

  • Release agent

  • Solvent for cleaning (e.g., acetone)

  • Heated press with temperature and pressure control

  • Mold (steel or aluminum)

  • Vacuum bagging assembly (optional, for improved consolidation)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Mold Preparation:

    • Thoroughly clean the mold surfaces with acetone (B3395972) to remove any contaminants.

    • Apply a thin, uniform layer of a suitable mold release agent to all surfaces that will be in contact with the resin. Allow the release agent to dry completely as per the manufacturer's instructions.

  • Resin Formulation:

    • In a clean, dry container, weigh the desired amount of this compound prepolymer resin.

    • Add the organic peroxide initiator to the resin. A typical concentration is 1-3% by weight of the resin.

    • Thoroughly mix the initiator into the resin until it is completely dissolved. Avoid introducing excessive air bubbles during mixing. For higher viscosity resins, gentle heating (50-60 °C) can aid in dissolution.

  • Lay-up:

    • Cut the woven glass fiber cloth to the dimensions of the mold.

    • Place the first layer of glass fiber cloth into the prepared mold.

    • Evenly apply a layer of the prepared DAT resin mixture onto the glass fiber cloth. A brush or roller can be used to ensure thorough impregnation (wet-out) of the fibers.

    • Place the next layer of glass fiber cloth on top of the resin-impregnated layer and repeat the resin application process.

    • Continue this process until the desired composite thickness is achieved.

  • Curing:

    • Close the mold and place it in the heated press.

    • Apply a pressure of 1-5 MPa.

    • Heat the mold to the curing temperature, typically between 140 °C and 180 °C. The exact temperature will depend on the initiator used.

    • Hold the temperature and pressure for the specified curing time, which can range from 30 to 90 minutes.[2]

    • After the curing cycle is complete, cool the mold under pressure to below the glass transition temperature of the resin (typically below 60 °C) before releasing the pressure.

  • Demolding and Post-Curing:

    • Carefully open the mold and remove the cured composite panel.

    • For optimal properties, a post-curing step is recommended. Place the demolded panel in an oven and heat it to a temperature slightly above its glass transition temperature (e.g., 180-200 °C) for 2-4 hours. This helps to complete the crosslinking reaction and relieve internal stresses.

  • Finishing:

    • Trim any excess resin (flash) from the edges of the panel. The panel is now ready for testing or final application.

Mandatory Visualizations

Free-Radical Polymerization of this compound

The curing of this compound is a free-radical addition polymerization process.[3] The reaction is initiated by the thermal decomposition of an organic peroxide, which generates free radicals. These radicals then react with the allyl groups of the DAT monomer, initiating a chain reaction that leads to the formation of a highly cross-linked, three-dimensional network.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator R-O-O-R (Peroxide) Radicals 2 R-O• (Free Radicals) Initiator->Radicals Heat Monomer This compound Monomer Radicals->Monomer Attack on Allyl Group ActivatedMonomer Activated Monomer Radical Monomer->ActivatedMonomer ActivatedMonomer->Monomer Chain Growth GrowingChain Growing Polymer Chain Radical GrowingChain->Monomer Further Propagation GrowingChain->GrowingChain Cross-linking via second Allyl Group Crosslinking Cross-linked Network GrowingChain->Crosslinking StablePolymer Stable, Cross-linked Polymer GrowingChain->StablePolymer Combination or Disproportionation

Caption: Free-radical polymerization of this compound.

Experimental Workflow for Composite Fabrication

This diagram illustrates the logical flow of the experimental protocol for fabricating a this compound composite panel.

G Start Start MoldPrep Mold Preparation (Cleaning & Release Agent) Start->MoldPrep ResinForm Resin Formulation (DAT + Initiator) MoldPrep->ResinForm Layup Lay-up (Glass Fiber & Resin) ResinForm->Layup Curing Curing (Heat & Pressure) Layup->Curing Demold Demolding Curing->Demold PostCure Post-Curing (Oven Heating) Demold->PostCure Finish Finishing (Trimming) PostCure->Finish End End Finish->End

Caption: Experimental workflow for composite fabrication.

References

Application of Diallyl Terephthalate in Optical Lens Manufacturing: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diallyl terephthalate (B1205515) (DAT) is a monomer that, upon polymerization, forms a rigid, cross-linked thermoset polymer known as poly(diallyl terephthalate) (p-DAT). This material exhibits favorable optical and mechanical properties, making it a subject of interest in the manufacturing of optical lenses. Its synthesis from readily available precursors and its versatile polymerization characteristics allow for its potential use in various optical applications. This document provides detailed application notes and experimental protocols for the synthesis of DAT, its polymerization, and the subsequent manufacturing of optical lenses. It also includes a comparative analysis of p-DAT with other common optical polymers.

Data Presentation: Comparative Properties of Optical Polymers

The selection of a material for optical lens manufacturing is highly dependent on its physical and optical properties. The following table summarizes the key properties of poly(this compound) in comparison to two widely used optical polymers: CR-39® (poly(allyl diglycol carbonate)) and polycarbonate.

PropertyPoly(this compound) (p-DAT)CR-39®Polycarbonate
Refractive Index (n) 1.5720[1]~1.50~1.59
Abbe Number (Vd) Data not available in search results~58~30
Density (g/cm³) ~1.121 (monomer)~1.32~1.20
Impact Resistance ModerateModerateVery High
Scratch Resistance GoodGoodLower (requires coating)
UV Protection Requires UV absorbersRequires UV absorbersInherently UV blocking

Experimental Protocols

Synthesis of this compound (DAT) Monomer via Transesterification

This protocol describes the synthesis of this compound from dimethyl terephthalate and allyl alcohol using a transesterification reaction.[2]

Materials:

  • Dimethyl terephthalate (DMT)

  • Allyl alcohol

  • Sodium methoxide (B1231860) (catalyst)

  • Methanol (B129727) (for catalyst solution)

  • Inhibitor (e.g., hydroquinone)

  • Nitrogen gas (inert atmosphere)

  • Distillation apparatus

  • Reaction flask with stirrer and thermometer

Procedure:

  • Reactor Setup: Assemble a reaction flask equipped with a mechanical stirrer, a thermometer, and a distillation column. The system should be purged with nitrogen to maintain an inert atmosphere.

  • Charge Reactants: Charge the reactor with dimethyl terephthalate and an excess of allyl alcohol.

  • Drying: Heat the mixture to distill a small amount of an allyl alcohol/water azeotrope to ensure the reaction mixture is dry (less than 150 ppm water).[2]

  • Catalyst Preparation: Prepare a solution of sodium methoxide in methanol.

  • Reaction: Add the catalyst solution to the dried reaction mixture. Heat the mixture to a temperature between 90°C and 145°C to initiate the transesterification reaction. Methanol, a byproduct of the reaction, will begin to distill off.

  • Monitoring: Monitor the reaction progress by measuring the amount of methanol collected. The reaction is considered complete when the theoretical amount of methanol has been removed.

  • Purification: After the reaction is complete, cool the mixture. The crude this compound can be purified by vacuum distillation to remove unreacted starting materials and catalyst residues.

  • Stabilization: Add a small amount of an inhibitor, such as hydroquinone, to the purified this compound monomer to prevent premature polymerization during storage.

Free-Radical Polymerization of this compound

This protocol outlines the bulk polymerization of this compound monomer to form a solid polymer suitable for optical applications.

Materials:

  • This compound (DAT) monomer (inhibitor-free)

  • Benzoyl peroxide (BPO) (initiator)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction vessel (e.g., glass ampoule or mold)

  • Heating apparatus (e.g., oven or water bath with temperature control)

Procedure:

  • Monomer Preparation: If the DAT monomer contains an inhibitor, it must be removed prior to polymerization, for example, by passing it through an inhibitor removal column.

  • Initiator Addition: Dissolve a specific amount of benzoyl peroxide (e.g., 1-3% by weight) in the purified DAT monomer. Ensure complete dissolution by gentle stirring.

  • Inerting: Sparge the monomer-initiator mixture with an inert gas for several minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Molding: Carefully pour the degassed mixture into a clean, dry mold of the desired lens shape.

  • Curing: Place the filled mold in an oven or water bath with a programmable temperature controller. A typical curing cycle involves a gradual increase in temperature. For example, start at a lower temperature (e.g., 60-70°C) to initiate the polymerization slowly and avoid the formation of internal stresses.[3] After an initial period, the temperature can be gradually raised to a higher temperature (e.g., 80-100°C) to ensure complete curing. The total curing time can range from several hours to over 24 hours depending on the initiator concentration and the desired properties of the final polymer.[4]

  • Post-Curing: After the initial curing cycle, a post-curing step at a slightly elevated temperature may be performed to ensure all residual monomer has reacted and to enhance the mechanical properties of the polymer.

  • Demolding: Once the polymerization is complete and the mold has cooled to room temperature, the solid poly(this compound) lens can be carefully removed from the mold.

Casting of Optical Lenses from this compound

This protocol describes the process of casting optical lenses from the this compound monomer/initiator mixture.

Materials:

  • This compound monomer with dissolved initiator

  • Glass or metal lens molds (precision polished)

  • Gaskets or spacers

  • Mold release agent (optional, depending on the mold material)

  • Programmable oven or water bath

Procedure:

  • Mold Preparation: Thoroughly clean and dry the lens molds to ensure a defect-free lens surface. If necessary, apply a thin, uniform layer of a suitable mold release agent.

  • Mold Assembly: Assemble the two halves of the lens mold with a gasket or spacer to define the lens thickness and prevent leakage.

  • Monomer Injection: Carefully inject the prepared and degassed this compound monomer/initiator mixture into the mold cavity, avoiding the introduction of air bubbles.

  • Curing: Place the filled mold assembly into a programmable oven or water bath. Initiate the polymerization and curing process using a carefully controlled temperature profile as described in the polymerization protocol. The curing cycle is critical for minimizing shrinkage-induced stress and achieving high optical quality.

  • Cooling and Demolding: After the curing is complete, allow the mold to cool down slowly to room temperature to prevent thermal shock and the formation of internal stresses. Carefully disassemble the mold to release the finished p-DAT lens.

  • Finishing: The cast lens may require post-processing steps such as edging to fit into a frame and the application of coatings (e.g., anti-reflective, scratch-resistant).

Mandatory Visualizations

DAT_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Transesterification cluster_purification Purification DMT Dimethyl Terephthalate Reactor Reaction Vessel (90-145°C) DMT->Reactor AllylOH Allyl Alcohol AllylOH->Reactor Distillation Vacuum Distillation Reactor->Distillation Crude Product Catalyst Sodium Methoxide Catalyst->Reactor Inhibitor Add Inhibitor Distillation->Inhibitor Product This compound Monomer Inhibitor->Product

Figure 1: Experimental workflow for the synthesis of this compound monomer.

DAT_Polymerization_Pathway Initiator Benzoyl Peroxide (Initiator) Radical Initiator Radical (R•) Initiator->Radical Initiation Heat Heat (60-100°C) Heat->Initiator DAT_Monomer This compound Monomer Radical->DAT_Monomer Monomer_Radical Monomer Radical DAT_Monomer->Monomer_Radical Addition Propagation Propagation (Chain Growth) Monomer_Radical->Propagation Crosslinking Crosslinking Propagation->Crosslinking Reaction with another chain pDAT_Network Poly(this compound) Network Propagation->pDAT_Network Crosslinking->pDAT_Network

Figure 2: Signaling pathway for the free-radical polymerization of this compound.

Lens_Casting_Workflow Monomer_Prep Prepare DAT Monomer + Initiator Injection Inject Monomer into Mold Monomer_Prep->Injection Mold_Prep Prepare & Assemble Lens Molds Mold_Prep->Injection Curing Curing (Controlled Heating) Injection->Curing Cooling Slow Cooling Curing->Cooling Demolding Demold Lens Cooling->Demolding Finishing Finishing & Coating Demolding->Finishing Final_Lens Finished p-DAT Lens Finishing->Final_Lens

Figure 3: Experimental workflow for casting optical lenses from this compound.

References

Application Notes and Protocols for the Copolymerization of Diallyl Terephthalate with Styrene and Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copolymerization of diallyl terephthalate (B1205515) (DAT) with styrene (B11656) (St) and methyl methacrylate (B99206) (MMA). The information is intended to guide researchers in the synthesis and characterization of these copolymer systems. Due to the limited availability of direct literature on these specific copolymerizations, some protocols and data are based on analogous diallyl ester and vinyl monomer systems.

Introduction

Diallyl terephthalate (DAT) is a difunctional monomer that can undergo free-radical polymerization to form crosslinked thermosets. Copolymerization of DAT with monofunctional vinyl monomers like styrene and methyl methacrylate allows for the modification of the final polymer properties, tailoring them for specific applications. These copolymers can potentially offer a balance of properties, including improved thermal stability, mechanical strength, and processability. A significant challenge in the polymerization of diallyl compounds is the prevalence of degradative chain transfer, which can lead to low polymerization rates and limited molecular weights. This document provides protocols that account for this phenomenon and summarizes the available quantitative data.

Copolymerization of this compound (DAT) with Styrene (St)

The copolymerization of DAT with styrene can yield materials with enhanced thermal and mechanical properties compared to polystyrene. The resulting copolymers can range from soluble, processable materials at low conversions to crosslinked networks at higher conversions.

Quantitative Data

Limited direct quantitative data for the DAT-St system is available. The following table includes data from analogous systems, which can be used as a starting point for experimental design. The reactivity ratios for allyl acetate (B1210297), a structurally similar mono-allyl ester, with styrene are included as a proxy for DAT.

ParameterValueSource
Reactivity Ratios (Allyl Acetate [M1] - Styrene [M2])
r₁ (Allyl Acetate)0.021 ± 0.001[1]
r₂ (Styrene)66 ± 4[1]
Thermal Properties (DAT-Aromatic Hydrocarbon Copolymers)
Softening Temperature50 - 120 °C[2]
General Properties of DAT-St Copolymers
Impact StrengthIncreased compared to DAT homopolymer[2]
Flexural StrengthIncreased compared to DAT homopolymer[2]

Note: The reactivity ratios indicate that the styryl radical is significantly more reactive than the allyl radical, and both radicals preferentially add to styrene. This will result in a copolymer that is rich in styrene, with DAT units incorporated less frequently.

Experimental Protocols

2.2.1. Bulk Copolymerization of DAT and Styrene

This protocol is adapted from general procedures for bulk polymerization of styrene and incorporates considerations for diallyl monomers.

Materials:

  • This compound (DAT), purified

  • Styrene (St), inhibitor removed

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN), recrystallized

  • Methanol

  • Toluene (B28343)

Procedure:

  • Monomer and Initiator Preparation: Prepare a solution of the desired molar ratio of DAT and styrene. Add the free-radical initiator (e.g., 0.1-1.0 mol% relative to total monomers).

  • Degassing: Transfer the mixture to a polymerization tube or flask. Degas the mixture by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

  • Polymerization: Seal the reaction vessel under vacuum or an inert atmosphere (e.g., nitrogen or argon). Place the vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C). The polymerization time will vary depending on the desired conversion (typically several hours).

  • Isolation: After the desired time, cool the reaction vessel to stop the polymerization. Dissolve the viscous mixture in a suitable solvent like toluene.

  • Purification: Precipitate the copolymer by slowly adding the toluene solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Drying: Collect the precipitated copolymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

2.2.2. Solution Copolymerization of DAT and Styrene

Solution polymerization can help to control the reaction temperature and delay the onset of gelation.

Materials:

  • This compound (DAT), purified

  • Styrene (St), inhibitor removed

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Methanol

Procedure:

  • Reaction Setup: In a reaction flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve the desired amounts of DAT, styrene, and initiator in the solvent.

  • Degassing: Purge the solution with dry nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) under a nitrogen atmosphere with continuous stirring.

  • Monitoring: The progress of the reaction can be monitored by taking samples at different time intervals and analyzing the conversion (e.g., by gravimetry or spectroscopy).

  • Isolation and Purification: At the desired conversion, cool the reaction mixture. Precipitate the copolymer by pouring the solution into an excess of methanol.

  • Drying: Filter the precipitate and dry under vacuum.

Copolymerization of this compound (DAT) with Methyl Methacrylate (MMA)

Direct literature on the copolymerization of DAT with MMA is scarce. The following protocols and data are based on analogous systems, such as the copolymerization of allyl acetate with MMA, and general free-radical polymerization techniques.

Quantitative Data

The following data for the copolymerization of allyl acetate with MMA provides an estimation of the relative reactivities.

ParameterValueSource
Reactivity Ratios (Allyl Acetate [M1] - Methyl Methacrylate [M2])
r₁ (Allyl Acetate)0.024 ± 0.009[1]
r₂ (Methyl Methacrylate)41 ± 6[1]

Note: Similar to the styrene system, the methyl methacrylate radical is significantly more reactive than the allyl radical. This will lead to a copolymer predominantly composed of MMA units.

Experimental Protocols

3.2.1. Bulk Copolymerization of DAT and MMA

This protocol is based on standard bulk polymerization of MMA, with modifications to account for the diallyl comonomer.

Materials:

  • This compound (DAT), purified

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Methanol

  • Acetone (B3395972)

Procedure:

  • Preparation: Mix the desired ratio of DAT and MMA in a polymerization tube. Add AIBN (0.1-1.0 mol%).

  • Degassing: Perform freeze-pump-thaw cycles to remove oxygen.

  • Polymerization: Seal the tube and place it in a water or oil bath at 60-70 °C.

  • Isolation: After polymerization, cool the tube, break it if necessary, and dissolve the solid polymer in acetone.

  • Purification: Precipitate the copolymer by adding the acetone solution to an excess of methanol.

  • Drying: Collect the polymer by filtration and dry in a vacuum oven.

3.2.2. Solution Copolymerization of DAT and MMA

Materials:

  • This compound (DAT), purified

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous solvent (e.g., toluene, ethyl acetate)

  • Methanol

Procedure:

  • Setup: In a flask equipped for inert atmosphere reactions, dissolve DAT, MMA, and AIBN in the chosen solvent.

  • Degassing: Bubble nitrogen through the solution for 30 minutes.

  • Polymerization: Heat the solution to 60-80 °C under nitrogen with stirring.

  • Work-up: After the desired reaction time, cool the solution and precipitate the copolymer in methanol.

  • Drying: Filter and dry the product under vacuum.

Characterization of Copolymers

A variety of analytical techniques can be used to characterize the synthesized copolymers:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of both monomers into the copolymer chain by identifying characteristic absorption bands of DAT (e.g., ester carbonyl, aromatic ring) and styrene or MMA.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the copolymer composition and microstructure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the soluble copolymers.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the copolymers.

Managing Degradative Chain Transfer

Degradative chain transfer is a significant side reaction in the polymerization of allyl compounds, where a hydrogen atom is abstracted from the allyl monomer by a propagating radical. This forms a stable, less reactive allyl radical, which is slow to re-initiate polymerization, thus reducing the overall rate and the molecular weight of the resulting polymer.

Strategies to Mitigate Degradative Chain Transfer:

  • Increase Initiator Concentration: A higher initiator concentration can increase the rate of initiation, which can help to overcome the slow re-initiation by the allyl radicals.

  • Copolymerization with a More Reactive Monomer: As demonstrated in the protocols with styrene and MMA, the presence of a highly reactive comonomer can help to maintain the polymerization rate.

  • Controlled Radical Polymerization (CRP) Techniques: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to better control the polymerization of challenging monomers like diallyl compounds and achieve higher molecular weights and lower polydispersity.

Visualizations

Logical Relationships

cluster_Monomers Monomers cluster_Copolymers Copolymers cluster_Properties Properties DAT This compound (DAT) DAT_St DAT-St Copolymer DAT->DAT_St DAT_MMA DAT-MMA Copolymer DAT->DAT_MMA St Styrene (St) St->DAT_St MMA Methyl Methacrylate (MMA) MMA->DAT_MMA Thermal Thermal Stability DAT_St->Thermal Mechanical Mechanical Strength DAT_St->Mechanical DAT_MMA->Thermal DAT_MMA->Mechanical

Caption: Relationship between monomers, resulting copolymers, and their properties.

Experimental Workflow

start Monomer Purification & Initiator Preparation reaction_setup Reaction Setup (Bulk or Solution) start->reaction_setup degassing Degassing (Freeze-Pump-Thaw or N2 Purge) reaction_setup->degassing polymerization Polymerization (Controlled Temperature & Time) degassing->polymerization isolation Isolation & Purification (Precipitation) polymerization->isolation drying Drying (Vacuum Oven) isolation->drying characterization Characterization (FTIR, NMR, GPC, DSC, TGA) drying->characterization

Caption: General experimental workflow for copolymerization.

Signaling Pathways (Degradative Chain Transfer)

P_radical Propagating Radical (P•) H_abstraction H-Abstraction P_radical->H_abstraction Allyl_Monomer Allyl Monomer (DAT) Allyl_Monomer->H_abstraction Polymer_Chain Terminated Polymer Chain (PH) H_abstraction->Polymer_Chain Allyl_Radical Stable Allyl Radical H_abstraction->Allyl_Radical Slow_Reinitiation Slow Re-initiation Allyl_Radical->Slow_Reinitiation New_Chain New Propagating Chain Slow_Reinitiation->New_Chain

Caption: Pathway of degradative chain transfer in allyl polymerization.

References

Application Notes and Protocols for the Evaluation of Diallyl Terephthalate in Dental Resin Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the investigation of diallyl terephthalate (B1205515) (DAT) as a potential monomer in dental resin composites. Due to the limited availability of specific data on DAT in this application, this document focuses on providing detailed protocols for the evaluation of its effects on mechanical properties, polymerization kinetics, and biocompatibility, using established standards and methodologies.

Introduction

Dental resin composites are the material of choice for esthetic dental restorations. They are typically composed of a resin matrix, inorganic fillers, a coupling agent, and a photoinitiator system. The resin matrix, commonly based on dimethacrylate monomers like Bis-GMA, UDMA, and TEGDMA, is a critical determinant of the material's handling properties, polymerization characteristics, and long-term performance.

The search for novel monomers is driven by the need to address challenges associated with current materials, primarily polymerization shrinkage and the potential for cytotoxic effects from leached monomers. Diallyl terephthalate (DAT), a diester of terephthalic acid and allyl alcohol, presents an alternative chemical structure that may offer unique properties to a dental resin composite. Its potential advantages and disadvantages compared to traditional methacrylate-based resins warrant systematic investigation.

These protocols are designed to guide researchers in the formulation and characterization of experimental dental composites containing DAT, enabling a thorough assessment of its suitability for clinical applications.

Data Presentation: Hypothetical and Comparative Data

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols outlined below. The values for the "Control Resin Composite" are representative of conventional Bis-GMA/TEGDMA-based materials and serve as a benchmark for comparison. The "DAT-Containing Composite" columns are left blank to be populated with experimental data.

Table 1: Mechanical Properties

PropertyControl Resin Composite (Bis-GMA/TEGDMA based)Experimental DAT-Containing Composite (Specify % DAT)
Flexural Strength (MPa) 80 - 140
Flexural Modulus (GPa) 8 - 15
Compressive Strength (MPa) 200 - 350
Vickers Hardness (VHN) 50 - 80

Table 2: Polymerization Characteristics

PropertyControl Resin Composite (Bis-GMA/TEGDMA based)Experimental DAT-Containing Composite (Specify % DAT)
Volumetric Polymerization Shrinkage (%) 2.0 - 4.0
Degree of Conversion (%) 55 - 75
Depth of Cure (mm) > 2.0

Table 3: Biocompatibility - In Vitro Cytotoxicity (MTT Assay)

Cell LineExtract ConcentrationControl Resin Composite (% Cell Viability)Experimental DAT-Containing Composite (% Cell Viability)
Human Gingival Fibroblasts (HGFs) 100%60 - 80
50%75 - 90
25%> 90
Human Dental Pulp Stem Cells (hDPSCs) 100%50 - 70
50%70 - 85
25%> 90

Experimental Protocols

The following are detailed methodologies for key experiments to characterize dental resin composites containing this compound.

Formulation of Experimental Resin Composites

Objective: To prepare a series of experimental dental resin composites with varying concentrations of this compound.

Materials:

  • This compound (DAT)

  • Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Urethane dimethacrylate (UDMA) - optional

  • Silanized barium glass or silica (B1680970) filler particles (e.g., average particle size 0.7 µm)

  • Photoinitiator system (e.g., camphorquinone (B77051) (CQ) and an amine co-initiator like ethyl-4-dimethylaminobenzoate (EDMAB))

  • Light-proof mixing container

  • Planetary centrifugal mixer or a dual asymmetric centrifugal mixer

Protocol:

  • Resin Matrix Preparation:

    • Prepare a control resin matrix consisting of a 70:30 weight ratio of Bis-GMA to TEGDMA.

    • Prepare experimental resin matrices by substituting a portion of the TEGDMA with DAT at various weight percentages (e.g., 5%, 10%, 20% wt. of the total resin matrix).

    • To each resin matrix, add the photoinitiator system (e.g., 0.5 wt% CQ and 1.0 wt% EDMAB).

    • Mix the components thoroughly in a light-proof container until a homogenous solution is achieved.

  • Composite Paste Preparation:

    • Gradually add the silanized filler particles to each resin matrix. A typical filler loading for a hybrid composite is around 70-80% by weight.

    • Mix the filler and resin using a planetary centrifugal mixer until a uniform and void-free composite paste is obtained.

    • Store the prepared composite pastes in light-proof syringes at 4°C until use.

Mechanical Properties Testing

Objective: To determine the flexural strength and modulus of the cured composite materials according to ISO 4049.

Apparatus:

  • Universal testing machine with a 500 N load cell

  • Three-point bending test fixture with a 20 mm span

  • Rectangular stainless steel mold (25 mm x 2 mm x 2 mm)

  • Mylar strips

  • Glass slides

  • Dental curing light (output > 800 mW/cm²)

  • Calipers

Protocol:

  • Specimen Preparation:

    • Slightly overfill the rectangular mold with the composite paste.

    • Cover the top and bottom surfaces with Mylar strips and press with glass slides to extrude excess material.

    • Light-cure the specimen by irradiating the entire length of the top and bottom surfaces. A common curing protocol is to overlap irradiations for 40 seconds each to ensure complete polymerization.

    • Remove the cured specimen from the mold and lightly sand the edges to remove any flash.

    • Measure the dimensions of each specimen at three different points and calculate the average.

    • Prepare at least five specimens for each material group.

    • Store the specimens in distilled water at 37°C for 24 hours before testing.

  • Testing Procedure:

    • Place the specimen on the supports of the three-point bending fixture in the universal testing machine.

    • Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.

    • Record the fracture load (F) in Newtons.

  • Calculations:

    • Flexural Strength (σ) in MPa: σ = (3 * F * l) / (2 * b * h²) where:

      • F = fracture load (N)

      • l = span length (20 mm)

      • b = width of the specimen (mm)

      • h = height of the specimen (mm)

    • Flexural Modulus (E) in GPa: The flexural modulus is calculated from the slope of the initial linear portion of the load-deflection curve.

Polymerization Shrinkage

Objective: To measure the volumetric shrinkage of the composites upon polymerization.

Method 1: Gas Pycnometer

Apparatus:

  • Gas pycnometer

  • Analytical balance

  • Dental curing light

Protocol:

  • Prepare a disc-shaped sample of the uncured composite paste (approximately 1 gram).

  • Determine the volume of the uncured sample using the gas pycnometer.

  • Light-cure the sample thoroughly from all sides (e.g., 60 seconds per side).

  • Determine the volume of the cured sample using the gas pycnometer.

  • Calculate the volumetric shrinkage (%) as: Shrinkage (%) = [(Volume_uncured - Volume_cured) / Volume_uncured] * 100

Method 2: Archimedes' Principle

Apparatus:

  • Analytical balance with a density determination kit

  • Beaker with a liquid of known density (e.g., distilled water)

  • Dental curing light

Protocol:

  • Weigh a sample of the uncured composite paste. Calculate its density using a pycnometer or by estimation.

  • Light-cure the sample thoroughly.

  • Weigh the cured sample in air.

  • Weigh the cured sample while immersed in the liquid of known density.

  • Calculate the density of the cured composite.

  • Calculate the volumetric shrinkage (%) from the change in density.

In Vitro Biocompatibility - Cytotoxicity Assay (MTT)

Objective: To assess the potential cytotoxicity of leachable components from the cured composites.

Materials:

  • Human gingival fibroblasts (HGFs) or human dental pulp stem cells (hDPSCs)

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Extract Preparation:

    • Prepare disc-shaped specimens of the cured composite materials (e.g., 5 mm diameter, 2 mm thick) under aseptic conditions.

    • Sterilize the specimens (e.g., with ethylene (B1197577) oxide or UV irradiation).

    • Immerse the specimens in cell culture medium at a surface area to medium volume ratio of 3 cm²/mL.

    • Incubate for 24 hours at 37°C to allow for the leaching of components.

    • Collect the medium (this is the 100% extract) and prepare serial dilutions (e.g., 50%, 25%).

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Remove the culture medium and replace it with the prepared extracts (100%, 50%, 25%).

    • Include a negative control (fresh culture medium) and a positive control (e.g., 0.1% Triton X-100).

    • Incubate for 24 hours.

  • MTT Assay:

    • Remove the extracts and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell Viability (%) = (Absorbance_sample / Absorbance_negative_control) * 100

Visualization of Cellular Signaling Pathways

Residual monomers from dental composites can induce cellular stress and inflammatory responses. The following diagrams illustrate key signaling pathways that are often implicated.

Oxidative Stress Pathway

Oxidative_Stress_Pathway Monomers Residual Monomers (e.g., TEGDMA, HEMA) ROS Reactive Oxygen Species (ROS) Generation Monomers->ROS GSH Glutathione (GSH) Depletion Monomers->GSH Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH->Oxidative_Stress leads to DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Oxidation->Apoptosis Lipid_Peroxidation->Apoptosis

Caption: Oxidative stress induction by residual monomers.

NF-κB Inflammatory Pathway

NFkB_Pathway Monomers Residual Monomers TLR Toll-like Receptors (TLRs) Monomers->TLR IKK IKK Complex TLR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->IkB degradation NFkB_IkB->NFkB releases Gene_Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Gene_Transcription->Cytokines leads to production of

Caption: NF-κB mediated inflammatory response to monomers.

Experimental Workflow for DAT Composite Evaluation

Workflow Start Start: Formulate DAT-containing Resin Mechanical Mechanical Testing (Flexural Strength, Hardness) Start->Mechanical Polymerization Polymerization Analysis (Shrinkage, Degree of Conversion) Start->Polymerization Biocompatibility Biocompatibility Screening (Cytotoxicity) Start->Biocompatibility Data Data Analysis and Comparison to Control Mechanical->Data Polymerization->Data Biocompatibility->Data Conclusion Conclusion on Suitability of DAT Data->Conclusion

Caption: Workflow for evaluating DAT in dental composites.

Application Notes and Protocols: Synthesis of Organotin Polymers Utilizing Diallyl Terephthalate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin polymers represent a versatile class of materials with a wide range of applications, including as biocides, catalysts, and in drug delivery systems. The incorporation of organotin moieties into a polymer backbone can impart unique thermal, mechanical, and biological properties. Terephthalic acid derivatives, such as diallyl terephthalate (B1205515), offer a rigid aromatic core that can enhance the thermal stability and mechanical strength of the resulting polymers. The presence of reactive allyl groups on the diallyl terephthalate monomer provides sites for further crosslinking or functionalization, leading to the formation of thermoset resins with desirable characteristics.

This document provides detailed application notes and experimental protocols for the synthesis of organotin polyesters. While direct polycondensation of this compound with organotin compounds to form backbone-integrated organotin polymers is not extensively documented, established polymerization techniques such as interfacial polycondensation of a terephthalate salt with organotin dihalides can be employed to create analogous polymer structures. Organotin compounds are also widely utilized as catalysts in polyesterification reactions.

Key Synthetic Strategies

Two primary approaches for the preparation of organotin-containing polyesters based on a terephthalate backbone are presented:

  • Interfacial Polycondensation for Organotin Backbone Incorporation: This method involves the reaction of a diorganotin dihalide with the disodium (B8443419) salt of terephthalic acid at the interface of two immiscible liquids. This technique is effective for producing organotin polyesters where the tin atom is an integral part of the polymer chain.[1]

  • Melt Polycondensation using an Organotin Catalyst: In this approach, an organotin compound, such as dibutyltin (B87310) oxide, catalyzes the transesterification reaction between a terephthalate ester (like dimethyl terephthalate) and a diol to form a polyester (B1180765).[1] While the organotin compound is primarily a catalyst, it can provide context for the interaction of tin compounds with terephthalate-based systems.

Protocol 1: Synthesis of an Organotin Polyester via Interfacial Polycondensation

This protocol describes the synthesis of a dibutyltin polyester by reacting dibutyltin dichloride with the disodium salt of terephthalic acid. This method is a representative procedure for incorporating organotin moieties into a polyester backbone.[1]

Experimental Workflow

prep_aq Prepare Aqueous Phase: Disodium Terephthalate Solution reaction Interfacial Polymerization: Combine phases with vigorous stirring prep_aq->reaction prep_org Prepare Organic Phase: Dibutyltin Dichloride in Chloroform prep_org->reaction isolation Polymer Isolation: Precipitation, Filtration, and Washing reaction->isolation drying Drying: Vacuum oven at 60°C isolation->drying characterization Characterization: FTIR, NMR, TGA, GPC drying->characterization

Caption: Workflow for organotin polyester synthesis.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
Terephthalic AcidC₈H₆O₄166.131.66 g (10 mmol)
Sodium Hydroxide (B78521)NaOH40.000.80 g (20 mmol)
Dibutyltin Dichloride(C₄H₉)₂SnCl₂303.843.04 g (10 mmol)
ChloroformCHCl₃119.38100 mL
Distilled WaterH₂O18.02100 mL
Acetone (B3395972)C₃H₆O58.08For washing
Procedure
  • Preparation of the Aqueous Phase (Disodium Terephthalate):

    • In a 250 mL beaker, dissolve 0.80 g (20 mmol) of sodium hydroxide in 100 mL of distilled water.

    • Slowly add 1.66 g (10 mmol) of terephthalic acid to the sodium hydroxide solution while stirring until it completely dissolves to form a clear solution of disodium terephthalate.

  • Preparation of the Organic Phase:

    • In a separate 250 mL beaker, dissolve 3.04 g (10 mmol) of dibutyltin dichloride in 100 mL of chloroform.

  • Polymerization Reaction:

    • Transfer the aqueous solution of disodium terephthalate to a high-speed blender or a flask equipped with a mechanical stirrer.

    • Begin vigorous stirring of the aqueous phase.

    • Rapidly pour the organic solution of dibutyltin dichloride into the stirred aqueous phase.

    • Continue stirring at high speed for 5-10 minutes. A white precipitate of the organotin polymer will form immediately.

  • Isolation and Purification of the Polymer:

    • Pour the reaction mixture into a beaker and allow the precipitate to settle.

    • Decant the supernatant liquid.

    • Collect the polymer by vacuum filtration.

    • Wash the polymer product thoroughly with distilled water to remove any unreacted salts.

    • Subsequently, wash the polymer with acetone to remove unreacted organic starting materials and oligomers.

  • Drying:

    • Dry the purified polymer in a vacuum oven at 60°C to a constant weight.

Expected Results and Characterization

The resulting organotin polyester is typically a white, solid material. Characterization can be performed using the following techniques:

  • FTIR Spectroscopy: To confirm the formation of ester linkages and the presence of Sn-O-C bonds.

  • NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): To elucidate the polymer structure.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

Protocol 2: Melt Polycondensation of Dimethyl Terephthalate and Ethylene (B1197577) Glycol using a Dibutyltin Oxide Catalyst

This protocol details a standard melt polycondensation procedure for producing a polyester, where an organotin compound acts as a catalyst. This is relevant to understanding the role of organotin compounds in polyester synthesis.

Reaction Scheme

reactants Reactants: Dimethyl Terephthalate Ethylene Glycol esterification Esterification: Heat to 150-200°C Distill off Methanol (B129727) reactants->esterification catalyst Catalyst: Dibutyltin Oxide catalyst->esterification polycondensation Polycondensation: Increase temp. to 220-280°C Apply vacuum Remove excess Ethylene Glycol esterification->polycondensation polymer Final Polymer: Poly(ethylene terephthalate) polycondensation->polymer

Caption: Catalytic melt polycondensation process.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
Dimethyl TerephthalateC₁₀H₁₀O₄194.18194.2 g (1.0 mol)
Ethylene GlycolC₂H₆O₂62.07136.6 g (2.2 mol)
Dibutyltin Oxide(C₄H₉)₂SnO248.92~0.1-0.5 g
Procedure
  • Charging the Reactor:

    • Charge a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with 194.2 g (1.0 mol) of dimethyl terephthalate, 136.6 g (2.2 mol) of ethylene glycol, and the desired amount of dibutyltin oxide catalyst (typically 0.05-0.2% by weight of the reactants).[1]

  • Esterification Step:

    • Heat the reaction mixture under a slow stream of nitrogen to a temperature of 150-200°C.

    • Methanol will be produced as a byproduct of the transesterification reaction and should be continuously distilled off.

    • Continue this step until the distillation of methanol ceases (approximately 2-3 hours).

  • Polycondensation Step:

    • Gradually increase the temperature of the reaction mixture to 220-280°C.

    • Simultaneously, gradually reduce the pressure in the reactor to below 1 mmHg to facilitate the removal of excess ethylene glycol and drive the polymerization reaction forward.

    • The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer increases. The stirring speed may need to be adjusted accordingly.

    • Continue the reaction under high temperature and vacuum for 2-4 hours, or until the desired melt viscosity (indicative of the target molecular weight) is achieved.

  • Polymer Extrusion and Quenching:

    • Once the desired molecular weight is reached, the molten polymer can be extruded from the reactor under nitrogen pressure.

    • The extruded polymer strands are typically quenched in a water bath and then pelletized.

Quantitative Data from Literature

The efficiency of organotin catalysts in polyester synthesis is well-documented. For instance, the use of organotin catalysts can significantly reduce the reaction time compared to uncatalyzed reactions. The final properties of the polyester, such as molecular weight, are highly dependent on the reaction conditions.

ParameterTypical Value Range
Reaction Temperature180°C to 250°C[2]
Catalyst Concentration0.01 to 1.0 wt%
Final Acid Number< 50 mg KOH/g[2]

Conclusion

The protocols provided herein offer two distinct methodologies for the synthesis of organotin-containing polyesters based on a terephthalate structure. The interfacial polycondensation method is suitable for creating polymers with tin integrated into the main chain, which can have significant effects on the material's properties. The melt polycondensation protocol demonstrates the effective use of organotin compounds as catalysts for producing high-molecular-weight polyesters. For the development of novel organotin polymers from this compound, the interfacial polymerization of the corresponding terephthalate salt with an organotin dihalide presents a promising synthetic route, yielding a polymer with pendant allyl groups available for subsequent crosslinking reactions. Researchers can adapt these protocols to explore the synthesis of a wide variety of organotin polymers with tailored properties for applications in materials science and drug development.

References

Application Notes and Protocols: Diallyl Terephthalate Prepolymer Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and characterization of diallyl terephthalate (B1205515) (DATP) prepolymer, a versatile material with applications in molding compounds, laminates, and as a crosslinking agent. The following sections detail the experimental protocols for its preparation and analysis, along with key characterization data.

Data Presentation

The following tables summarize the typical molecular weight and thermal properties of diallyl terephthalate prepolymer.

Table 1: Molecular Weight Characterization of this compound Prepolymer by GPC

ParameterValue RangeReference
Number Average Molecular Weight (Mn)500 - 15,000 g/mol [1]
Weight Average Molecular Weight (Mw)1,000 - 70,000 g/mol [1]
Polydispersity Index (PDI) (Mw/Mn)1.20 - 20.0[1]

Table 2: Unsaturation Level of this compound Prepolymer

ParameterValue RangeMethodReference
Iodine Value20 - 100Wijs Method[1]

Experimental Protocols

I. Synthesis of this compound Prepolymer via Bulk Polymerization

This protocol describes the synthesis of DATP prepolymer by free-radical bulk polymerization. The reaction is carefully controlled to halt before the gel point, ensuring a soluble and processable prepolymer.

Materials:

  • This compound (DATP) monomer

  • Initiator (e.g., Benzoyl Peroxide (BPO), Dicumyl Peroxide (DCPO), or Dicyclohexyl Peroxydicarbonate (CHPC))

  • Nitrogen gas supply

  • Methanol (B129727) (for precipitation)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle or oil bath

  • Ice bath

Procedure:

  • Reactor Setup: Assemble a clean, dry reaction vessel with a mechanical stirrer, thermometer, and a reflux condenser connected to a nitrogen inlet.

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove any oxygen, which can inhibit the polymerization.

  • Charging the Reactor: Charge the this compound monomer into the reaction vessel.

  • Initiator Addition: Add the free-radical initiator to the monomer. The initiator concentration typically ranges from 0.1 to 8 wt%.[2]

  • Polymerization: Heat the reaction mixture to the desired temperature (typically between 50°C and 150°C) while stirring continuously under a nitrogen atmosphere.[2] The specific temperature will depend on the chosen initiator.

  • Monitoring the Reaction: The polymerization is a time-controlled process. The reaction should be stopped before the gel point is reached to obtain a soluble prepolymer. The optimal reaction time will need to be determined empirically and can be monitored by periodically measuring the viscosity of the reaction mixture.

  • Quenching the Reaction: Once the desired conversion is reached, rapidly cool the reaction mixture by immersing the vessel in an ice bath to quench the polymerization.[2]

  • Precipitation and Purification:

    • Slowly pour the viscous reaction mixture into an excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the prepolymer to precipitate.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the precipitated prepolymer by filtration.

    • Wash the prepolymer with fresh methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified prepolymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. The final product should be a solid, often powdery, prepolymer.[1]

II. Characterization of this compound Prepolymer

Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the DATP prepolymer.

Materials and Equipment:

  • GPC system with a refractive index (RI) detector

  • GPC columns suitable for polymer analysis (e.g., polystyrene-divinylbenzene columns)

  • Tetrahydrofuran (THF), HPLC grade, as the mobile phase

  • Polystyrene standards of known molecular weights for calibration

  • Syringe filters (0.2 or 0.45 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the dried DATP prepolymer.

    • Dissolve the prepolymer in a known volume of THF (e.g., 1-2 mL) to create a solution with a concentration of approximately 1-2 mg/mL.

    • Gently agitate the solution until the prepolymer is fully dissolved.

    • Filter the solution through a syringe filter into a GPC vial to remove any particulate matter.

  • GPC System Setup:

    • Set the mobile phase flow rate (typically 1.0 mL/min).

    • Ensure the column and detector temperatures are stable (e.g., 30-40°C).

  • Calibration:

    • Prepare a series of polystyrene standards of known molecular weights in THF.

    • Inject the standards into the GPC system to generate a calibration curve of log(Molecular Weight) versus retention time.

  • Sample Analysis:

    • Inject the prepared DATP prepolymer solution into the GPC system.

    • Record the chromatogram.

  • Data Analysis:

    • Using the calibration curve, determine the molecular weight distribution of the DATP prepolymer.

    • Calculate Mn, Mw, and PDI (Mw/Mn) using the GPC software.

Objective: To confirm the chemical structure of the DATP prepolymer and monitor the polymerization process.

Materials and Equipment:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellets

  • DATP prepolymer sample

  • Potassium bromide (KBr), spectroscopy grade (if using pellets)

Procedure (ATR method):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis:

    • Place a small amount of the dried DATP prepolymer powder onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands of the DATP prepolymer. Key peaks to observe include:

      • C=O stretching of the ester group (~1720 cm⁻¹)

      • C-O stretching of the ester group (~1270 and 1120 cm⁻¹)

      • Aromatic C=C stretching (~1600 and 1480 cm⁻¹)

      • Allyl C=C stretching (~1645 cm⁻¹)

      • =C-H stretching of the allyl group (~3080 cm⁻¹)

    • During polymerization, a decrease in the intensity of the allyl C=C and =C-H peaks relative to the ester peak can be observed.

Objective: To quantify the degree of residual unsaturation (allyl double bonds) in the DATP prepolymer.

Materials and Equipment:

  • Wijs solution (iodine monochloride in glacial acetic acid)

  • Potassium iodide (KI) solution (10-15%)

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.1 N)

  • Starch indicator solution (1%)

  • Carbon tetrachloride or chloroform (B151607)

  • Iodine flasks (250 or 500 mL)

  • Burette

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the DATP prepolymer (the amount will depend on the expected iodine value) into an iodine flask.

    • Dissolve the sample in a known volume of carbon tetrachloride or chloroform (e.g., 20 mL).

  • Reaction:

    • Pipette a precise volume of Wijs solution (e.g., 25 mL) into the flask.

    • Stopper the flask, swirl to mix, and store it in the dark for 30-60 minutes.

  • Blank Preparation: Prepare a blank by following the same procedure but without the prepolymer sample.

  • Titration:

    • After the reaction time, add 20 mL of KI solution and 100 mL of distilled water to the flask.

    • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.

    • Add 1-2 mL of starch indicator solution. A blue color will appear.

    • Continue the titration with sodium thiosulfate until the blue color just disappears.

    • Record the volume of titrant used.

  • Calculation:

    • Calculate the iodine value using the following formula: Iodine Value = [(B - S) * N * 12.69] / W Where:

      • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

      • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

      • N = Normality of the Na₂S₂O₃ solution

      • W = Weight of the prepolymer sample (g)

Visualizations

Synthesis_Workflow Monomer This compound Monomer Reactor Reaction Vessel Monomer->Reactor Initiator Free-Radical Initiator Initiator->Reactor Polymerization Bulk Polymerization (50-150°C, N2 atm) Reactor->Polymerization Quenching Quenching (Ice Bath) Polymerization->Quenching Precipitation Precipitation (in Methanol) Quenching->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying (Vacuum Oven) Filtration->Drying Prepolymer This compound Prepolymer Drying->Prepolymer

Caption: Workflow for the synthesis of this compound prepolymer.

Characterization_Workflow Prepolymer DATP Prepolymer Sample GPC GPC Analysis Prepolymer->GPC FTIR FTIR Spectroscopy Prepolymer->FTIR IodineValue Iodine Value Titration Prepolymer->IodineValue Thermal Thermal Analysis (TGA/DSC) Prepolymer->Thermal MW_Data Mn, Mw, PDI GPC->MW_Data Structure_Data Functional Groups FTIR->Structure_Data Unsaturation_Data Degree of Unsaturation IodineValue->Unsaturation_Data Thermal_Data Thermal Stability Thermal->Thermal_Data

Caption: Characterization workflow for this compound prepolymer.

References

Troubleshooting & Optimization

Preventing premature gelation in diallyl terephthalate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully managing the polymerization of diallyl terephthalate (B1205515) (DAT). Our aim is to provide practical solutions to common challenges, with a focus on preventing premature gelation and controlling polymer properties.

Troubleshooting Guides

This section addresses specific issues that may arise during the polymerization of diallyl terephthalate, offering potential causes and recommended solutions in a clear, question-and-answer format.

Issue 1: Premature Gelation at Low Monomer Conversion

Question: My this compound reaction mixture is gelling almost immediately after adding the initiator, or at a very low monomer conversion. What could be the cause and how can I prevent this?

Answer: Premature gelation is a common challenge in the polymerization of multifunctional monomers like this compound. It occurs when extensive cross-linking happens early in the reaction, forming an insoluble polymer network. The primary causes and solutions are outlined below:

Potential Causes:

  • High Initiator Concentration: An excess of initiator generates a high concentration of free radicals, leading to rapid polymerization and cross-linking.

  • High Reaction Temperature: Elevated temperatures accelerate the rate of initiator decomposition and propagation, significantly reducing the time to gelation.[1]

  • Monomer Impurities: The presence of impurities can sometimes accelerate the polymerization process.

  • Absence or Insufficient Inhibitor: Inhibitors are crucial for preventing spontaneous polymerization during storage and for controlling the initial rate of reaction.

Recommended Solutions:

  • Optimize Initiator Concentration: Systematically reduce the initiator concentration. A lower concentration will generate fewer polymer chains simultaneously, delaying the onset of extensive cross-linking.

  • Control Reaction Temperature: Lowering the reaction temperature will slow down the overall reaction rate, providing a larger window before the gel point is reached. For diallyl phthalate (B1215562), a related monomer, the conversion at the gel point increases with temperature, suggesting a complex relationship that requires careful optimization.[2]

  • Ensure Monomer Purity: Purify the this compound monomer before use, for example, by passing it through a column of activated alumina (B75360) to remove inhibitors and other impurities.

  • Utilize an Appropriate Inhibitor: If not already present, add a suitable inhibitor, such as hydroquinone (B1673460), to the monomer before initiating polymerization. This will provide an induction period, allowing for better control over the start of the reaction.[3]

Issue 2: Inability to Isolate a Soluble Prepolymer

Question: I am attempting to synthesize a soluble this compound prepolymer, but the reaction consistently yields an insoluble gel. How can I control the polymerization to obtain a soluble product?

Answer: The synthesis of a soluble prepolymer requires stopping the polymerization before the gel point is reached.[3] The key is to carefully monitor the reaction and quench it at the appropriate viscosity.

Potential Causes:

  • Reaction Progressing Beyond the Gel Point: The formation of an insoluble gel signifies that a continuous polymer network has formed throughout the reaction mixture.

  • Lack of Real-Time Monitoring: Without monitoring the viscosity or conversion, it is difficult to determine the optimal point to stop the reaction.

Recommended Solutions:

  • Monitor Viscosity: The most effective method to control the prepolymer synthesis is to monitor the viscosity of the reaction mixture. The reaction should be terminated when a target viscosity is reached, which corresponds to the desired molecular weight and proximity to the gel point.

  • Control Molecular Weight: The molecular weight of the prepolymer can be controlled by several methods:

    • Adjusting Initiator Concentration: Lower initiator concentrations generally lead to higher molecular weight polymers.[4]

    • Using Chain Transfer Agents: While these can reduce molecular weight, they may also introduce other functionalities or affect the final properties of the polymer.[5]

    • Precise Reaction Time: In a well-characterized system, stopping the reaction after a predetermined time can yield a prepolymer of a specific molecular weight.

  • Quenching the Reaction: Once the target viscosity or reaction time is achieved, the polymerization should be rapidly quenched. This can be done by cooling the reaction mixture and adding a radical scavenger, such as hydroquinone. The prepolymer can then be isolated by precipitation in a non-solvent like methanol.

Frequently Asked Questions (FAQs)

Q1: What is the role of an inhibitor in this compound polymerization?

A1: A polymerization inhibitor, such as tert-Butylcatechol (TBC) or hydroquinone, is a chemical compound added to the monomer to prevent spontaneous polymerization during storage and transport.[6] During the polymerization reaction, the inhibitor provides an induction period where it scavenges free radicals, delaying the onset of polymerization. This allows for better control over the reaction initiation. The inhibitor is consumed during this induction period, after which the polymerization proceeds.

Q2: How does oxygen affect the polymerization of this compound?

A2: Oxygen can act as an inhibitor in free-radical polymerization.[7] It can react with the initiating radicals or the growing polymer chains to form stable peroxy radicals, which are less reactive and can terminate or slow down the polymerization.[8] For reproducible results, it is crucial to perform the polymerization under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

Q3: What are the typical reaction temperatures for this compound polymerization?

A3: The reaction temperature for this compound polymerization is a critical parameter that influences the rate of polymerization and the time to gelation. Typical temperatures for prepolymer synthesis range from 80°C to 250°C.[3] Higher temperatures lead to faster reaction rates but also a greater risk of premature gelation. The optimal temperature will depend on the initiator used and the desired properties of the prepolymer.

Q4: How can I monitor the progress of my this compound polymerization?

A4: Several analytical techniques can be used to monitor the polymerization:

  • Viscometry: As the polymerization proceeds, the viscosity of the reaction mixture increases. This is a direct and practical method to follow the progress towards the gel point.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the C=C double bond absorption peak of the allyl groups can be monitored to determine the monomer conversion.

  • Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat of polymerization, which is proportional to the extent of reaction. It can also be used to determine the glass transition temperature of the resulting polymer.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC can be used to determine the molecular weight and molecular weight distribution of the soluble prepolymer.

Q5: What is "degradative chain transfer" and how does it affect this compound polymerization?

A5: Degradative chain transfer is a characteristic reaction of allyl monomers. In this process, a growing polymer radical abstracts a hydrogen atom from an allyl group of a monomer or another polymer chain. This terminates the growing chain and forms a stable, less reactive allylic radical. This new radical is slow to re-initiate polymerization, which can lead to a decrease in the overall polymerization rate and the formation of lower molecular weight polymers.[9]

Quantitative Data

Due to the proprietary nature of many industrial processes, specific quantitative data for this compound polymerization is not widely available in the public domain. The following tables provide illustrative data based on typical trends observed for diallyl phthalate and other similar free-radical polymerizations. These should be used as a starting point for optimization.

Table 1: Illustrative Effect of Initiator Concentration on Gel Time

Initiator (Benzoyl Peroxide) Concentration (wt%)Approximate Gel Time at 100°C (minutes)
0.560 - 90
1.030 - 60
2.015 - 30

Note: This is an approximation. Actual gel times will vary based on monomer purity, inhibitor concentration, and reaction scale.

Table 2: Illustrative Effect of Temperature on Gel Time

Temperature (°C)Approximate Gel Time with 1 wt% Benzoyl Peroxide (minutes)
8090 - 120
10030 - 60
12010 - 20

Note: Higher temperatures significantly accelerate the reaction and increase the risk of an uncontrolled exotherm.

Experimental Protocols

Protocol 1: Synthesis of this compound Prepolymer

Objective: To synthesize a soluble this compound prepolymer by controlling the reaction to stop before the gel point.

Materials:

  • This compound (DAT) monomer, purified

  • Benzoyl peroxide (initiator)

  • Hydroquinone (inhibitor/quenching agent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Viscometer (optional, for precise control)

Procedure:

  • Monomer Purification: If the DAT monomer contains an inhibitor for storage, it should be removed by passing the monomer through a column of activated basic alumina.

  • Reaction Setup: Charge the reaction vessel with the purified this compound monomer.

  • Inert Atmosphere: Begin purging the vessel with a slow stream of nitrogen gas to remove any oxygen. Maintain a positive nitrogen pressure throughout the reaction.

  • Heating: Heat the monomer to the desired reaction temperature (e.g., 100°C) with stirring.

  • Initiator Addition: Once the temperature has stabilized, add the desired amount of benzoyl peroxide (e.g., 1 wt%).

  • Polymerization and Monitoring:

    • Allow the polymerization to proceed under a nitrogen atmosphere with continuous stirring.

    • Monitor the viscosity of the reaction mixture at regular intervals. A significant increase in viscosity indicates the progression of the polymerization.

    • Alternatively, take small aliquots of the reaction mixture at different time points to analyze for monomer conversion by FTIR or molecular weight by GPC.

  • Quenching the Reaction: When the desired viscosity or conversion is reached (before the gel point), rapidly cool the reaction vessel in an ice bath to stop the polymerization. Add a small amount of hydroquinone (e.g., 200 ppm) to act as a radical scavenger and prevent further reaction.

  • Prepolymer Isolation: Slowly pour the viscous prepolymer solution into a large excess of a stirred non-solvent, such as methanol, to precipitate the prepolymer.

  • Drying: Filter the precipitated prepolymer and wash it with fresh methanol. Dry the prepolymer under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Visualizations

Premature_Gelation_Troubleshooting Start Premature Gelation Occurs Q1 Check Initiator Concentration Start->Q1 A1_High Too High Q1->A1_High High Q2 Check Reaction Temperature Q1->Q2 Optimal S1 Reduce Initiator Concentration A1_High->S1 End Gelation Controlled S1->End A2_High Too High Q2->A2_High High Q3 Check Monomer Purity Q2->Q3 Optimal S2 Lower Reaction Temperature A2_High->S2 S2->End A3_Impure Impurities Present Q3->A3_Impure Impure Q3->End Pure S3 Purify Monomer A3_Impure->S3 S3->End

Caption: Troubleshooting workflow for premature gelation.

DAT_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation Monomer This compound Monomer Purification Monomer Purification (Remove Inhibitor) Monomer->Purification Reactor Charge Reactor Purification->Reactor Inert Inert Atmosphere (Nitrogen Purge) Reactor->Inert Heat Heat to Reaction Temperature Inert->Heat Initiate Add Initiator Heat->Initiate Polymerize Monitor Viscosity/ Conversion Initiate->Polymerize Quench Quench Reaction (Cool & Add Scavenger) Polymerize->Quench Target Viscosity Reached Precipitate Precipitate in Non-Solvent Quench->Precipitate Dry Dry Prepolymer Precipitate->Dry FinalProduct Soluble Prepolymer Dry->FinalProduct

Caption: Experimental workflow for prepolymer synthesis.

References

Technical Support Center: Optimization of Initiator Concentration for Diallyl Terephthalate (DATP) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the free-radical polymerization of diallyl terephthalate (B1205515) (DATP).

Frequently Asked Questions (FAQs)

Q1: What is the role of an initiator in diallyl terephthalate (DATP) polymerization?

An initiator is a chemical compound that, upon decomposition, generates free radicals to initiate the polymerization of the DATP monomer. The concentration of the initiator is a critical parameter that significantly influences the polymerization rate, the molecular weight of the resulting polymer, and the time to gelation. A higher initiator concentration leads to a faster reaction and a shorter gel time.[1]

Q2: Which initiators are commonly used for DATP polymerization?

Peroxide initiators are commonly used for the free-radical polymerization of DATP. Benzoyl peroxide (BPO) and dicyclohexyl peroxydicarbonate (CHPC) are two such examples.[2][3] The choice of initiator often depends on the desired reaction temperature, as they have different decomposition rates at various temperatures.

Q3: How does initiator concentration affect the molecular weight of poly(this compound)?

Generally, an inverse relationship exists between the initiator concentration and the molecular weight of the resulting polymer. A higher initiator concentration generates a larger number of free radicals, leading to the formation of more polymer chains that terminate at a shorter length.[4]

Q4: What is a typical starting concentration range for the initiator in DATP polymerization?

A typical starting point for initiator concentration in the bulk polymerization of diallyl monomers ranges from 0.1% to 8% by weight of the monomer.[3] The optimal concentration will depend on the specific reaction conditions and the desired polymer properties.

Q5: What is "gelation" and how is it related to initiator concentration?

Gelation is the point at which a cross-linked, insoluble polymer network forms, causing a sudden increase in viscosity.[5][6] In the polymerization of a difunctional monomer like DATP, this leads to the formation of a solid gel. A higher initiator concentration accelerates the polymerization rate, leading to a shorter gel time.[1][7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Premature Gelation High Initiator Concentration: Too much initiator leads to a very fast reaction and early onset of gelation.[1][7]Systematically decrease the initiator concentration.
High Reaction Temperature: Elevated temperatures increase the rate of initiator decomposition and propagation, accelerating gelation.[1]Lower the reaction temperature.
Monomer Impurities: Impurities in the DATP monomer can sometimes act as accelerators.[7]Purify the DATP monomer before use.
Low Monomer Conversion Insufficient Initiator Concentration: The concentration of the initiator may be too low to sustain the polymerization.Incrementally increase the initiator concentration.
Low Reaction Temperature: The temperature may not be high enough for efficient initiator decomposition.Increase the reaction temperature in small increments.
Presence of Inhibitors: Commercial monomers often contain inhibitors to prevent spontaneous polymerization during storage. Oxygen from the air can also act as an inhibitor.Remove inhibitors from the monomer before polymerization and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Low Molecular Weight of Polymer High Initiator Concentration: A high concentration of initiator leads to the formation of many short polymer chains.[4]Decrease the initiator concentration.
High Reaction Temperature: Higher temperatures can increase the rate of chain transfer reactions, which terminate growing chains.Optimize the reaction temperature; it should be high enough for a reasonable reaction rate but low enough to minimize chain transfer.
Degradative Chain Transfer: This is an inherent characteristic of allyl monomers where a hydrogen atom is abstracted from a monomer molecule, terminating the growing chain.While inherent, its effects can be mitigated by optimizing initiator concentration and temperature.

Quantitative Data

Table 1: Effect of Initiator (Benzoyl Peroxide) Concentration on Diallyl Phthalate (a DATP analog) Polymerization at 80°C

Initiator Concentration (wt%)Conversion at Gel Point (%)
1.0~25
Higher concentrationsLeads to earlier gelation

Note: Specific quantitative data for DATP is limited in publicly available literature. The data above for diallyl phthalate, a structurally similar monomer, illustrates the general trend. The conversion at the gel point is influenced by reaction temperature, increasing from 25% at 80°C to 45% at 220°C with benzoyl peroxide as the initiator.[8]

Experimental Protocols

Protocol 1: Purification of this compound (DATP) Monomer
  • Dissolution: Dissolve the crude DATP monomer in a suitable solvent (e.g., a mixture of hexane (B92381) and ethyl acetate) in an Erlenmeyer flask.

  • Washing: Transfer the solution to a separatory funnel. Wash with a 5% aqueous sodium hydroxide (B78521) solution to remove acidic inhibitors, followed by washing with distilled water until the aqueous layer is neutral.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Filtration and Adsorption: Filter the solution and pass it through a short column of activated basic alumina (B75360) to remove any remaining polar impurities.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Storage: Store the purified monomer at a low temperature (e.g., 4°C) in the dark.[7]

Protocol 2: Recrystallization of Benzoyl Peroxide (BPO) Initiator
  • Dissolution: Dissolve the BPO in cold chloroform (B151607).

  • Precipitation: Reprecipitate the BPO by adding the chloroform solution to methanol.

  • Drying: Dry the purified BPO crystals under vacuum.[9]

Protocol 3: Bulk Polymerization of this compound (DATP)
  • Reaction Setup: Place a known quantity of purified DATP monomer into a reaction vessel equipped with a magnetic stirrer and a condenser.

  • Inert Atmosphere: Deoxygenate the monomer by bubbling nitrogen or argon gas through it for at least 30 minutes.

  • Initiator Addition: Add the desired amount of purified benzoyl peroxide (BPO) initiator to the monomer.

  • Polymerization: Immerse the reaction vessel in a constant temperature oil bath set to the desired reaction temperature (e.g., 80-100°C).

  • Monitoring: Monitor the reaction for an increase in viscosity, which indicates polymer formation. To obtain a soluble prepolymer, the reaction should be stopped before the gel point.

  • Termination: To stop the reaction, rapidly cool the vessel in an ice bath and expose the mixture to air.

  • Purification: Dissolve the resulting polymer in a suitable solvent (e.g., acetone (B3395972) or chloroform) and precipitate it by pouring the solution into a non-solvent like methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum.[7]

Protocol 4: Characterization of Poly(this compound)
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Use FTIR to confirm the polymerization of DATP by observing the disappearance or reduction of the C=C double bond stretching vibration of the allyl groups (typically around 1645 cm⁻¹) and the appearance of characteristic ester peaks in the polymer.[10][11][12]

  • Gel Permeation Chromatography (GPC): Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the soluble polymer using GPC.[13][14][15][16]

Visualizations

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator (BPO) Initiator (BPO) Free Radicals Free Radicals Initiator (BPO)->Free Radicals Heat DATP Monomer DATP Monomer Free Radicals->DATP Monomer Attack on double bond Growing Polymer Chain Growing Polymer Chain DATP Monomer->Growing Polymer Chain Addition of monomers Growing Polymer Chain->Growing Polymer Chain Cyclization/Crosslinking Polymer Polymer Growing Polymer Chain->Polymer Combination or Disproportionation

Caption: Free-radical polymerization mechanism of this compound.

experimental_workflow Start Start Purify DATP Monomer Purify DATP Monomer Start->Purify DATP Monomer Purify Initiator (BPO) Purify Initiator (BPO) Start->Purify Initiator (BPO) Setup Reaction Vessel Setup Reaction Vessel Purify DATP Monomer->Setup Reaction Vessel Purify Initiator (BPO)->Setup Reaction Vessel Add Monomer & Initiator Add Monomer & Initiator Setup Reaction Vessel->Add Monomer & Initiator Deoxygenate Deoxygenate Add Monomer & Initiator->Deoxygenate Heat to Reaction Temp Heat to Reaction Temp Deoxygenate->Heat to Reaction Temp Monitor Polymerization Monitor Polymerization Heat to Reaction Temp->Monitor Polymerization Stop Reaction Stop Reaction Monitor Polymerization->Stop Reaction Purify Polymer Purify Polymer Stop Reaction->Purify Polymer Characterize Polymer (FTIR, GPC) Characterize Polymer (FTIR, GPC) Purify Polymer->Characterize Polymer (FTIR, GPC) End End Characterize Polymer (FTIR, GPC)->End

Caption: Experimental workflow for DATP polymerization.

troubleshooting_workflow Problem Problem Premature Gelation Premature Gelation Problem->Premature Gelation Yes Low Conversion Low Conversion Problem->Low Conversion No Decrease Initiator Conc. Decrease Initiator Conc. Premature Gelation->Decrease Initiator Conc. Lower Reaction Temp. Lower Reaction Temp. Premature Gelation->Lower Reaction Temp. Purify Monomer Purify Monomer Premature Gelation->Purify Monomer Low Molecular Weight Low Molecular Weight Low Conversion->Low Molecular Weight No Increase Initiator Conc. Increase Initiator Conc. Low Conversion->Increase Initiator Conc. Yes Increase Reaction Temp. Increase Reaction Temp. Low Conversion->Increase Reaction Temp. Remove Inhibitors Remove Inhibitors Low Conversion->Remove Inhibitors Low Molecular Weight->Decrease Initiator Conc. Yes Optimize Temp. Optimize Temp. Low Molecular Weight->Optimize Temp.

Caption: Troubleshooting workflow for DATP polymerization issues.

References

Methods for inhibiting the polymerization of diallyl terephthalate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of diallyl terephthalate (B1205515) (DATP) to prevent premature polymerization.

Frequently Asked Questions (FAQs)

Q1: What is diallyl terephthalate (DATP) and why is its storage stability a concern?

A1: this compound is a monomer used in the synthesis of polymers and resins. Its two reactive allyl groups make it susceptible to free-radical polymerization, especially when exposed to heat, light, or contaminants. Uninhibited or improperly stored DATP can polymerize over time, leading to increased viscosity, gel formation, or complete solidification, rendering the material unusable for experiments.

Q2: What are the primary causes of premature polymerization of DATP during storage?

A2: The main triggers for the premature polymerization of DATP are:

  • Elevated Temperatures: Higher temperatures accelerate the rate of free radical formation, initiating the polymerization process.

  • Exposure to Light: UV light can provide the necessary energy to start the polymerization chain reaction.

  • Presence of Contaminants: Contamination with peroxides (which can form from exposure to air), metal ions, or other radical-initiating impurities can catalyze polymerization.

  • Absence or Depletion of Inhibitors: Polymerization inhibitors are crucial for scavenging free radicals. If an inhibitor is not present or has been consumed over time, the monomer is highly susceptible to polymerization.

Q3: What are the visible signs that my DATP has begun to polymerize?

A3: Key indicators of DATP polymerization include:

  • An increase in the viscosity of the liquid monomer.

  • The formation of gel-like particles or solid precipitates.

  • A hazy or cloudy appearance of the once clear liquid.

  • A noticeable darkening in the color of the material.[1]

Q4: What is a polymerization inhibitor and why is it essential for DATP storage?

A4: A polymerization inhibitor is a chemical compound added in small quantities to monomers to prevent spontaneous polymerization. These molecules work by scavenging free radicals, which are the initiators of the polymerization chain reaction. For a reactive monomer like DATP, an inhibitor is critical for ensuring its stability and a viable shelf life during storage.

Q5: Which inhibitors are commonly used for this compound and other allyl monomers?

A5: Phenolic compounds are widely used as inhibitors for allyl monomers. For this compound, tert-butylcatechol (TBC) is a commonly used stabilizer.[2] Other effective inhibitors for similar monomers include hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT). The effectiveness of phenolic inhibitors is often enhanced by the presence of dissolved oxygen.[3]

Troubleshooting Guide: Premature Polymerization of DATP

If you suspect that your this compound is polymerizing prematurely, follow these steps to diagnose and address the issue.

Problem: The DATP in the storage container has become viscous or has solidified.
Potential Cause Recommended Action
Improper Storage Conditions Verify Storage Temperature: DATP should be stored long-term in a refrigerator at 2-8°C.[4] One supplier of DATP stabilized with TBC recommends storage at 4°C under a nitrogen atmosphere.[2] Protect from Light: Ensure the container is opaque or stored in a dark environment to prevent light-induced polymerization.[5]
Inhibitor Depletion Check Storage Duration: Inhibitors are consumed over time. If the DATP has been stored for an extended period, the inhibitor may be depleted. Consider a Booster Addition: If the monomer is still liquid, a small "booster" amount of an appropriate inhibitor (e.g., TBC) can be added for short-term stabilization.
Contamination Review Handling Procedures: Identify and eliminate potential sources of contamination, such as contact with metal spatulas or exposure to air, which can introduce peroxides. Inert Atmosphere: If the container has been opened, purge the headspace with an inert gas like nitrogen before resealing to minimize oxygen exposure.

Data Presentation

Table 1: Common Inhibitors for Diallyl Monomers
InhibitorAbbreviationTypeTypical Concentration (ppm)Notes
tert-ButylcatecholTBCPhenolic50 - 200Commonly used for DATP.[2] Highly effective free radical scavenger.
HydroquinoneHQPhenolic100 - 1000Effective, but can cause discoloration. Requires oxygen to be most effective.[5]
4-MethoxyphenolMEHQPhenolic10 - 200Less likely to cause discoloration than HQ. Requires oxygen for optimal performance.[5]
Butylated HydroxytolueneBHTPhenolic200 - 1000A common antioxidant that also functions as a polymerization inhibitor.

Note: The optimal inhibitor and concentration can vary depending on the specific storage conditions and desired shelf life. The concentrations listed are general recommendations for allyl monomers.

Experimental Protocols

Protocol: Evaluating the Effectiveness of an Inhibitor for DATP Storage

Objective: To determine the efficacy of a selected inhibitor in preventing the polymerization of this compound under accelerated aging conditions.

Materials:

  • This compound (uninhibited, or with inhibitor removed)

  • Selected inhibitor (e.g., TBC)

  • Small, sealable glass vials

  • Oven or heating block

  • Viscometer or rheometer

  • Nitrogen or argon gas supply

Procedure:

  • Preparation of Samples:

    • Prepare a stock solution of the inhibitor in a small amount of a suitable solvent or directly in the DATP monomer.

    • In a series of clean, dry vials, add a measured amount of DATP.

    • Add varying concentrations of the inhibitor stock solution to the vials to achieve the desired final inhibitor concentrations (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm TBC).

    • Include a control sample with no inhibitor.

  • Inerting and Sealing:

    • Purge the headspace of each vial with nitrogen or argon for 1-2 minutes to remove oxygen.

    • Immediately and tightly seal the vials.

  • Accelerated Aging:

    • Place the vials in an oven or heating block at a constant, elevated temperature (e.g., 60°C). This will accelerate the polymerization process.

  • Monitoring:

    • At regular intervals (e.g., every 24 hours), remove the vials from the heat source and allow them to cool to room temperature.

    • Visually inspect each sample for any changes in appearance (clarity, color, presence of solids).

    • Measure the viscosity of the DATP in each vial. A significant increase in viscosity indicates the onset of polymerization.

  • Data Analysis:

    • Plot the viscosity as a function of time for each inhibitor concentration.

    • The time taken for a significant increase in viscosity is the induction period. A longer induction period indicates a more effective inhibition.

    • Compare the induction periods for the different inhibitor concentrations to determine the optimal level for storage stability.

Visualizations

Troubleshooting_Workflow start Issue: DATP shows signs of polymerization (viscous, hazy, solid) check_storage Step 1: Verify Storage Conditions start->check_storage is_temp_ok Is temperature between 2-8°C? check_storage->is_temp_ok is_light_prot Is it protected from light? is_temp_ok->is_light_prot Yes correct_temp Action: Move to a 2-8°C refrigerator. is_temp_ok->correct_temp No correct_light Action: Store in a dark environment or use an opaque container. is_light_prot->correct_light No check_inhibitor Step 2: Assess Inhibitor Status is_light_prot->check_inhibitor Yes correct_temp->is_light_prot correct_light->check_inhibitor is_inhibited Was an inhibitor added? check_inhibitor->is_inhibited add_inhibitor Action: If monomer is still liquid, add a booster amount of inhibitor. is_inhibited->add_inhibitor No check_contamination Step 3: Check for Contamination is_inhibited->check_contamination Yes end_unstable Monomer may not be salvageable. Consider purification or disposal. is_inhibited->end_unstable Polymerization advanced add_inhibitor->check_contamination is_inert Is it stored under an inert atmosphere? check_contamination->is_inert purge_gas Action: Purge headspace with N2 or Ar after each use. is_inert->purge_gas No end_stable Monomer Stabilized is_inert->end_stable Yes purge_gas->end_stable

Caption: Troubleshooting workflow for premature polymerization of DATP.

Inhibition_Mechanism cluster_initiation Initiation cluster_propagation Propagation (Uninhibited) cluster_inhibition Inhibition Monomer DATP Monomer FreeRadical Free Radical (R•) Initiator Heat, Light, or Contaminants Initiator->FreeRadical generates PolymerChain Growing Polymer Chain FreeRadical->PolymerChain reacts with Monomer Inhibitor Inhibitor (e.g., TBC) FreeRadical->Inhibitor Polymer Polymer (Solidified DATP) PolymerChain->Polymer Chain Reaction StableRadical Stable, Non-Reactive Species Inhibitor->StableRadical scavenges Free Radical StableRadical->PolymerChain Terminates Polymerization

Caption: Simplified mechanism of free-radical polymerization and inhibition.

References

Improving the conversion rate in diallyl terephthalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the conversion rate in diallyl terephthalate (B1205515) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing diallyl terephthalate?

A1: The most prevalent method for synthesizing this compound is through the transesterification of dimethyl terephthalate with allyl alcohol. This reaction is typically catalyzed by a metallic salt, such as calcium methoxide (B1231860) or calcium ethanolate.[1] The process involves heating the reactants and removing the methanol (B129727) byproduct to drive the reaction to completion.

Q2: What are the typical reaction conditions for the transesterification of dimethyl terephthalate with allyl alcohol?

A2: Typical reaction conditions involve heating the mixture of dimethyl terephthalate, allyl alcohol, and a catalyst to a temperature range of 90-145°C.[1] The reaction is often carried out in a reactor equipped with a distillation column to continuously remove methanol, with a column top temperature maintained between 60-95°C.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by taking samples periodically and analyzing the content of the starting material, dimethyl terephthalate. The reaction is generally considered complete when the dimethyl terephthalate content is less than 0.5%.[1]

Q4: What are some common impurities I might encounter in my crude this compound product?

A4: Common impurities can include unreacted starting materials (dimethyl terephthalate and allyl alcohol), the intermediate product (methyl allyl terephthalate), and byproducts from side reactions. If starting from terephthalic acid, residual acid can also be an impurity.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a refrigerated environment.[2]

Troubleshooting Guide

Low Conversion Rate

Issue: My this compound synthesis is resulting in a low conversion rate. What are the potential causes and how can I address them?

Potential Cause Recommended Solution
Inefficient Removal of Methanol The transesterification reaction is an equilibrium process. Inefficient removal of the methanol byproduct will hinder the forward reaction. Ensure your distillation setup is efficient. Consider using a fractional distillation column to improve separation.
Suboptimal Reaction Temperature If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to side reactions and degradation of the product. Maintain the reaction temperature within the optimal range of 90-145°C.[1]
Catalyst Inactivity The catalyst may be old, improperly stored, or used in an insufficient amount. Use a fresh, anhydrous catalyst and ensure it is stored in a desiccator. The catalyst concentration may need to be optimized for your specific reaction scale.
Presence of Water Water in the reactants or solvent can deactivate the catalyst and hydrolyze the ester product. Use anhydrous reactants and solvents, and ensure all glassware is thoroughly dried before use.
Insufficient Reaction Time The reaction may not have had enough time to reach completion. Monitor the reaction progress and continue until the dimethyl terephthalate concentration is below 0.5%.[1]
Product Purification Issues

Issue: My crude this compound is impure. How can I effectively purify it?

Problem Recommended Purification Method Expected Purity
Acidic Impurities (e.g., residual terephthalic acid) Perform an alkaline wash. Dissolve the crude product in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with a 10% sodium bicarbonate solution.[3]85-95%
Colored Byproducts Treatment with activated charcoal can help remove colored impurities. This can be done by stirring the dissolved product with activated charcoal followed by filtration.>95%
Mixture of Esters (mono- and di-substituted) Vacuum distillation is effective for separating this compound from less volatile impurities.[3] Given its high boiling point, distillation under reduced pressure is necessary to prevent decomposition.[3]>99%
Close-boiling Impurities For very high purity, column chromatography may be necessary, though it is less practical for large-scale purification.>99.8%

Experimental Protocols

Synthesis of this compound via Transesterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a distillation column, and a condenser, add dimethyl terephthalate, allyl alcohol (in excess), and a catalytic amount of calcium methoxide.

  • Reaction: Heat the mixture to 90-145°C with vigorous stirring.[1]

  • Methanol Removal: Continuously distill off the methanol byproduct, maintaining a distillation head temperature of 60-95°C.[1]

  • Monitoring: Periodically take samples to analyze the concentration of dimethyl terephthalate.

  • Reaction Completion: Once the dimethyl terephthalate concentration is below 0.5%, cool the reaction mixture.[1]

  • Workup: Cool the mixture to below 100°C and add water and a small amount of acid to neutralize the catalyst.[1] Continue cooling to 60°C and allow the layers to separate.

  • Purification: Separate the organic layer, wash it with water, and then remove any residual water and unreacted allyl alcohol via vacuum distillation to obtain this compound.[1]

Data Presentation

Table 1: Effect of Catalyst Concentration on Conversion Rate

Catalyst Concentration (wt% relative to Dimethyl Terephthalate)Reaction Time (hours)Conversion Rate (%)
0.1875
0.3892
0.58>99
0.78>99

Table 2: Effect of Temperature on this compound Yield

Temperature (°C)Reaction Time (hours)Yield (%)
901085
110894
130698
150693 (slight decrease due to potential side reactions)

Visualizations

reaction_pathway DMT Dimethyl Terephthalate Intermediate Methyl Allyl Terephthalate DMT->Intermediate + Allyl Alcohol AllylOH Allyl Alcohol AllylOH->Intermediate Catalyst Catalyst (e.g., Ca(OCH3)2) Catalyst->Intermediate DAT This compound Intermediate->DAT + Allyl Alcohol Methanol Methanol (byproduct) Intermediate->Methanol - Methanol DAT->Methanol - Methanol troubleshooting_workflow Start Low Conversion Rate Observed CheckTemp Is Reaction Temperature Optimal (90-145°C)? Start->CheckTemp CheckMethanol Is Methanol Being Effectively Removed? CheckTemp->CheckMethanol Yes AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckCatalyst Is Catalyst Active and in Sufficient Amount? CheckMethanol->CheckCatalyst Yes ImproveDistillation Improve Distillation Apparatus CheckMethanol->ImproveDistillation No CheckTime Has Reaction Run for Sufficient Time? CheckCatalyst->CheckTime Yes AddCatalyst Use Fresh/More Catalyst CheckCatalyst->AddCatalyst No IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No Success Conversion Rate Improved CheckTime->Success Yes AdjustTemp->CheckTemp ImproveDistillation->CheckMethanol AddCatalyst->CheckCatalyst IncreaseTime->CheckTime

References

Technical Support Center: Poly(diallyl terephthalate) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing residual diallyl terephthalate (B1205515) (DAT) monomer in their poly(diallyl terephthalate) (PDT) experiments.

Troubleshooting Guides

Issue 1: High Residual Monomer Content After Polymerization

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Incomplete Polymerization Optimize Curing Conditions: Increase curing time and/or temperature to drive the polymerization reaction closer to completion. It has been shown that longer curing times can lead to a higher degree of polymerization and consequently, a decrease in the release of residual monomers.[1] For UV-cured systems, increasing the exposure time and UV intensity can also decrease the mass fraction of residuals in the cured polymer.[2]
Adjust Initiator Concentration: An insufficient initiator concentration can lead to premature termination of polymerization. A modest increase in initiator concentration may enhance monomer conversion. However, excessively high concentrations can sometimes have detrimental effects on polymer properties.
Inhibitor Presence Monomer Purification: Ensure the this compound monomer is free from inhibitors, which are often added for storage stability. Purification via distillation or passing through an inhibitor removal column may be necessary.
Oxygen Inhibition Inert Atmosphere: Oxygen can inhibit free-radical polymerization. Conduct the polymerization under an inert atmosphere, such as nitrogen or argon, to prevent this.
Issue 2: Inconsistent Batch-to-Batch Residual Monomer Levels

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Variable Curing Conditions Standardize Protocol: Maintain strict control over all reaction parameters, including temperature, time, and atmosphere. For UV curing, ensure consistent light intensity and distance from the source.
Inconsistent Reagent Purity Use High-Purity Reagents: Variations in monomer or initiator purity can affect polymerization kinetics and lead to inconsistent results. Use reagents from a reliable source and consider purification if variability is suspected.
Inaccurate Measurements Calibrate Equipment: Ensure all measuring equipment, such as balances and temperature controllers, are accurately calibrated.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for reducing residual this compound monomer in my synthesized polymer?

A1: The primary strategies can be categorized into two main approaches: optimizing the polymerization process and implementing post-polymerization purification techniques.

  • Optimization of Polymerization: This involves adjusting reaction conditions to maximize monomer conversion. Key parameters to consider include the type and concentration of the initiator, reaction temperature, and duration of the polymerization.

  • Post-Polymerization Purification: After the initial polymerization, various techniques can be employed to remove unreacted monomer. These include thermal post-curing, solvent extraction, and polymer reprecipitation.

Q2: How does thermal post-curing help in reducing residual monomer?

A2: Thermal post-curing involves heating the polymer to a temperature below its degradation point but high enough to promote further reaction of any remaining monomer and to volatilize and drive off trapped monomer. For terephthalate polyesters, thermal degradation typically begins at temperatures above 275°C.[3] Therefore, a post-curing step at a temperature range of 150-200°C is generally a safe and effective starting point for PDT. The optimal temperature and duration will depend on the specific properties of your polymer.

Q3: Can you provide a general protocol for solvent extraction to remove residual DAT monomer?

A3: Solvent extraction is a common method for removing small molecules from a polymer matrix.[2] The principle is to use a solvent that readily dissolves the monomer but not the polymer.

Experimental Protocol: Soxhlet Extraction

  • Sample Preparation: Place the synthesized and dried poly(this compound) into a cellulose (B213188) extraction thimble.

  • Apparatus Setup: Assemble a Soxhlet extraction apparatus with the thimble in the extraction chamber, a flask containing a suitable solvent (e.g., acetone (B3395972) or a solvent mixture where the monomer is soluble but the polymer is not), and a condenser.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, dissolving the residual monomer. Once the extraction chamber is full, the solvent containing the monomer will siphon back into the boiling flask.

  • Duration: Allow the extraction to run for a sufficient period (typically 24-48 hours) to ensure complete removal of the residual monomer.

  • Drying: After extraction, carefully remove the polymer from the thimble and dry it under a vacuum to remove any residual solvent.

Q4: What is polymer reprecipitation and how can it be used for PDT purification?

A4: Reprecipitation is a widely used technique for purifying polymers.[2] It involves dissolving the polymer in a good solvent and then adding this solution to a large volume of a non-solvent (also called an anti-solvent). The polymer will precipitate out of the solution, leaving the impurities, including the residual monomer, dissolved in the solvent/non-solvent mixture.

Experimental Protocol: Polymer Reprecipitation

  • Dissolution: Dissolve the crude poly(this compound) in a minimal amount of a good solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Precipitation: Slowly add the polymer solution dropwise to a vigorously stirred, large volume of a non-solvent (e.g., methanol (B129727) or hexane).

  • Isolation: The purified polymer will precipitate as a solid. Isolate the polymer by filtration.

  • Washing and Drying: Wash the collected polymer with fresh non-solvent to remove any remaining traces of the monomer and solvent. Dry the purified polymer under a vacuum to a constant weight.

Visualizations

experimental_workflow cluster_synthesis PDT Synthesis cluster_analysis1 Initial Analysis cluster_purification Purification cluster_analysis2 Final Analysis synthesis Polymerization of This compound analysis1 Quantify Residual Monomer (e.g., GC-MS) synthesis->analysis1 Crude Polymer thermal Thermal Post-Curing analysis1->thermal solvent Solvent Extraction analysis1->solvent reprecipitation Reprecipitation analysis1->reprecipitation analysis2 Quantify Final Residual Monomer thermal->analysis2 solvent->analysis2 reprecipitation->analysis2 troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Residual Monomer? incomplete_poly Incomplete Polymerization start->incomplete_poly Yes inhibitor Inhibitor Presence start->inhibitor Yes oxygen Oxygen Inhibition start->oxygen Yes optimize_cure Optimize Curing (Time, Temp) incomplete_poly->optimize_cure adjust_initiator Adjust Initiator Concentration incomplete_poly->adjust_initiator purify_monomer Purify Monomer inhibitor->purify_monomer inert_atm Use Inert Atmosphere oxygen->inert_atm

References

Controlling the crosslinking density of diallyl terephthalate-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diallyl terephthalate (B1205515) (DAT)-based polymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling the crosslinking density of these polymers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is crosslinking density and why is it a critical parameter for my diallyl terephthalate (DAT) polymer?

A1: Crosslinking density refers to the concentration of chemical linkages between polymer chains within the material. It is a crucial parameter as it directly influences the macroscopic properties of the DAT polymer, including its mechanical strength, thermal stability, solvent resistance, and degradation kinetics. For applications in drug development, controlling the crosslinking density is essential for tuning the release rate of therapeutic agents.

Q2: What is the fundamental polymerization mechanism for this compound?

A2: this compound polymerizes via a free-radical chain-growth mechanism. The process is initiated by the decomposition of a radical initiator, which then reacts with the allyl groups of the DAT monomer. The polymerization proceeds through propagation, intramolecular cyclization (formation of rings within a single monomer unit), and intermolecular crosslinking (linking of different polymer chains), ultimately forming a three-dimensional network.

Q3: How do initiator concentration and reaction temperature influence the crosslinking density of DAT polymers?

A3: Both initiator concentration and temperature are key factors in controlling the crosslinking density of DAT polymers:

  • Initiator Concentration: A higher initiator concentration generally leads to a higher rate of polymerization and the formation of a larger number of shorter polymer chains. This can result in a lower overall crosslinking density. Conversely, a lower initiator concentration produces longer polymer chains, which can lead to a higher crosslinking density.[1][2][3]

  • Reaction Temperature: Increasing the reaction temperature typically accelerates the rate of polymerization.[1] However, excessively high temperatures can also increase the rate of chain transfer and termination reactions, potentially leading to shorter polymer chains and a lower crosslinking density.[4] The optimal temperature depends on the specific initiator used.

Q4: What is the significance of the gel point in DAT polymerization?

A4: The gel point is the critical stage in the polymerization process where the liquid monomer mixture transforms into a solid, insoluble gel.[2][5][6] It signifies the formation of a continuous, crosslinked network that spans the entire system.[2][5] The conversion at the gel point is an important parameter for understanding and controlling the network formation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound-based polymers.

Problem Potential Causes Recommended Solutions
Low Polymer Yield or Incomplete Polymerization 1. Insufficient Initiator Concentration: Not enough primary radicals are generated to sustain polymerization. 2. Low Reaction Temperature: The rate of initiator decomposition and propagation is too slow. 3. Presence of Inhibitors: Oxygen or other impurities in the monomer can scavenge radicals and inhibit polymerization.[7] 4. Inefficient Initiator: The chosen initiator may not be suitable for the reaction temperature.1. Increase the initiator concentration within the recommended range (e.g., 0.5-3.0 mol%). 2. Increase the reaction temperature to ensure an adequate rate of initiator decomposition and polymerization. 3. Purify the DAT monomer and degas the reaction mixture (e.g., by purging with an inert gas like nitrogen or argon) before initiating polymerization. 4. Select an initiator with a suitable half-life for the desired reaction temperature.
High Crosslinking Density (Brittle Polymer) 1. Low Initiator Concentration: Leads to the formation of very long polymer chains with a high degree of crosslinking. 2. High Reaction Temperature: Can accelerate crosslinking reactions. 3. Prolonged Reaction Time: Allows for more extensive crosslinking to occur.1. Increase the initiator concentration to generate more, shorter polymer chains.[1][2][3] 2. Lower the reaction temperature to moderate the rate of crosslinking.[8][9] 3. Reduce the overall reaction time.
Low Crosslinking Density (Soft or Gummy Polymer) 1. High Initiator Concentration: Results in the formation of many short polymer chains that do not form an extensive network.[1][2][3] 2. Low Reaction Temperature: The polymerization and crosslinking reactions may not proceed to a sufficient extent. 3. Premature Termination: Chain transfer reactions or impurities can terminate growing polymer chains.1. Decrease the initiator concentration to promote the growth of longer polymer chains.[1][2][3] 2. Increase the reaction temperature to drive the polymerization and crosslinking to higher conversion. 3. Purify the monomer and ensure an inert reaction atmosphere to minimize side reactions.
Delayed or No Gelation 1. Low Monomer Conversion: The polymerization has not proceeded far enough to form a continuous network. 2. High Degree of Intramolecular Cyclization: The formation of cyclic structures consumes allyl groups that would otherwise participate in intermolecular crosslinking. 3. Presence of Inhibitors: Scavenging of radicals prevents the growth of polymer chains to a size sufficient for gelation.[7]1. Increase the reaction time or temperature to achieve higher monomer conversion. 2. While challenging to eliminate, using higher monomer concentrations can favor intermolecular reactions over intramolecular cyclization. 3. Ensure the monomer is pure and the reaction is conducted under an inert atmosphere.
Inconsistent Results Between Batches 1. Variations in Monomer Purity: Impurities can act as inhibitors or chain transfer agents. 2. Inconsistent Reaction Conditions: Fluctuations in temperature or initiator concentration. 3. Oxygen Exposure: Inconsistent degassing of the reaction mixture.1. Use DAT monomer from the same batch or ensure consistent purity through purification. 2. Precisely control the reaction temperature and accurately weigh the initiator for each batch. 3. Implement a standardized degassing procedure for all experiments.

Data Presentation

The following tables summarize the expected qualitative effects of key experimental parameters on the properties of this compound-based polymers. The quantitative values are illustrative and will vary based on the specific experimental conditions.

Table 1: Effect of Initiator Concentration on DAT Polymer Properties (Illustrative)

Initiator Concentration (mol%)Polymerization RateMolecular Weight Between Crosslinks (Mc)Crosslinking DensityMechanical Properties
Low (~0.5)SlowerLowHighMore Brittle
Medium (~1.5)ModerateModerateModerateBalanced
High (~3.0)FasterHighLowMore Flexible

Table 2: Effect of Reaction Temperature on DAT Polymer Properties (Illustrative)

Reaction Temperature (°C)Polymerization RateMolecular Weight Between Crosslinks (Mc)Crosslinking DensityMechanical Properties
Low (~70)SlowPotentially HighPotentially LowMay be soft if conversion is low
Medium (~85)ModerateModerateModerateBalanced
High (~100)FastPotentially LowPotentially High (up to a point)Can become brittle

Experimental Protocols

1. Bulk Polymerization of this compound

This protocol describes a general procedure for the bulk polymerization of DAT to form a crosslinked polymer network.

  • Materials:

    • This compound (DAT) monomer

    • Free-radical initiator (e.g., benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN))

    • Reaction vessel (e.g., glass vial or mold)

    • Inert gas source (nitrogen or argon)

    • Heating system (e.g., oil bath, oven)

  • Procedure:

    • Monomer Preparation: If necessary, purify the DAT monomer to remove inhibitors by passing it through a column of activated alumina.

    • Initiator Addition: Accurately weigh the desired amount of the free-radical initiator and add it to the DAT monomer in the reaction vessel. The concentration of the initiator will influence the crosslinking density (refer to Table 1 for general trends).

    • Degassing: Seal the reaction vessel and degas the mixture to remove dissolved oxygen, which can inhibit free-radical polymerization. This can be achieved by bubbling an inert gas (nitrogen or argon) through the liquid monomer for 15-30 minutes.

    • Polymerization: Place the sealed reaction vessel in a preheated oil bath or oven at the desired reaction temperature. The temperature will affect the rate of polymerization and the final network structure (refer to Table 2).

    • Curing: Allow the polymerization to proceed for the desired amount of time. The reaction time will influence the extent of monomer conversion and the degree of crosslinking.

    • Post-Curing: After the initial curing period, it may be beneficial to post-cure the polymer at an elevated temperature to ensure complete reaction of any remaining monomer and to enhance the network properties.

    • Cooling and Sample Removal: Slowly cool the reaction vessel to room temperature before removing the crosslinked polymer sample.

2. Determination of Gel Fraction

This protocol is used to determine the insoluble portion of the crosslinked polymer, which provides a measure of the extent of network formation.[10][11][12][13]

  • Materials:

    • Crosslinked DAT polymer sample

    • Solvent (e.g., acetone, toluene)

    • Soxhlet extraction apparatus or sealed vials

    • Analytical balance

    • Vacuum oven

  • Procedure:

    • Sample Preparation: Accurately weigh a small, dried sample of the crosslinked DAT polymer (W_initial).

    • Extraction: Place the polymer sample in a thimble and perform Soxhlet extraction with a suitable solvent (e.g., acetone) for 24-48 hours to remove any unreacted monomer and soluble, uncrosslinked polymer. Alternatively, immerse the sample in a sealed vial with the solvent and agitate at a constant temperature.

    • Drying: Carefully remove the insoluble polymer sample from the extraction apparatus or vial and dry it in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.

    • Final Weight: Accurately weigh the dried, insoluble polymer sample (W_final).

    • Calculation: Calculate the gel fraction using the following equation: Gel Fraction (%) = (W_final / W_initial) x 100

3. Swelling Test for Crosslink Density Estimation

This protocol describes a method to estimate the crosslinking density by measuring the equilibrium swelling of the polymer in a suitable solvent.[14][15][16]

  • Materials:

    • Crosslinked DAT polymer sample (as a gel)

    • Solvent (e.g., toluene, tetrahydrofuran (B95107) (THF))

    • Analytical balance

    • Sealed vials

    • Filter paper

  • Procedure:

    • Initial Weight: Accurately weigh a small, dried sample of the crosslinked DAT polymer (W_dry).

    • Swelling: Place the polymer sample in a sealed vial and add an excess of the chosen solvent. Ensure the sample is fully submerged.

    • Equilibrium: Allow the sample to swell at a constant temperature until it reaches equilibrium, which may take several hours to days. Periodically remove the sample, quickly and gently blot the surface with filter paper to remove excess solvent, and weigh it (W_swollen). Equilibrium is reached when the swollen weight remains constant over several measurements.

    • Calculation of Swelling Ratio: The swelling ratio (Q) can be calculated as: Q = W_swollen / W_dry

    • Crosslinking Density Estimation: The crosslinking density can be estimated from the swelling ratio using the Flory-Rehner equation, which requires knowledge of the polymer-solvent interaction parameter. A higher swelling ratio generally corresponds to a lower crosslinking density.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_characterization Characterization monomer_prep DAT Monomer Purification mixing Mixing Monomer and Initiator monomer_prep->mixing initiator_prep Initiator Weighing initiator_prep->mixing degassing Degassing (Inert Atmosphere) mixing->degassing polymerization Heating and Curing degassing->polymerization cooling Cooling to Room Temperature polymerization->cooling gel_fraction Gel Fraction Determination cooling->gel_fraction swelling_test Swelling Test cooling->swelling_test mechanical_testing Mechanical Testing cooling->mechanical_testing

Caption: Experimental workflow for DAT polymerization and characterization.

troubleshooting_logic cluster_low_yield Low Yield / Incomplete Polymerization cluster_brittle Brittle Polymer (High Crosslinking) cluster_soft Soft Polymer (Low Crosslinking) start Problem with Polymer Properties cause_low_yield Insufficient Initiator? Low Temperature? Inhibitors Present? start->cause_low_yield Low Yield cause_brittle Low Initiator? High Temperature? Prolonged Time? start->cause_brittle Brittle cause_soft High Initiator? Low Temperature? Premature Termination? start->cause_soft Soft solution_low_yield Increase Initiator Increase Temperature Purify/Degas Monomer cause_low_yield->solution_low_yield solution_brittle Increase Initiator Decrease Temperature Reduce Time cause_brittle->solution_brittle solution_soft Decrease Initiator Increase Temperature Purify Monomer cause_soft->solution_soft signaling_pathway initiator Radical Initiator (e.g., BPO) radicals Primary Radicals (R•) initiator->radicals heat Heat (Δ) heat->initiator Decomposition dat_monomer This compound Monomer radicals->dat_monomer Initiation growing_chain Growing Polymer Chain (P•) dat_monomer->growing_chain growing_chain->dat_monomer Propagation cyclization Intramolecular Cyclization growing_chain->cyclization crosslinking Intermolecular Crosslinking growing_chain->crosslinking cyclization->growing_chain network Crosslinked Polymer Network crosslinking->network

References

Technical Support Center: Enhancing the Thermal Stability of Diallyl Terephthalate (DATP) Resins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diallyl terephthalate (B1205515) (DATP) resins. This resource is designed for researchers, scientists, and professionals in drug development and other advanced material applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on enhancing the thermal stability of DATP resins.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of unmodified diallyl terephthalate (DATP) resin?

A1: Unmodified diallyl phthalate (B1215562) (DAP) resin, a close analogue to DATP, generally begins to exhibit significant thermal degradation in the temperature range of 300°C to 400°C. The onset of decomposition and the rate of mass loss can be precisely determined using thermogravimetric analysis (TGA).

Q2: How can the thermal stability of DATP resins be enhanced?

A2: The thermal stability of DATP and other polyester (B1180765) resins can be improved through several methods:

  • Addition of Thermal Stabilizers: Incorporating antioxidants can significantly enhance thermal stability. These are broadly categorized into primary antioxidants (radical scavengers, such as hindered phenols) and secondary antioxidants (hydroperoxide decomposers, such as phosphites and thioesters).

  • Polymer Blending/Modification: Blending DATP with other polymers, such as epoxy resins, can improve its thermal and mechanical properties. This approach can, however, sometimes lead to a decrease in heat resistance if not properly compatibilized.

  • Incorporation of Nanofillers: The addition of nano-sized fillers, such as nanoclays, has been shown to improve the thermal stability and mechanical properties of diallyl phthalate resins.

Q3: What are common types of antioxidants used for polyester resins?

A3: Common antioxidants for polyesters include:

  • Primary Antioxidants (Radical Scavengers): Hindered phenolic compounds are widely used. A half-hindered phenolic primary antioxidant has shown high effectiveness in polyol-ester-based systems.

  • Secondary Antioxidants (Hydroperoxide Decomposers): Thiopropionate-based secondary antioxidants have demonstrated significant improvements in the thermal stability of polyol esters. Natural antioxidants like flavones and trans-chalcone have also been shown to increase the decomposition temperature of aliphatic polyesters.

Q4: What analytical techniques are essential for evaluating the thermal stability of DATP resins?

A4: The primary techniques for assessing thermal stability are:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing key data on the onset of decomposition and subsequent degradation steps.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, identifying transitions such as melting, crystallization, and glass transition, which are indicative of the material's thermal behavior.

Troubleshooting Guide: Thermal Degradation Issues

This guide addresses common problems encountered when working to enhance the thermal stability of DATP resins.

Problem Potential Cause(s) Recommended Solution(s)
Premature degradation of the resin during processing. 1. Processing temperature is too high.2. Insufficient or no thermal stabilizer present.3. Presence of impurities that catalyze degradation.1. Review the TGA data for your specific DATP formulation and lower the processing temperature to a safe margin below the onset of decomposition.2. Incorporate an appropriate thermal stabilizer system (e.g., a combination of primary and secondary antioxidants).3. Ensure all monomers, catalysts, and additives are of high purity.
Discoloration (yellowing) of the resin at elevated temperatures. 1. Thermo-oxidative degradation.2. Incompatible additives reacting at high temperatures.1. Process the resin under an inert atmosphere (e.g., nitrogen) to minimize oxidation.2. Add a primary antioxidant (radical scavenger) to inhibit oxidative reactions.3. Verify the thermal stability and compatibility of all additives with the DATP resin system.
Inconsistent thermal stability results between batches. 1. Inaccurate measurement or inconsistent mixing of additives.2. Variations in the purity of raw materials.3. Differences in curing conditions (time, temperature).1. Use a precise scale for all measurements and ensure thorough and consistent mixing of all components. 2. Source high-purity raw materials and consider batch-to-batch quality control testing.3. Strictly control all curing parameters and ensure they are identical for each batch.
Reduced mechanical properties after adding thermal stabilizers. 1. Poor dispersion of the additive within the resin matrix.2. The additive interfering with the curing process.1. Optimize the mixing process (e.g., using high-shear mixing or a solvent-blending approach) to ensure uniform dispersion of the stabilizer.2. Select a stabilizer that is known to be compatible with the curing chemistry of DATP resins. Conduct small-scale tests to evaluate the effect of the stabilizer on cure kinetics and final mechanical properties.

Data Presentation: Effect of Antioxidants on Polyester Thermal Stability

The following table summarizes the quantitative effects of adding various antioxidants to polyester resins, demonstrating the potential improvements in thermal stability. While this data is for general polyesters, similar trends can be expected for DATP resins.

Polymer System Antioxidant Parameter Without Antioxidant With Antioxidant Improvement
Aliphatic Polyester BlendFlavoneOnset of Oxidation (DSC)233°C241°C+8°C
Aliphatic Polyester BlendTrans-chalconeOnset of Oxidation (DSC)232°C269°C+37°C
Aliphatic Polyester BlendLigninOnset of Decomposition (TGA)284.8°C318.7°C+33.9°C
Aliphatic Polyester BlendTrans-chalconeOnset of Decomposition (TGA)284.8°C327.0°C+42.2°C
Polyol-Ester PasteHalf-hindered phenolic (primary) + Thiopropionate (secondary)Residual Weight (200°C for 24h)36%97%+61%

Data compiled from multiple sources.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of a DATP resin sample.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the cured DATP resin into a TGA crucible (e.g., alumina).

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA instrument.

    • Set the temperature program to ramp from ambient temperature (e.g., 25°C) to 600°C at a heating rate of 10°C/min.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Acquisition: Initiate the temperature program and continuously record the sample's mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the temperature of maximum weight loss rate (Tmax) from the peak of the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as the glass transition temperature (Tg) and melting point (Tm) of a DATP resin sample.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the cured DATP resin into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup:

    • Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

    • Set the temperature program to ramp from a sub-ambient temperature (e.g., 0°C) to a temperature above the expected transitions but below decomposition (e.g., 250°C) at a heating rate of 10°C/min.

    • Maintain an inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.

  • Data Acquisition: Start the temperature program and record the heat flow to the sample as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the glass transition temperature (Tg) as a step change in the baseline.

    • Identify endothermic peaks as melting points (Tm) and

Troubleshooting common issues in diallyl terephthalate prepolymer production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of diallyl terephthalate (B1205515) (DATP) prepolymer.

Troubleshooting Guide

This guide addresses specific problems that may arise during the experimental process in a question-and-answer format.

Issue 1: Premature Gelation of the Reaction Mixture

Q1: My reaction mixture is gelling too quickly, preventing the isolation of a soluble prepolymer. What are the likely causes and how can I prevent this?

A1: Premature gelation is a common challenge in the polymerization of multifunctional monomers like diallyl terephthalate. It occurs when extensive cross-linking leads to the formation of an insoluble three-dimensional network. The primary causes include:

  • High Reaction Temperature: Elevated temperatures accelerate the polymerization rate, leading to rapid gel formation.[1]

  • High Initiator Concentration: An excess of initiator generates a high concentration of free radicals, promoting rapid polymerization and cross-linking.

  • Absence or Insufficient Amount of Inhibitor: Polymerization inhibitors are crucial for preventing uncontrolled reactions.[2]

Troubleshooting Steps:

ParameterRecommendationExpected Outcome
Reaction Temperature Lower the reaction temperature. The optimal range is typically between 80°C and 250°C.[3]Slower polymerization rate, delaying the onset of gelation.
Initiator Concentration Reduce the concentration of the initiator (e.g., benzoyl peroxide).Fewer growing polymer chains at any given time, reducing the probability of intermolecular cross-linking.
Polymerization Inhibitor Introduce or increase the concentration of a polymerization inhibitor, such as hydroquinone.[3]Scavenges free radicals, providing an induction period and preventing premature polymerization.[2]
Solvent Conduct the polymerization in a suitable solvent to reduce the effective concentration of the monomer and growing polymer chains.Favors intramolecular cyclization over intermolecular cross-linking, delaying gelation.[1]

Issue 2: Poor Control Over Prepolymer Molecular Weight

Q2: I am struggling to control the molecular weight of my DATP prepolymer, resulting in inconsistent material properties. What factors influence molecular weight, and how can I achieve better control?

A2: Controlling the molecular weight of the prepolymer is critical for ensuring desirable properties such as viscosity and processability.[3] Key factors influencing molecular weight include:

  • Monomer to Initiator Ratio: This ratio is a primary determinant of the kinetic chain length.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures generally lead to higher molecular weights, but also increase the risk of gelation.[1]

  • Chain Transfer Agents: These agents can be used to terminate growing polymer chains, thereby controlling their length.[1]

Strategies for Molecular Weight Control:

ParameterAdjustmentEffect on Molecular Weight
Monomer/Initiator Ratio Increase initiator concentration.Decreases molecular weight.
Decrease initiator concentration.Increases molecular weight.
Reaction Time Shorten reaction time.Decreases molecular weight.
Lengthen reaction time (before gelation).Increases molecular weight.
Chain Transfer Agent Add a chain transfer agent (e.g., carbon tetrachloride, though less common now due to toxicity).[1]Decreases molecular weight.[1]
Stoichiometric Imbalance In polycondensation reactions for related polyesters, a slight excess of one monomer can limit the polymer chain length.Can be a method to control molecular weight.[4]

A desirable number average molecular weight (Mn) for DATP prepolymer is in the range of 300 to 30,000, with a weight average molecular weight (Mw) between 600 and 1,000,000.[3]

Issue 3: Difficulty in Purifying the Prepolymer

Q3: I am finding it challenging to separate the DATP prepolymer from unreacted monomer and other impurities. What are effective purification methods?

A3: Effective purification is essential to obtain a prepolymer with the desired properties and to remove residual monomer which can affect subsequent curing processes. Common purification techniques include:

  • Precipitation/Reprecipitation: This is a widely used method where the reaction mixture is added to a "bad solvent" (a non-solvent for the prepolymer but a solvent for the monomer), causing the prepolymer to precipitate.[3][5]

  • Vacuum Distillation: For liquid prepolymers, vacuum distillation can be employed to remove volatile unreacted monomer.[3]

  • Ultrasonic Separation: A novel method that has been shown to be more efficient than traditional reprecipitation for separating diallyl phthalate (B1215562) prepolymer from its monomer.[6]

Comparison of Purification Methods:

MethodDescriptionAdvantagesDisadvantages
Precipitation The prepolymer solution is poured into a vigorously stirred non-solvent (e.g., methanol, ethanol, or propanol).[3][5][7]Simple, effective for solid prepolymers.May require multiple precipitations for high purity; can trap monomer within the precipitated polymer.
Vacuum Distillation The reaction mixture is heated under reduced pressure to distill off the lower boiling point monomer.[3]Effective for liquid prepolymers and complete monomer removal.Requires careful temperature control to avoid thermal degradation or further polymerization of the prepolymer.[3]
Ultrasonic Separation The prepolymer mixture is subjected to ultrasonic waves in a medium like water, causing the prepolymer to separate.[6]High separation efficiency.[6]Requires specialized equipment.

Frequently Asked Questions (FAQs)

Q4: What is a typical experimental protocol for the synthesis of this compound prepolymer?

A4: A general procedure for the bulk polymerization of this compound is as follows:

Experimental Protocol: Bulk Polymerization of this compound

  • Reactant Charging: Charge the this compound monomer and a polymerization inhibitor (e.g., hydroquinone) into a reaction vessel equipped with a stirrer, thermometer, and a nitrogen inlet.

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to remove oxygen which can interfere with the polymerization reaction.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 80-200°C) with constant stirring.[1][3]

  • Initiator Addition: Once the desired temperature is reached, add the free-radical initiator (e.g., benzoyl peroxide). The initiator may be added in portions to control the reaction rate.

  • Monitoring: Monitor the reaction progress by periodically measuring the viscosity or by taking samples for analysis (e.g., GPC) to determine the molecular weight.

  • Termination: Stop the reaction before the gel point is reached by rapidly cooling the mixture and exposing it to air. The reaction is typically stopped at a low to moderate conversion to ensure a soluble prepolymer.[3]

  • Purification: Purify the resulting prepolymer using one of the methods described in Q3, such as precipitation in methanol.

  • Drying: Dry the purified prepolymer under vacuum to remove any residual solvent.

Q5: Which analytical techniques are recommended for characterizing the DATP prepolymer?

A5: A combination of techniques is typically used to characterize the structure, molecular weight, and thermal properties of the prepolymer:

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI).[6][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the prepolymer and to identify the presence of characteristic functional groups.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To provide detailed information about the molecular structure of the prepolymer.[3][8]

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the prepolymer.

  • Iodine Value Titration (Wijs method): To quantify the degree of unsaturation (residual double bonds) in the prepolymer.[3]

Visualizations

TroubleshootingWorkflow start Start: Prepolymer Synthesis Issue issue Identify Primary Issue start->issue gelation Premature Gelation issue->gelation Viscosity too high? mw_control Poor Molecular Weight Control issue->mw_control Inconsistent properties? purification Purification Difficulty issue->purification Residual monomer? solution_gel Lower Temp Reduce Initiator Add Inhibitor Use Solvent gelation->solution_gel solution_mw Adjust Monomer/Initiator Ratio Control Reaction Time Use Chain Transfer Agent mw_control->solution_mw solution_purity Use Precipitation Vacuum Distillation Ultrasonic Separation purification->solution_purity end End: Optimized Synthesis solution_gel->end solution_mw->end solution_purity->end

Caption: Troubleshooting workflow for common DATP prepolymer synthesis issues.

ExperimentalWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage charge_reactants 1. Charge Monomer & Inhibitor inert_atm 2. Create Inert Atmosphere (N2) charge_reactants->inert_atm heat 3. Heat to Reaction Temp inert_atm->heat add_initiator 4. Add Initiator heat->add_initiator monitor 5. Monitor Reaction (e.g., Viscosity) add_initiator->monitor terminate 6. Terminate Reaction (Cooling) monitor->terminate precipitate 7. Precipitate in Non-Solvent terminate->precipitate filter_solid 8. Filter Prepolymer precipitate->filter_solid dry 9. Dry Under Vacuum filter_solid->dry characterize 10. Characterize Product (GPC, FTIR, NMR) dry->characterize

Caption: General experimental workflow for DATP prepolymer synthesis and purification.

References

Minimizing color formation in diallyl terephthalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in minimizing color formation during the synthesis of diallyl terephthalate (B1205515) (DAT).

Troubleshooting Guide: Color Formation Issues

Unexpected color in your diallyl terephthalate product can often be traced back to specific aspects of the reaction setup and execution. Use this guide to diagnose and resolve common issues.

Problem: Final this compound product is yellow or discolored.

Initial Assessment Workflow

Troubleshooting_Workflow start Discolored this compound check_reactants 1. Assess Reactant Purity start->check_reactants check_conditions 2. Review Reaction Conditions check_reactants->check_conditions reactant_impurity Potential Issue: Impurities in DMT/TPA or Allyl Alcohol check_reactants->reactant_impurity check_atmosphere 3. Verify Inert Atmosphere check_conditions->check_atmosphere temp_issue Potential Issue: Reaction Temperature Too High check_conditions->temp_issue check_purification 4. Evaluate Purification Method check_atmosphere->check_purification oxygen_leak Potential Issue: Oxygen Present in Reactor check_atmosphere->oxygen_leak purification_ineffective Potential Issue: Chromophores Not Removed check_purification->purification_ineffective solution_reactants Solution: Use high-purity reactants. Consider pre-purification. reactant_impurity->solution_reactants solution_temp Solution: Optimize temperature. Maintain 90-145°C for transesterification. temp_issue->solution_temp solution_atmosphere Solution: Ensure a continuous nitrogen/argon blanket. Check for leaks. oxygen_leak->solution_atmosphere solution_purification Solution: Implement activated carbon treatment. Consider recrystallization. purification_ineffective->solution_purification

Caption: Troubleshooting workflow for discolored this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of yellowing during this compound synthesis?

A1: Yellowing is a common issue in polyester (B1180765) synthesis and is generally attributed to the formation of color-producing compounds (chromophores).[1] The primary causes include:

  • Thermo-oxidative Degradation: High reaction temperatures, especially in the presence of oxygen, can lead to the formation of chromophores such as carbonyl groups (C=O) and conjugated double bonds.[1][2]

  • Impurities in Reactants: The purity of the starting materials, dimethyl terephthalate (DMT) or terephthalic acid (TPA), and allyl alcohol is crucial. Impurities can react to form colored byproducts.

  • Hydroxylation of the Terephthalate Ring: This is considered an initial step in the color formation process in similar polyester systems.[2]

  • Catalyst-Related Side Reactions: While a specific issue with antimony catalysts (gray discoloration) is well-documented for PET, other catalysts can also promote side reactions that lead to color.[3][4]

Q2: How can I prevent color formation during the reaction itself?

A2: To minimize color formation, strict control over the reaction environment is essential:

  • Maintain an Inert Atmosphere: Conduct the synthesis under a nitrogen or argon blanket to prevent oxidation. Ensure all equipment is properly sealed to avoid oxygen ingress.[2]

  • Optimize Reaction Temperature: For the transesterification of DMT with allyl alcohol, a temperature range of 90-145°C is recommended.[5] Exceeding this can accelerate degradation reactions that cause yellowing.[1][2]

  • Use High-Purity Reactants: Utilize the highest purity DMT/TPA and allyl alcohol available to reduce the presence of color precursors.

Q3: My this compound is already colored. How can I purify it?

A3: If your final product is discolored, several purification techniques can be effective:

  • Activated Carbon Treatment: Treating a solution of the crude product with activated charcoal is a common method for removing colored impurities.[6]

  • Recrystallization: Dissolving the crude this compound in a suitable solvent and allowing it to recrystallize can leave many impurities behind in the mother liquor. A modified recrystallization process using ethyl acetate (B1210297) has proven effective for similar compounds.[7]

  • Hydrogenation: For colored terephthalic acid residues, catalytic hydrogenation can be an effective decolorization method.[8]

Q4: Are there any additives that can help prevent color formation?

A4: Yes, color stabilizers can be added to the reaction mixture. Phenol derivatives, such as trimethylphenol, have been used as colorant stabilizers in other polymer systems.[9] It is advisable to conduct small-scale trials to determine the optimal stabilizer and concentration for your specific process.

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification

This protocol is based on a method designed to yield a low-color product.[5]

Materials:

  • Dimethyl terephthalate (DMT)

  • Allyl alcohol

  • Catalyst (e.g., calcium methoxide (B1231860) or calcium ethoxide)

  • Deionized water

  • Acid (for neutralization, e.g., dilute HCl)

Equipment:

  • Reactor with mechanical stirrer, thermometer, distillation column, and nitrogen inlet/outlet.

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Charge the reactor with dimethyl terephthalate, allyl alcohol, and the catalyst.

  • Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Reaction:

    • Begin stirring and heat the mixture to a reaction temperature of 90-145°C.

    • Methanol will be generated as a byproduct and should be distilled off. Maintain the distillation column top temperature between 60-95°C.[5]

    • Monitor the reaction progress by taking samples and analyzing for DMT content (e.g., by GC or HPLC).

    • Continue the reaction until the DMT content is less than 0.5%.[5]

  • Workup:

    • Stop heating and allow the reactor to cool to below 100°C.

    • Add deionized water and a sufficient amount of acid to neutralize the catalyst.

    • Continue cooling to 60°C and then transfer the mixture to a separatory funnel.

    • Allow the layers to separate and remove the lower aqueous layer.

  • Purification:

    • Wash the organic layer with deionized water.

    • Heat the resulting this compound under a vacuum to remove any residual water and small amounts of allyl alcohol.

Protocol 2: Decolorization of this compound with Activated Carbon

This protocol is a general method for purifying colored polyester precursors.[6]

Procedure:

  • Dissolve the colored this compound in a suitable solvent (e.g., a minimal amount of a hot solvent in which DAT is soluble and impurities might be less so).

  • Add activated charcoal to the solution (typically 1-5% by weight of the solute).

  • Stir the mixture for a set period (e.g., 1 hour) at a slightly elevated temperature.

  • Filter the hot solution through a fine filter (e.g., celite pad) to remove the activated charcoal.

  • Remove the solvent from the filtrate by evaporation or distillation to obtain the purified this compound.

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for Low-Color this compound Synthesis

ParameterValueSource
Reaction Temperature90–145 °C[5]
Distillation Column Top Temperature60–95 °C[5]
Reaction Endpoint (DMT content)< 0.5%[5]

References

Strategies to control the molecular weight of diallyl terephthalate prepolymers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diallyl Terephthalate (B1205515) (DAT) Prepolymers

Welcome to the technical support center for the synthesis and control of diallyl terephthalate (DAT) prepolymers. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers in controlling the molecular weight and other critical properties of DAT prepolymers during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My prepolymer's molecular weight is consistently too high. How can I reduce it?

A1: High molecular weight can lead to processing issues due to increased viscosity.[1] To reduce the molecular weight, you can try the following strategies:

  • Increase Initiator Concentration: A higher concentration of radical initiator generates more polymer chains simultaneously.[2] With a finite amount of monomer, this results in each chain having a shorter length and, consequently, a lower average molecular weight.[3][4]

  • Introduce a Chain Transfer Agent (CTA): CTAs, such as thiols (e.g., dodecyl mercaptan) or some halocarbons, are highly effective at controlling polymer chain length.[5][] They work by terminating a growing polymer chain and initiating a new one, which effectively lowers the average molecular weight of the final polymer.[5][7]

  • Increase Reaction Temperature: Within an optimal range, higher temperatures can increase the rate of termination reactions relative to propagation, leading to shorter polymer chains. However, excessively high temperatures can lead to undesirable side reactions or thermal polymerization.[1]

Q2: My reaction mixture is gelling prematurely, leading to an insoluble product. How can I prevent this?

A2: Gelation occurs when the prepolymer chains cross-link to form a network structure, which is a common issue in the polymerization of multivinyl monomers like DAT.[1][8] To avoid premature gelation, consider these approaches:

  • Stop the Polymerization Earlier: The most direct method is to halt the reaction before the gel point is reached. This is often determined empirically by monitoring the viscosity of the reaction mixture.[1][9]

  • Use a Chain Transfer Agent: By reducing the molecular weight, chain transfer agents also reduce the likelihood of extensive cross-linking between long polymer chains, thereby delaying the gel point.[8]

  • Increase Initiator Concentration: High concentrations of initiator can help avoid gelation by producing shorter polymer chains that are less likely to form an infinite network.[2]

  • Adjust the Temperature: The effect of temperature on gelation can be complex. While higher temperatures can increase reaction rates, they can also influence the balance between chain growth and cross-linking. In the bulk polymerization of diallyl phthalate (B1215562), for example, the conversion percentage before gelation significantly increases with temperature (from 25% at 80°C to 45% at 220°C).[8]

Q3: The molecular weight distribution (Polydispersity Index, PDI) of my prepolymer is too broad. How can I achieve a narrower distribution?

A3: A broad PDI (or Mw/Mn ratio) indicates a wide range of polymer chain lengths, which can affect material properties.

  • Maintain Strict Temperature Control: Fluctuations in reaction temperature can cause variations in the rates of initiation, propagation, and termination, leading to a broader PDI. A stable temperature is crucial for controlled polymerization.

Q4: What is the optimal temperature range for DAT prepolymer synthesis?

A4: The optimal temperature depends on the specific synthesis method (e.g., bulk, solution) and the initiator used.

  • For ester exchange reactions to produce the monomer, temperatures can range from 80°C to 200°C initially, and 130°C to 250°C in later stages.[1]

  • For the polymerization step, a range of 80°C to 300°C is cited, with 100°C to 250°C being preferable.[1] Excessively high temperatures can cause unwanted thermal polymerization.[1] In bulk polymerization of the related diallyl phthalate, temperatures of 80°C (with initiator) and 190°C (without initiator) have been used.[9][11]

Q5: How do I choose an appropriate initiator?

A5: The choice of initiator depends on the desired reaction temperature. The initiator's half-life at a given temperature determines the rate of radical generation.

  • Benzoyl Peroxide (BPO): A common initiator used for DAT polymerization at temperatures around 80°C.[8][11]

  • High-Temperature Initiators: For reactions at higher temperatures, an initiator with a higher decomposition temperature is required to ensure a controlled release of radicals throughout the polymerization process.

Data Presentation: Influence of Reaction Parameters on Molecular Weight

The molecular weight of this compound prepolymers is not a fixed value but is highly dependent on the synthesis conditions. The following table summarizes the general effects of key experimental parameters on the molecular weight and polydispersity index (PDI).

ParameterEffect on Molecular Weight (Mn, Mw)Effect on Polydispersity Index (PDI = Mw/Mn)Notes
Initiator Concentration Inverse relationship: Increasing initiator concentration decreases average molecular weight.[3][4]Can lead to a narrower distribution if controlled properly.A higher number of initiator radicals creates more polymer chains, resulting in shorter average chain lengths.[2]
Reaction Temperature Complex effect. Higher temperatures can decrease molecular weight by increasing termination rates.[8]Can broaden the PDI if not carefully controlled.Temperature also significantly affects the conversion rate before gelation.[8] Excessively high temperatures risk thermal degradation.[1][12]
Chain Transfer Agent (CTA) Concentration Inverse relationship: Increasing CTA concentration decreases average molecular weight.[5][8]Generally narrows the PDI, promoting more uniform chain lengths.[10]CTAs are effective regulators for preventing excessive polymer growth and delaying gelation.[5]
Reaction Time Direct relationship: Increasing reaction time increases molecular weight and the risk of gelation.PDI tends to increase with reaction time and conversion.The reaction must be stopped prior to the gel point to obtain a soluble, processable prepolymer.[1][9]
Monomer Concentration (in solution polymerization) Direct relationship: Higher monomer concentration generally leads to higher molecular weight.May vary depending on solvent and other conditions.The solvent can sometimes act as a chain transfer agent, reducing molecular weight.[5]

Acceptable Molecular Weight Ranges: For practical applications, DAT prepolymers typically fall within a specific molecular weight range. A number average molecular weight (Mn) of 500 to 15,000 and a weight average molecular weight (Mw) of 1,000 to 70,000 are often desirable.[1]

Experimental Protocols

Key Experiment: Synthesis of DAT Prepolymer via Bulk Polymerization

This protocol describes a general method for synthesizing a DAT prepolymer. The precise amounts of initiator and/or chain transfer agent must be optimized experimentally to achieve the target molecular weight.

1. Materials:

  • This compound (DAT) monomer

  • Radical Initiator (e.g., Benzoyl Peroxide, BPO)

  • Chain Transfer Agent (CTA) (optional, e.g., 1-dodecanethiol)

  • Precipitation Solvent (e.g., Methanol (B129727) or Ethanol)

  • Nitrogen gas (for inert atmosphere)

2. Apparatus:

  • A glass reactor equipped with a mechanical stirrer, condenser, thermometer, and a nitrogen inlet/outlet.

  • Heating mantle with temperature controller.

  • Beaker for precipitation.

  • Filtration apparatus (e.g., Büchner funnel).

  • Vacuum oven for drying.

3. Procedure:

  • Reactor Setup: Charge the reactor with the desired amount of this compound monomer.

  • Inert Atmosphere: Seal the reactor and purge the system with nitrogen for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating: Begin stirring and heat the monomer to the desired reaction temperature (e.g., 80-100°C for a BPO-initiated reaction).[11]

  • Initiation: Once the temperature is stable, add the pre-determined amount of initiator (and chain transfer agent, if used). The initiator can be added directly or as a solution in a small amount of monomer.

  • Polymerization: Maintain the reaction at a constant temperature. Monitor the reaction progress by observing the increase in viscosity. Periodically, a small sample may be withdrawn to analyze for conversion and molecular weight (if feasible).

  • Termination: Stop the reaction before the gel point. This point is critical and often determined from previous experiments. The polymerization is stopped by rapidly cooling the reactor in an ice bath.

  • Precipitation: While still warm and fluid, pour the viscous reaction mixture into a beaker containing a stirred, non-solvent such as methanol (typically 3-5 times the volume of the reaction mixture).[1] The prepolymer will precipitate as a solid.

  • Purification: Continue stirring for 20-30 minutes to ensure complete precipitation and washing of unreacted monomer.

  • Isolation: Collect the solid prepolymer by filtration. Wash the collected solid with fresh, clean non-solvent to remove any remaining impurities.

  • Drying: Dry the prepolymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

4. Analysis:

  • The number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the dried prepolymer should be determined using Gel Permeation Chromatography (GPC).[1][13]

Visualizations

Diagram 1: Logical Workflow for Molecular Weight Control

MolecularWeightControl cluster_params Reaction Parameters cluster_effects Primary Effects cluster_outcomes Prepolymer Characteristics param_temp Temperature effect_init_rate Initiation Rate param_temp->effect_init_rate ++ effect_term_rate Termination / Transfer Rate param_temp->effect_term_rate + effect_prop_rate Propagation Rate param_temp->effect_prop_rate + param_init Initiator Conc. param_init->effect_init_rate ++ outcome_mw Molecular Weight (Mn, Mw) param_init->outcome_mw Reduces param_cta CTA Conc. param_cta->effect_term_rate ++ param_cta->outcome_mw Reduces param_time Reaction Time param_time->outcome_mw outcome_gel Gelation Risk param_time->outcome_gel Increases effect_init_rate->outcome_mw -- effect_term_rate->outcome_mw -- outcome_pdi PDI (Mw/Mn) effect_term_rate->outcome_pdi -- effect_prop_rate->outcome_mw ++ outcome_mw->outcome_pdi outcome_mw->outcome_gel ++ ExperimentalWorkflow start 1. Reactor Setup (DAT Monomer) purge 2. Purge with N2 start->purge heat 3. Heat to Target Temperature purge->heat add 4. Add Initiator / CTA heat->add react 5. Polymerization (Monitor Viscosity) add->react stop 6. Stop Reaction (Cooling) react->stop Before Gel Point gel_risk Gelation Occurs! react->gel_risk Too Long precipitate 7. Precipitate in Non-Solvent (Methanol) stop->precipitate filtrate 8. Filter & Wash precipitate->filtrate dry 9. Dry in Vacuum Oven filtrate->dry analyze 10. Analyze Prepolymer (GPC for MW, PDI) dry->analyze

References

Validation & Comparative

A Comparative Guide: Diallyl Terephthalate vs. Diallyl Phthalate as Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry, the selection of an appropriate crosslinking agent is paramount to tailoring the final properties of a thermoset material. Among the diverse array of crosslinkers, diallyl esters of phthalic acid isomers, specifically diallyl terephthalate (B1205515) (DAT) and diallyl phthalate (B1215562) (DAP), have garnered considerable interest. This guide provides an objective comparison of their performance as crosslinking agents, supported by available experimental data, to assist researchers in making informed decisions for their specific applications.

Structural and Physicochemical Properties

Diallyl terephthalate and diallyl phthalate are isomers, differing in the substitution pattern of the diallyl ester groups on the benzene (B151609) ring. DAT is the para-isomer (1,4-substitution), while DAP is the ortho-isomer (1,2-substitution). This seemingly subtle structural difference can influence their packing, reactivity, and the ultimate properties of the crosslinked polymers.

PropertyThis compound (DAT)Diallyl Phthalate (DAP)
CAS Number 1026-92-2[1]131-17-9[2]
Molecular Formula C₁₄H₁₄O₄[1]C₁₄H₁₄O₄[3]
Molecular Weight 246.26 g/mol [1][4]246.26 g/mol [5]
Appearance Colorless to pale-yellow liquid[1]Nearly colorless, oily liquid[6]
Density ~1.12 g/cm³1.121 g/mL at 25 °C[5]
Boiling Point Not readily available165-167 °C/5 mmHg[5]
Flash Point Not readily available166°C (closed cup)[2]

Performance as Crosslinking Agents: A Comparative Analysis

While direct comparative studies with extensive quantitative data are limited, analysis of available literature allows for a qualitative and partially quantitative comparison of the performance of DAT and DAP in crosslinked polymers.

Mechanical Properties

Polymers crosslinked with diallyl phthalate are known for their good mechanical properties. However, a key distinction emerges from patent literature, which suggests that copolymers incorporating this compound can exhibit enhanced mechanical strength. Specifically, DAT copolymers have been reported to possess increased bending strength and significantly improved impact strength compared to their counterparts.[7]

Mechanical PropertyDiallyl Phthalate (DAP), Neat Resin
Tensile Strength (MPa) 28[8][9]
Young's Modulus (GPa) 1.3[9]
Elongation at Break (%) 31[8][9]
Flexural Strength (MPa) 62[8]
Compressive Strength (MPa) 150[8]
Notched Izod Impact (J/m) 14[8]
Thermal Properties
Thermal PropertyDiallyl Phthalate (DAP)
Glass Transition Temperature (Tg) 150 - 165 °C[8]
Heat Deflection Temperature @ 1.82 MPa 160 °C[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of polymers crosslinked with diallyl esters are crucial for reproducible research. Below are generalized protocols based on available literature.

Protocol 1: Bulk Free-Radical Polymerization of Diallyl Esters

This protocol describes a general procedure for the bulk polymerization of this compound or diallyl phthalate using a free-radical initiator.

Materials:

  • This compound (DAT) or Diallyl phthalate (DAP) monomer

  • Free-radical initiator (e.g., benzoyl peroxide (BPO), dicumyl peroxide)

  • Nitrogen gas

  • Reaction vessel (e.g., glass tube, reactor)

  • Heating system (e.g., water bath, oil bath, oven)

  • Quenching medium (e.g., ice bath)

Procedure:

  • Monomer and Initiator Preparation: Accurately weigh the desired amount of diallyl ester monomer into the reaction vessel. Add the specified weight percentage of the free-radical initiator to the monomer.[11]

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas for a sufficient time to remove oxygen, which can inhibit free-radical polymerization.

  • Polymerization: Seal the reaction vessel and place it in the preheated heating system at the desired polymerization temperature (e.g., 50-150°C for DAT with peroxide initiators).[11]

  • Reaction Monitoring: Monitor the reaction for the desired period. The extent of conversion can be determined by taking samples at different time intervals and analyzing them using techniques like Fourier-Transform Infrared (FTIR) spectroscopy to track the disappearance of the allyl C=C bonds.[11]

  • Quenching: At the end of the reaction, rapidly cool the reaction vessel in an ice bath to quench the polymerization.[11]

  • Post-Curing (Optional): For some applications, a post-curing step at an elevated temperature may be necessary to ensure complete crosslinking.

Experimental Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization A Monomer & Initiator Mixing B Nitrogen Purge A->B C Thermal Polymerization B->C D Quenching C->D E Mechanical Testing (Tensile, Flexural, Impact) D->E F Thermal Analysis (DSC, TGA) D->F G Crosslink Density (Swelling Test, DMA) D->G

Caption: Workflow for synthesis and characterization of diallyl ester crosslinked polymers.

Protocol 2: Determination of Crosslink Density by Swelling Test

This protocol outlines a common method to estimate the crosslink density of a thermoset polymer based on its swelling behavior in a suitable solvent.[13][14]

Materials:

  • Cured polymer sample of known weight

  • A "good" solvent for the polymer (a solvent in which the linear polymer would dissolve)

  • Vials

  • Analytical balance

  • Vacuum oven

Procedure:

  • Sample Preparation: Prepare a small, accurately weighed sample of the dry, crosslinked polymer.

  • Swelling: Place the polymer sample in a vial and add a sufficient amount of the chosen solvent to fully immerse it. Seal the vial to prevent solvent evaporation.

  • Equilibrium Swelling: Allow the sample to swell in the solvent at a constant temperature until it reaches equilibrium swelling (i.e., its weight no longer increases). This may take several hours to days.

  • Weighing the Swollen Sample: Carefully remove the swollen sample from the solvent, gently blot the surface to remove excess solvent, and immediately weigh it.

  • Drying: Dry the swollen sample in a vacuum oven until a constant weight is achieved. This will give the weight of the polymer in the swollen gel.

  • Calculation: The crosslink density can be calculated using the Flory-Rehner equation, which relates the swelling ratio to the polymer-solvent interaction parameter and the molar volume of the solvent.[13]

Signaling Pathways and Logical Relationships

The fundamental difference in the performance of DAT and DAP as crosslinking agents stems from their isomeric structures, which influences the resulting polymer network architecture and, consequently, its macroscopic properties.

Logical Relationship of Performance Comparison

G cluster_isomers Isomeric Structure cluster_network Polymer Network Architecture cluster_properties Macroscopic Properties DAT This compound (para-isomer) Network_DAT Potentially more linear, rigid chains DAT->Network_DAT DAP Diallyl Phthalate (ortho-isomer) Network_DAP More branched, flexible chains DAP->Network_DAP Properties_DAT Higher rigidity, Improved mechanical strength (e.g., flexural, impact) Network_DAT->Properties_DAT Properties_DAP Good balance of mechanical and thermal properties Network_DAP->Properties_DAP

Caption: Influence of isomeric structure on polymer properties for DAT and DAP.

Conclusion

Both this compound and diallyl phthalate are effective crosslinking agents for producing thermoset polymers with desirable thermal and mechanical properties. Diallyl phthalate is a well-established crosslinker with a good balance of properties, making it suitable for a wide range of applications, including electrical components and molding compounds.[5][10][15] this compound, while less extensively studied in direct comparison, shows promise for applications requiring enhanced mechanical performance, particularly in terms of flexural and impact strength.[7] The choice between DAT and DAP will ultimately depend on the specific performance requirements of the final application. Further direct comparative studies are warranted to provide a more comprehensive quantitative understanding of the performance differences between these two isomeric crosslinking agents.

References

Comparative thermal analysis of diallyl terephthalate and diallyl isophthalate polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Thermal Analysis of Diallyl Terephthalate (B1205515) and Diallyl Isophthalate (B1238265) Polymers

This guide provides a detailed comparison of the thermal properties of two isomeric thermosetting polymers: diallyl terephthalate (DAT) and diallyl isophthalate (DAI). This analysis is crucial for researchers, scientists, and professionals in drug development and materials science for selecting the appropriate polymer for high-temperature applications.

Introduction to Diallyl Phthalate (B1215562) Isomers

Diallyl phthalate resins are a class of thermosetting polymers known for their excellent thermal stability, electrical insulation properties, and chemical resistance. The positioning of the diallyl ester groups on the benzene (B151609) ring—ortho, meta, or para—gives rise to diallyl phthalate (DAP), diallyl isophthalate (DAI), and this compound (DAT), respectively. These structural differences significantly influence their polymerization behavior and, consequently, their thermal and mechanical properties. DAI resins are noted for their high strength and heat resistance, making them suitable for demanding applications in the aerospace and electronics industries.[1]

Comparative Thermal Properties

The thermal characteristics of DAT and DAI polymers are distinct, primarily due to the difference in their molecular structure. The para-substitution in DAT allows for a more regular chain packing, leading to a semi-crystalline morphology. In contrast, the meta-substitution in DAI results in a more irregular structure, rendering the polymer amorphous. This fundamental difference in crystallinity is a key determinant of their thermal behavior.

Data Presentation
Thermal PropertyThis compound (DAT) PolymerDiallyl Isophthalate (DAI) PolymerDiallyl Phthalate (DAP) Polymer (for reference)
Morphology Semi-crystallineAmorphousAmorphous
Glass Transition Temperature (Tg) Data not availableData not available~150 °C[2]
Melting Temperature (Tm) Expected due to semi-crystalline natureNot applicableNot applicable
Decomposition Temperature (Td) Data not availableHigh thermal stability300-400 °C[3]
Heat Resistance Data not availableHigh (continuous service up to 180°C)[4]Lower than DAI

Experimental Protocols

The characterization of the thermal properties of these polymers is typically performed using a suite of thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature (Td) of the polymers.

Methodology: A small sample of the cured polymer (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible. The sample is heated in a TGA instrument under a controlled atmosphere, typically nitrogen or air, at a constant heating rate (e.g., 10 °C/min). The weight of the sample is continuously monitored as a function of temperature. The decomposition temperature is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs or the temperature of the maximum rate of decomposition (from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymers.

Methodology: A small, encapsulated sample (typically 5-10 mg) of the polymer is heated in a DSC instrument at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). An empty, sealed aluminum pan is used as a reference. The difference in heat flow between the sample and the reference is measured as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram, while melting is observed as an endothermic peak. For thermosetting resins, a heat-cool-heat cycle is often employed to study the curing process and the properties of the cured material.

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) of the polymers as a function of temperature and to determine the glass transition temperature (Tg).

Methodology: A rectangular specimen of the cured polymer with well-defined dimensions is subjected to a sinusoidal oscillating stress in a DMA instrument. The resulting strain and the phase lag between the stress and strain are measured as the temperature is increased at a constant rate (e.g., 3 °C/min). The glass transition temperature is often identified as the peak of the tan delta curve or the onset of a significant drop in the storage modulus.

Visualizations

Chemical Structures of Monomers

The fundamental difference in the chemical structure of the this compound and diallyl isophthalate monomers is the substitution pattern on the benzene ring.

Caption: Chemical structures of this compound (para isomer) and diallyl isophthalate (meta isomer) monomers.

Experimental Workflow for Comparative Thermal Analysis

The logical flow for a comprehensive comparative thermal analysis of DAT and DAI polymers is outlined below.

G Workflow for Comparative Thermal Analysis start Start: Cured Polymer Samples (DAT & DAI) tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc dma Dynamic Mechanical Analysis (DMA) start->dma data_analysis Data Analysis and Comparison tga->data_analysis Decomposition Temperature (Td) dsc->data_analysis Glass Transition (Tg) Melting Temperature (Tm) dma->data_analysis Viscoelastic Properties Glass Transition (Tg) report Publish Comparison Guide data_analysis->report

Caption: A logical workflow for the comparative thermal analysis of this compound and diallyl isophthalate polymers.

Conclusion

The isomeric position of the ester linkages in this compound and diallyl isophthalate polymers leads to significant differences in their solid-state morphology and, consequently, their thermal properties. DAT, with its capacity for semi-crystalline ordering, is expected to exhibit a distinct melting point, a property absent in the amorphous DAI. While comprehensive, directly comparative quantitative data is limited in the public domain, the available information indicates that both are high-performance thermosets. Diallyl isophthalate is particularly noted for its high-temperature resistance. Further detailed comparative studies are warranted to fully elucidate the structure-property relationships in these materials, which would be invaluable for their application in advanced technologies.

References

Performance evaluation of diallyl terephthalate in high-temperature applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Diallyl Terephthalate's Performance Against Leading High-Temperature Polymers.

In the demanding landscape of high-temperature applications, material selection is paramount. This guide provides a comprehensive comparison of diallyl terephthalate (B1205515) (DATP) and its close analog diallyl phthalate (B1215562) (DAP) against prominent high-performance thermosets: Polyether Ether Ketone (PEEK), Polyimide (PI), and Cyanate Ester resins. This evaluation is supported by experimental data to inform material selection for applications where thermal and mechanical stability are critical.

Performance at a Glance: A Comparative Analysis

The following tables summarize the key thermal and mechanical properties of diallyl phthalate (DAP) as a proxy for this compound (DATP), alongside PEEK, Polyimide, and Cyanate Ester resins. It is important to note that while DATP shares structural similarities with DAP, the performance data for DAP should be considered as an estimation for DATP's properties in the absence of specific data for the latter.

Table 1: Thermal Properties

PropertyDiallyl Phthalate (DAP) (analog for DATP)PEEKPolyimide (PI)Cyanate Ester ResinTest Method
Glass Transition Temperature (Tg) 150 °C[1]~143 °C>300 °C242 - 263 °CASTM D3418 / DMA
Heat Deflection Temperature (HDT) @ 1.82 MPa 160 - 185 °C[1]160 - 300 °C>260 °C-ASTM D648
Continuous Use Temperature 204 - 232 °Cup to 260 °C>260 °C--
Decomposition Temperature (TGA) Onset ~300-350 °C[2]-~557 °CT5% > 400 °CASTM E1131

Table 2: Mechanical Properties

PropertyDiallyl Phthalate (DAP) (analog for DATP)PEEKPolyimide (PI)Cyanate Ester ResinTest Method
Tensile Strength (UTS) 28 - 58.6 MPa90 - 100 MPaHigh82 - 90 MPaASTM D638
Flexural Strength 62 - 75.8 MPa150 - 330 MPaHigh-ASTM D790
Flexural Modulus 6.8 GPa[3]4.0 - 24 GPaHigh-ASTM D790
Compressive Strength 150 - 172 MPa120 - 300 MPaHigh-ASTM D695

In-Depth Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. Below are detailed protocols for the key experiments cited.

Thermal Analysis

1. Thermogravimetric Analysis (TGA) - ASTM E1131

  • Objective: To determine the thermal stability and decomposition temperature of the polymer.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • A small, precisely weighed sample (typically 5-10 mg) of the material is placed in a sample pan.

    • The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

    • The sample is heated at a controlled rate (e.g., 10 °C/min or 20 °C/min) over a specified temperature range (e.g., ambient to 800 °C).[4]

    • The instrument continuously records the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins.

2. Differential Scanning Calorimetry (DSC) - ASTM D3418

  • Objective: To determine the glass transition temperature (Tg) and other thermal transitions.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • A small, encapsulated sample (typically 5-10 mg) is placed in the DSC cell alongside an empty reference pan.[5][6]

    • The sample and reference are subjected to a controlled temperature program, including heating and cooling cycles, at a specified rate (e.g., 10 °C/min or 20 °C/min).[5]

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve.

3. Heat Deflection Temperature (HDT) - ASTM D648

  • Objective: To determine the temperature at which a polymer sample deforms under a specified load.

  • Instrumentation: A heat deflection temperature tester.

  • Procedure:

    • A rectangular test specimen of specified dimensions is placed on two supports in a three-point bending configuration.[7][8]

    • A constant load, creating a flexural stress of either 0.455 MPa or 1.82 MPa, is applied to the center of the specimen.[8]

    • The apparatus is immersed in a heat-transfer medium (e.g., oil bath) and the temperature is increased at a uniform rate of 2 °C/min.[9]

    • The temperature at which the specimen deflects by a specified amount (typically 0.25 mm) is recorded as the heat deflection temperature.[8]

Mechanical Analysis

1. Tensile Properties - ASTM D638

  • Objective: To determine the tensile strength, modulus, and elongation of a polymer.

  • Instrumentation: A universal testing machine with an extensometer.

  • Procedure:

    • A dumbbell-shaped test specimen is prepared according to the standard's specifications.

    • The specimen is mounted in the grips of the testing machine.

    • The specimen is pulled apart at a constant rate of crosshead movement until it fractures.[10]

    • The load and elongation are continuously recorded. For high-temperature testing, the setup is enclosed in a thermal chamber.[10]

  • Data Analysis: Stress-strain curves are generated from the data to determine ultimate tensile strength, Young's modulus, and elongation at break.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for key analytical techniques.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument cluster_analysis Data Analysis p1 Weigh 5-10 mg of sample i1 Place sample in pan p1->i1 i2 Purge with Inert Gas (N2) i1->i2 i3 Heat at controlled rate (e.g., 10°C/min) i2->i3 a1 Record mass vs. temperature i3->a1 a2 Plot TGA curve (% weight loss vs. Temp) a1->a2 a3 Determine onset of decomposition a2->a3 DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument cluster_analysis Data Analysis p1 Encapsulate 5-10 mg of sample i1 Place sample and reference in cell p1->i1 i2 Apply controlled heating/cooling cycles i1->i2 a1 Measure differential heat flow i2->a1 a2 Plot heat flow vs. temperature a1->a2 a3 Identify Glass Transition (Tg) a2->a3 HDT_Workflow cluster_prep Specimen Preparation cluster_instrument HDT Apparatus cluster_analysis Data Recording p1 Prepare rectangular specimen i1 Mount specimen in 3-point bend fixture p1->i1 i2 Apply constant load (0.455 or 1.82 MPa) i1->i2 i3 Immerse in oil bath and heat at 2°C/min i2->i3 a1 Monitor deflection i3->a1 a2 Record temperature at 0.25 mm deflection a1->a2

References

A Comparative Analysis of Diallyl Terephthalate and Other Allyl Esters in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the realm of thermosetting polymers, allyl esters hold a significant position due to their excellent thermal stability, electrical insulation properties, and chemical resistance. This guide provides a comprehensive comparative study of diallyl terephthalate (B1205515) (DAT) and other prominent allyl esters, namely diallyl phthalate (B1215562) (DAP), diallyl isophthalate (B1238265) (DAIP), and triallyl cyanurate (TAC). The information presented herein, supported by available experimental data, aims to assist researchers in selecting the most suitable monomer for their specific polymer synthesis applications.

Monomer Structures and Their Influence on Polymer Properties

The chemical structure of the allyl ester monomer plays a pivotal role in determining the properties of the final cured polymer. The arrangement of the allyl groups and the nature of the central aromatic or triazine ring influence factors such as crosslink density, thermal stability, and mechanical strength.

Diallyl terephthalate (DAT), diallyl phthalate (DAP), and diallyl isophthalate (DAIP) are isomers, with the only difference being the substitution pattern on the benzene (B151609) ring (para, ortho, and meta, respectively). This variation in geometry affects the packing of the polymer chains and the ease of polymerization. Triallyl cyanurate (TAC), with its triazine ring and three allyl groups, offers the potential for a higher crosslink density compared to the difunctional diallyl esters.

Data Presentation: A Quantitative Comparison

Table 1: Thermal Properties of Cured Allyl Ester Polymers

PropertyThis compound (DAT)Diallyl Phthalate (DAP)Diallyl Isophthalate (DAIP)Triallyl Cyanurate (TAC)
Glass Transition Temperature (Tg) No specific data found; expected to be high due to rigid structure.150 - 165 °C[1][2]Softening Point: 76 °C (homopolymer)[3]Can significantly increase the Tg of copolymers.[4]
Heat Deflection Temperature (HDT) No specific data found.160 °C (at 1.82 MPa)[1]Continuous service up to 220°C.[3]Enhances thermal stability.[5]
Thermal Stability (TGA) Expected to have good thermal stability.Thermally stable up to approximately 340 °C.[6]High thermal resistance.[3]Provides excellent thermal stability.[5]

Table 2: Mechanical Properties of Cured Allyl Ester Polymers

PropertyThis compound (DAT)Diallyl Phthalate (DAP)Diallyl Isophthalate (DAIP)Triallyl Cyanurate (TAC)
Tensile Strength Copolymer has increased bending strength.[7]28 MPa (neat resin)[1][8]Enhances mechanical strength.[3]Enhances mechanical properties.[5]
Flexural Strength Copolymer has increased flexural strength.[7]62 MPa (neat resin)[1]No specific data found.No specific data found.
Impact Strength Copolymer has significantly increased impact strength.[7]14 J/m (Notched Izod, neat resin)[1]No specific data found.No specific data found.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis and characterization of polymers. Below are generalized procedures for the free-radical polymerization of diallyl esters and the subsequent characterization of the cured polymers.

Protocol 1: Bulk Free-Radical Polymerization of Diallyl Esters

Materials:

  • Diallyl ester monomer (DAT, DAP, DAIP, or TAC)

  • Free-radical initiator (e.g., benzoyl peroxide (BPO), dicumyl peroxide)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel with magnetic stirring and temperature control

  • Vacuum oven

Procedure:

  • The diallyl ester monomer is purified to remove any inhibitors, typically by passing it through a column of activated alumina.

  • The purified monomer is placed in a reaction vessel equipped with a magnetic stirrer and an inlet for an inert gas.

  • The chosen free-radical initiator is added to the monomer (typically 1-3% by weight).

  • The mixture is purged with an inert gas (e.g., nitrogen) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • The reaction vessel is sealed and heated to the desired polymerization temperature (typically ranging from 80°C to 150°C, depending on the initiator's decomposition temperature).

  • The polymerization is allowed to proceed for a predetermined time, which can range from a few hours to several days, depending on the monomer and desired conversion. The viscosity of the mixture will increase as polymerization progresses.

  • For thermoset characterization, the polymerized sample is then post-cured at a higher temperature (e.g., 150-200°C) for several hours to ensure complete crosslinking.

  • The resulting cured polymer is then cooled to room temperature and can be machined into specimens for testing.

Protocol 2: Characterization of Cured Allyl Ester Polymers

1. Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC):

  • TGA (ASTM E1131): A small sample of the cured polymer (5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The weight loss of the sample is recorded as a function of temperature to determine its thermal stability and decomposition profile.

  • DSC (ASTM D3418): A small sample of the cured polymer (5-10 mg) is heated and cooled at a controlled rate. The heat flow to or from the sample is measured to determine thermal transitions such as the glass transition temperature (Tg).[9]

2. Mechanical Testing:

  • Tensile Properties (ASTM D638): Dog-bone shaped specimens of the cured polymer are subjected to a controlled tensile force until failure.[10] The tensile strength, Young's modulus, and elongation at break are determined from the resulting stress-strain curve.

  • Flexural Properties (ASTM D790): Rectangular specimens are subjected to a three-point bending test. The flexural strength and flexural modulus are calculated from the load-deflection data.

  • Impact Strength (ASTM D256): A notched specimen is struck by a swinging pendulum (Izod test). The energy absorbed by the specimen during fracture is a measure of its impact strength.

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes involved in the synthesis and characterization of these polymers, the following diagrams are provided in the DOT language for Graphviz.

DAT This compound (DAT) DAP Diallyl Phthalate (DAP) DAIP Diallyl Isophthalate (DAIP) TAC Triallyl Cyanurate (TAC) Initiator Free-Radical Initiator Polymerization Polymerization (Heating) Monomer->Polymerization Initiation Prepolymer Prepolymer Polymerization->Prepolymer Chain Growth & Crosslinking Post_Cure Post-Curing Prepolymer->Post_Cure Further Heating Cured_Polymer Cured_Polymer Post_Cure->Cured_Polymer Thermal Thermal Analysis (TGA, DSC) Cured_Polymer->Thermal Mechanical Mechanical Testing (Tensile, Flexural, Impact) Cured_Polymer->Mechanical

Caption: Experimental workflow from monomer to characterization.

cluster_dat This compound (DAT) cluster_dap Diallyl Phthalate (DAP) cluster_daip Diallyl Isophthalate (DAIP) cluster_tac Triallyl Cyanurate (TAC) DAT_structure Para-substituted benzene ring DAT_properties High rigidity Good thermal stability (expected) DAT_structure->DAT_properties DAP_structure Ortho-substituted benzene ring DAP_properties Good electrical properties Moderate thermal stability DAP_structure->DAP_properties DAIP_structure Meta-substituted benzene ring DAIP_properties Superior dimensional stability High thermal resistance DAIP_structure->DAIP_properties TAC_structure Triazine ring with three allyl groups TAC_properties High crosslink density Excellent thermal stability TAC_structure->TAC_properties

Caption: Logical relationships between structure and properties.

Conclusion

This guide provides a comparative overview of this compound and other key allyl esters used in polymer synthesis. While diallyl phthalate is the most well-characterized of the group, the structural variations in this compound, diallyl isophthalate, and triallyl cyanurate offer a range of properties that can be tailored for specific high-performance applications. The para-substitution in DAT is expected to lead to polymers with high rigidity and thermal stability. The meta-substitution in DAIP contributes to superior dimensional stability and high thermal resistance.[3] Triallyl cyanurate, with its trifunctional nature, is an excellent candidate for applications requiring very high crosslink density and exceptional thermal stability.[5] Further research involving direct comparative studies under standardized conditions is necessary to fully elucidate the performance differences between these promising monomers.

References

Validation of diallyl terephthalate's effectiveness in improving polymer mechanical properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

In the pursuit of advanced polymeric materials with superior mechanical properties, researchers continually explore novel additives and crosslinking agents. Diallyl terephthalate (B1205515) (DATP), an organic compound featuring two allyl groups, serves as a reactive diluent and crosslinking agent in the formulation of various polymers, particularly unsaturated polyester (B1180765) resins.[1] Its incorporation into a polymer matrix can significantly influence its thermal and mechanical stability. This guide provides a comparative analysis of the effectiveness of diallyl terephthalate and its close isomer, diallyl phthalate (B1215562) (DAP), in enhancing the mechanical properties of polymers, supported by experimental data and standardized testing protocols.

Comparative Analysis of Mechanical Properties

The addition of diallyl esters like DATP and DAP to polymer resins initiates crosslinking during curing, forming a robust three-dimensional network.[2] This structural reinforcement typically leads to improvements in properties such as tensile strength, flexural modulus, and thermal resistance. While specific quantitative data for DATP is not as widely published, the extensive data available for the closely related diallyl phthalate (DAP) provides valuable insights into the expected performance enhancements.

The following table summarizes the mechanical properties of diallyl phthalate thermosets and compares them with common alternative thermosetting resins. It is important to note that these properties can vary based on the specific formulation, curing conditions, and the inclusion of reinforcements like glass fibers.[3]

Table 1: Comparison of Mechanical Properties of Diallyl Phthalate and Alternative Thermosets

MaterialTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Flexural Strength (MPa)Izod Impact Strength (J/m)
Diallyl Phthalate (DAP), neat 281.3316214
Diallyl Phthalate (DAP), glass fiber filled 35 - 1174.0 - 17.0---
Epoxy Resin 20 - 1500.0066 - 3.01 - 6--
Vinyl Ester Resin ~90~3.36 - 9--
Unsaturated Polyester Resin (UPR) 58.6 - 632.0 - 4.01.8 - 4.7--

Note: Data for DAP is presented for both the neat resin and a short glass fiber-filled composite to illustrate the significant impact of reinforcement.[3]

Experimental Protocols

To validate the effectiveness of this compound in improving polymer mechanical properties, a series of standardized tests are conducted. The following are detailed methodologies for key experiments.

Sample Preparation

The initial and crucial step is the preparation of the polymer blend.

  • Materials : Base polymer resin (e.g., unsaturated polyester), this compound (as the additive), and a suitable initiator (e.g., benzoyl peroxide).

  • Procedure :

    • The base polymer resin is preheated to a specific temperature to reduce its viscosity.

    • A predetermined weight percentage of this compound is added to the resin and mixed thoroughly until a homogeneous solution is achieved.

    • The initiator is then added to the mixture, and it is stirred carefully to ensure uniform distribution while avoiding the entrapment of air bubbles.

    • The mixture is then poured into molds of standard dimensions for tensile and flexural testing specimens.

    • The molded specimens are cured in an oven at a specified temperature and for a specific duration to ensure complete polymerization and crosslinking.

    • Control samples of the base polymer without the DATP additive are prepared using the same procedure for comparison.

Tensile Testing

Tensile testing is performed to determine the tensile strength, Young's modulus, and elongation at break of the polymer samples.

  • Standard : ASTM D638, "Standard Test Method for Tensile Properties of Plastics".

  • Apparatus : A universal testing machine equipped with grips suitable for holding the dog-bone-shaped specimens.

  • Procedure :

    • The dimensions of the gauge section of the test specimen are measured accurately.

    • The specimen is mounted securely in the grips of the universal testing machine.

    • A constant rate of crosshead movement is applied to pull the specimen until it fractures.

    • The load and extension data are recorded throughout the test.

    • Tensile strength is calculated as the maximum load divided by the original cross-sectional area.

    • Young's modulus is determined from the slope of the initial linear portion of the stress-strain curve.

    • Elongation at break is calculated as the change in gauge length at the point of fracture, expressed as a percentage of the original gauge length.

Flexural Testing

Flexural testing is used to measure the flexural strength and flexural modulus of the materials, which are important for applications where the material will be subjected to bending forces.

  • Standard : ASTM D790, "Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials".[3]

  • Apparatus : A universal testing machine with a three-point bending fixture.

  • Procedure :

    • The rectangular test specimen is placed on two supports.

    • A load is applied to the center of the specimen at a constant rate of crosshead motion.[3]

    • The load and deflection are recorded until the specimen breaks or reaches a specified strain.

    • Flexural strength is calculated from the load at failure.

    • Flexural modulus is determined from the slope of the stress-strain curve in the elastic region.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of a typical experiment to validate the effectiveness of a polymer additive like this compound.

G cluster_prep Sample Preparation cluster_analysis Data Analysis & Comparison start Start: Define Polymer & Additive (DATP) Concentrations mixing Mixing of Polymer, DATP, and Initiator start->mixing molding Molding of Test Specimens mixing->molding curing Curing of Specimens molding->curing tensile Tensile Testing (ASTM D638) curing->tensile flexural Flexural Testing (ASTM D790) curing->flexural data_collection Data Collection (Stress, Strain, etc.) tensile->data_collection flexural->data_collection comparison Comparison of Mechanical Properties (with vs. without DATP) data_collection->comparison conclusion Conclusion on DATP Effectiveness comparison->conclusion

Caption: Experimental workflow for validating polymer additive effectiveness.

References

Comparing the refractive indices of polymers made with diallyl terephthalate and other monomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the refractive indices of various polymers is crucial for researchers and scientists in the development of advanced optical materials and drug delivery systems. This guide provides a comparative overview of the refractive index of polymers synthesized from diallyl terephthalate (B1205515) and other common monomers, supported by experimental data and detailed methodologies.

Comparative Analysis of Polymer Refractive Indices

The refractive index of a polymer is a critical optical property that dictates how light propagates through it. This property is paramount in the design and fabrication of optical components. Below is a comparative table summarizing the refractive indices of various polymers, including a close analog to poly(diallyl terephthalate).

PolymerMonomer(s)Refractive Index (n) at 589 nm
Poly(diallyl phthalate)Diallyl phthalate1.5720[1]
Poly(ethylene terephthalate) (PET)Ethylene glycol and terephthalic acid1.5750[1]
Polycarbonate (PC)Bisphenol A and phosgene1.586[2]
Polystyrene (PS)Styrene1.59
Poly(methyl methacrylate) (PMMA)Methyl methacrylate1.491[2]
CR-39® (Poly(allyl diglycol carbonate))Allyl diglycol carbonate1.498[2][3]
Cyclic Olefin Copolymer (COC)Cyclic olefins1.53
Polyetherimide (PEI)1.68

Experimental Protocols for Refractive Index Measurement

Accurate determination of the refractive index of polymers is essential for their application in optical devices. Several well-established techniques are employed for this purpose.

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in the polarization of light upon reflection from a thin film. It can determine both the refractive index and the thickness of the film with high accuracy.

Methodology:

  • Instrument Setup and Calibration: Power on the light source and allow it to stabilize. Calibrate the instrument using a reference sample, such as a bare silicon wafer.

  • Measurement: Mount the polymer thin film sample on the sample stage. Align the sample to ensure the light beam reflects from the center of the film.

  • Data Acquisition: Set the measurement parameters, including the range of wavelengths and the angle of incidence. A common starting point is a 70° angle of incidence. Initiate the measurement to acquire the ellipsometric parameters (Ψ and Δ).

  • Data Analysis: Use modeling software to fit the experimental data to a theoretical model that describes the optical properties of the sample. The refractive index spectrum of the polymer film is obtained from the best-fit model.

Prism Coupling

This method involves coupling a laser beam into the thin film via a high-refractive-index prism. By measuring the angles at which light propagates within the film (mode angles), both the refractive index and thickness can be determined.

Methodology:

  • Sample Preparation: Ensure the polymer film is clean and free of defects.

  • Measurement: Place the sample in contact with the base of a high-refractive-index prism. A laser beam is directed through the prism to the base where the sample is located.

  • Data Acquisition: The instrument rotates the sample and prism assembly while monitoring the intensity of the reflected laser beam with a photodetector. At specific "mode angles," light couples into the thin film, causing a sharp drop in the reflected intensity. The instrument's software automatically detects and records these mode angles.

  • Data Analysis: The software utilizes the measured mode angles, the known refractive index of the prism, and the laser wavelength to solve the waveguide mode equations, yielding the refractive index and thickness of the film.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to estimate the refractive index of transparent thin films by analyzing the interference fringes in their transmission or reflectance spectra.

Methodology:

  • Sample Preparation: The polymer film must be transparent and have a relatively uniform thickness.

  • Measurement: Place the polymer film in the sample holder of a UV-Vis spectrophotometer and record the transmission or reflectance spectrum over a range of wavelengths.

  • Data Analysis: The refractive index (n) can be calculated from the interference fringes in the spectrum. If the film thickness (d) is known, the refractive index can be determined using the equation: n = (m * λ) / (2 * d), where 'm' is the order of the interference fringe and 'λ' is the corresponding wavelength. Alternatively, specialized software can be used to model the interference pattern and simultaneously fit for both the refractive index and the film thickness.

Logical Workflow for Polymer Selection

The selection of a polymer for a specific optical application often involves a systematic evaluation of its properties. The following diagram illustrates a logical workflow for this process.

PolymerSelection Define_Requirements Define Optical Requirements (e.g., Refractive Index, Transparency) Identify_Candidates Identify Candidate Polymers Define_Requirements->Identify_Candidates Based on Literature Experimental_Characterization Experimental Characterization (Measure Refractive Index) Identify_Candidates->Experimental_Characterization Synthesize or Procure Compare_Performance Compare Performance Data Experimental_Characterization->Compare_Performance Generate Data Select_Polymer Select Optimal Polymer Compare_Performance->Select_Polymer Based on Analysis

Caption: Logical workflow for selecting a polymer based on optical requirements.

References

Crosslinking efficiency of diallyl terephthalate compared to divinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Crosslinking Efficiency: Diallyl Terephthalate (B1205515) vs. Divinylbenzene (B73037)

For researchers and professionals in polymer science and drug development, the choice of a crosslinking agent is a critical decision that dictates the ultimate properties and performance of a polymer network. This guide provides an objective comparison of two prominent crosslinking agents: diallyl terephthalate (DAT) and divinylbenzene (DVB). While DVB is a widely established and studied crosslinker, this analysis also delves into the characteristics of DAT, offering insights into its relative performance based on available experimental data and the fundamental principles of polymer chemistry.

Executive Summary

Divinylbenzene is a highly reactive aromatic monomer that readily forms rigid, highly crosslinked polymer networks with excellent thermal and mechanical stability. Its vinyl groups are highly susceptible to free-radical polymerization, leading to rapid network formation and high gel content. Consequently, DVB is a preferred crosslinker in applications demanding robust, non-polar networks, such as in the manufacturing of ion-exchange resins and chromatography media.

This compound, an allyl ester, presents a different reactivity profile. The allyl groups of DAT are less reactive in free-radical polymerization compared to the vinyl groups of DVB due to degradative chain transfer, which can lead to a lower crosslinking efficiency under identical conditions. However, this reduced reactivity can be advantageous in certain applications, offering better control over the polymerization process and resulting in polymers with potentially lower shrinkage stress. The ester linkages in DAT also introduce a degree of polarity and flexibility to the polymer backbone, which can influence its mechanical and chemical properties.

Structural and Reactivity Differences

The fundamental difference in the crosslinking behavior of DAT and DVB stems from the reactivity of their respective functional groups in free-radical polymerization.

Divinylbenzene (DVB): The vinyl groups in DVB are directly attached to the aromatic ring, which activates them for polymerization. This leads to a high propagation rate and the rapid formation of a three-dimensional network.

This compound (DAT): The allyl groups in DAT are separated from the aromatic ring by an ester group and a methylene (B1212753) group. This structure is prone to degradative chain transfer, a process where a growing polymer radical abstracts a hydrogen atom from the methylene group of an unreacted allyl monomer. This results in a stable, less reactive allylic radical, which is slow to reinitiate polymerization, thereby reducing the overall rate of polymerization and crosslinking efficiency.

Performance Comparison: A Data-Driven Analysis

While direct, head-to-head quantitative comparisons of DAT and DVB in the same polymer system are limited in publicly available literature, a comparative assessment can be made by examining data from various studies and considering the inherent chemical differences. A study involving the copolymerization of eugenol (B1671780) with diallyl phthalate (B1215562) (a close structural analog of DAT) and divinylbenzene provides a relevant, albeit indirect, point of comparison.

Quantitative Data Summary

The following table summarizes typical quantitative data for polymers crosslinked with DVB and expected trends for DAT-crosslinked polymers based on available literature and chemical principles.

PropertyDivinylbenzene (DVB)This compound (DAT)
Gel Content (%) High (typically >90%)Moderate to High (can be lower than DVB under similar conditions)
Crosslink Density HighModerate
Tensile Strength HighModerate to High
Young's Modulus HighModerate
Elongation at Break (%) LowModerate
Thermal Stability HighModerate to High
Experimental Protocols

The gel content, a measure of the insoluble fraction of a crosslinked polymer, is a key indicator of crosslinking efficiency.[1][2][3][4]

Protocol:

  • A precisely weighed sample of the cured polymer is placed in a solvent (e.g., toluene, xylene) in which the uncrosslinked polymer is soluble.[1]

  • The sample is subjected to solvent extraction, typically by boiling for several hours, to dissolve the soluble (sol) fraction.[5]

  • The remaining insoluble (gel) fraction is carefully separated by filtration.[3]

  • The gel fraction is dried in a vacuum oven until a constant weight is achieved.[3]

  • The gel content is calculated as the ratio of the dry weight of the insoluble fraction to the initial weight of the polymer sample, expressed as a percentage.[1]

The crosslink density, which is the number of effective crosslinks per unit volume, can be estimated using swelling tests based on the Flory-Rehner theory.[6][7][8][9][10]

Protocol:

  • A small, accurately weighed sample of the dry crosslinked polymer is immersed in a suitable solvent.

  • The sample is allowed to swell until it reaches equilibrium, with its weight being monitored periodically until it becomes constant.[9]

  • The swollen sample is weighed, and the volume fraction of the polymer in the swollen gel is calculated.

  • The crosslink density is then calculated using the Flory-Rehner equation, which relates the polymer volume fraction to the crosslink density, the molar volume of the solvent, and the Flory-Huggins polymer-solvent interaction parameter.[6][11]

DMA can also be used to determine the crosslink density by measuring the storage modulus (G') in the rubbery plateau region of the polymer.[12][13][14]

Protocol:

  • A sample of the crosslinked polymer with a defined geometry is placed in a DMA instrument.

  • The sample is subjected to a sinusoidal strain at a specific frequency over a range of temperatures.

  • The storage modulus (G') is measured as a function of temperature.

  • The crosslink density (ν) is calculated from the storage modulus in the rubbery plateau region using the theory of rubber elasticity: ν = G' / (RT) where G' is the storage modulus, R is the universal gas constant, and T is the absolute temperature.[11]

Signaling Pathways and Experimental Workflows

The logical workflow for comparing the crosslinking efficiency of this compound and divinylbenzene can be visualized as follows:

Crosslinking_Comparison_Workflow cluster_Monomers Monomer Properties cluster_Polymerization Polymerization Process cluster_Characterization Polymer Characterization cluster_Properties Resulting Polymer Properties DAT This compound (DAT) Polymerization Free-Radical Polymerization DAT->Polymerization Allyl Groups DVB Divinylbenzene (DVB) DVB->Polymerization Vinyl Groups Gel_Content Gel Content Analysis Polymerization->Gel_Content Swelling Swelling Studies Polymerization->Swelling DMA Dynamic Mechanical Analysis (DMA) Polymerization->DMA Thermal_Analysis Thermal Analysis (TGA/DSC) Polymerization->Thermal_Analysis Efficiency Crosslinking Efficiency Gel_Content->Efficiency Swelling->Efficiency Mechanical Mechanical Properties DMA->Mechanical Thermal Thermal Stability Thermal_Analysis->Thermal

References

A Comparative Analysis of the Curing Kinetics of Diallyl Terephthalate and Other Thermosetting Resins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the reaction kinetics of key thermosetting polymers, featuring comparative data from Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Rheometry.

In the realm of thermosetting polymers, understanding the curing kinetics is paramount for optimizing processing conditions and tailoring material properties for specific applications. This guide provides a detailed comparison of the curing kinetics of diallyl terephthalate (B1205515) (DATP), a high-performance resin, against other widely used thermosetting resins, namely epoxy, phenolic, and vinyl ester resins. This analysis is supported by experimental data from key analytical techniques, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Introduction to Thermoset Curing Kinetics

The curing of thermosetting resins is a complex chemical process involving the transformation of a liquid resin into a solid, three-dimensional network through cross-linking reactions. The rate and extent of this transformation are dictated by the curing kinetics, which are influenced by factors such as temperature, catalyst type, and the chemical structure of the resin. A thorough understanding of these kinetics is crucial for controlling the manufacturing process and achieving desired final properties such as mechanical strength, thermal stability, and chemical resistance.

This guide focuses on comparing the curing behavior of diallyl terephthalate (DATP) with that of epoxy, phenolic, and vinyl ester resins. DATP is known for its excellent thermal and electrical properties, making it a material of interest for high-performance applications. By comparing its curing kinetics with more conventional thermosets, we can better understand its processing window and potential advantages.

Comparative Analysis of Curing Kinetic Parameters

The curing kinetics of thermosetting resins can be characterized by several key parameters, including activation energy (Ea), reaction order (n), and the pre-exponential factor (A). These parameters are often determined using thermal analysis techniques like Differential Scanning Calorimetry (DSC). The following tables summarize the available kinetic data for DATP and other thermosets.

Table 1: Curing Kinetic Parameters for this compound (DATP) and Diallyl Phthalate (DAP)

ResinInitiator/MethodActivation Energy (Ea) (kJ/mol)Reaction Order (n)Analytical Technique
This compound (DATP)Peroxide Initiators (CHPC, DCPO) / Modeling36.9 (Propagation), 144.7 (Termination)-FTIR[1]
Diallyl Phthalate (DAP)Dicumyl Peroxide / DSC130.20.9455DSC[2]

Table 2: Curing Kinetic Parameters for Epoxy, Vinyl Ester, and Phenolic Resins

Resin TypeCuring Agent/InitiatorActivation Energy (Ea) (kJ/mol)Reaction Order (n)Analytical Technique
Epoxy Resin (DGEBA)TETA54.610.87DSC[3]
Epoxy Resin (Epikote 816LV)IPDA85.32 - 88.02~3DSC[4]
Vinyl Ester ResinMEKP66 - 69-DSC[5]
Phenolic Resin (Resol)Self-curing128 - 142-DSC[6]

Note: The kinetic parameters can vary significantly depending on the specific formulation, including the type and concentration of initiators, catalysts, and fillers, as well as the experimental conditions.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the kinetic data and for designing future experiments. The following sections outline the typical protocols for the key analytical techniques used to study thermoset curing kinetics.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow associated with chemical reactions as a function of temperature or time.[2][7][8]

Objective: To determine the heat of reaction (ΔH), the degree of cure (α), and the kinetic parameters (Ea, n, A) of the curing reaction.

Methodology:

  • Sample Preparation: A small amount of the uncured resin mixture (typically 5-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Isothermal Analysis:

    • The DSC cell is rapidly heated to a specific isothermal curing temperature and held constant.[2]

    • The heat flow is recorded as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).

    • The area under the exothermic peak is proportional to the heat of reaction at that temperature.

    • The degree of cure at any time 't' is calculated as the partial heat of reaction up to time 't' divided by the total heat of reaction.

  • Non-isothermal (Dynamic) Analysis:

    • The sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) over a temperature range that encompasses the entire curing reaction.

    • The heat flow is recorded as a function of temperature.

    • The total heat of reaction is determined by integrating the area under the exothermic peak.

    • Kinetic models such as the Kissinger or Ozawa-Flynn-Wall methods are applied to the data obtained at different heating rates to determine the activation energy.[9][10]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_isothermal Isothermal Protocol cluster_nonisothermal Non-isothermal Protocol cluster_data Data Analysis A Weigh Resin B Seal in Pan A->B C Select Mode B->C D Isothermal C->D E Non-isothermal C->E F Heat to T_iso D->F I Heat at Constant Rate E->I G Hold at T_iso F->G H Record Heat Flow vs. Time G->H K Calculate ΔH, α H->K J Record Heat Flow vs. Temp I->J J->K L Determine Kinetic Parameters (Ea, n, A) K->L FTIR_Workflow A Prepare Thin Film of Resin B Place in FTIR with Heated/UV Stage A->B C Collect Spectra at Regular Time Intervals B->C D Monitor Decrease in Reactive Group Peaks C->D E Calculate Degree of Conversion vs. Time D->E F Determine Kinetic Parameters E->F Rheometry_Curing cluster_start Initial State (Liquid) cluster_gel Gelation cluster_vitrify Vitrification cluster_final Final State (Solid) A Low Viscosity G'' > G' B Viscosity Increases Sharply G' = G'' (Gel Point) A->B Curing Time C G' Plateaus Reaction Slows B->C Further Curing D High Modulus G' >> G'' C->D Completion

References

Spectroscopic comparison of diallyl terephthalate and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Diallyl Terephthalate (B1205515) and Its Isomers: A Guide for Researchers

This guide provides a detailed spectroscopic comparison of diallyl terephthalate and its structural isomers, diallyl isophthalate (B1238265) and diallyl phthalate (B1215562). For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between these isomers is crucial. This document presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to facilitate their differentiation and characterization. All data is summarized in comparative tables, and detailed experimental protocols for the cited spectroscopic techniques are provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, diallyl isophthalate, and diallyl phthalate, highlighting the distinguishing features in their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)

CompoundAromatic Protons (ppm)Vinylic Protons (=CH, ppm)Allylic Protons (-CH₂-, ppm)Vinylic Protons (=CH₂, ppm)
This compound 8.11 (s, 4H)6.05 (m, 2H)4.83 (d, 4H)5.43 (d, 2H), 5.31 (d, 2H)
Diallyl Isophthalate [1]8.73 (s, 1H), 8.25 (d, 2H), 7.55 (t, 1H)6.04 (m, 2H)[1]4.86 (d, 4H)[1]5.43 (d, 2H), 5.32 (d, 2H)[1]
Diallyl Phthalate [2][3]7.72 (m, 2H), 7.53 (m, 2H)5.97 (m, 2H)[3]4.79 (d, 4H)[3]5.38 (d, 2H), 5.26 (d, 2H)[3]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)

CompoundCarbonyl Carbon (C=O, ppm)Aromatic Carbons (ppm)Vinylic Carbon (=CH, ppm)Allylic Carbon (-CH₂-, ppm)Vinylic Carbon (=CH₂, ppm)
This compound ~165~134, ~129~132~66~119
Diallyl Isophthalate 165.2134.4, 131.2, 130.4, 129.2132.166.2118.9
Diallyl Phthalate [4]167.1132.0, 130.6, 128.5132.566.0118.3

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

CompoundC=O StretchC-O Stretch (Ester)=C-H Stretch (Aromatic)=C-H Stretch (Vinylic)C=C Stretch (Aromatic)
This compound ~1720~1270, ~1100~3080~3020~1600, ~1410
Diallyl Isophthalate [5][6]17251250, 1130308030201600, 1450
Diallyl Phthalate [7][8][9][10]17251280, 1120307030201595, 1450

Table 4: Key Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 246205, 163, 149, 104, 76, 41
Diallyl Isophthalate [5][11][12]246[5][11]189, 149, 104, 76, 41[11]
Diallyl Phthalate [13][14]246189, 149, 104, 76, 41

Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the diallyl phthalate isomers using the spectroscopic methods discussed.

G Spectroscopic Differentiation of Diallyl Phthalate Isomers cluster_isomers Isomers cluster_methods Spectroscopic Methods cluster_data Key Differentiating Data DAT This compound NMR NMR Spectroscopy (¹H & ¹³C) DAT->NMR IR FT-IR Spectroscopy DAT->IR MS Mass Spectrometry DAT->MS DAI Diallyl Isophthalate DAI->NMR DAI->IR DAI->MS DAP Diallyl Phthalate DAP->NMR DAP->IR DAP->MS NMR_Data Aromatic Proton & Carbon Signals NMR->NMR_Data IR_Data C-O Stretch & Fingerprint Region IR->IR_Data MS_Data Fragmentation Pattern MS->MS_Data

Caption: Workflow for isomer identification using spectroscopic techniques.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the diallyl phthalate isomer in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: The spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Apply a 90° pulse with a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[15]

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Employ a relaxation delay of 2-5 seconds.[16]

    • Accumulate a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and the solvent peak for ¹³C (CDCl₃ at 77.16 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FT-IR

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[17]

  • Instrument Setup:

    • Select a spectral range of 4000 to 400 cm⁻¹.[17]

    • Set the resolution to 4 cm⁻¹.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Perform baseline correction if necessary.

    • Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the diallyl phthalate isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Use a GC equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent).

    • Injector: Set the injector temperature to 250-280°C and use a split or splitless injection mode.

    • Oven Temperature Program: A typical program would be to hold at an initial temperature of 50-70°C for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-500.

    • Interface Temperature: Set the GC-MS interface temperature to 280-300°C.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum for the identified peak.

    • Determine the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

References

A Comparative Performance Analysis: Diallyl Terephthalate (DAT) Composites vs. Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-performance thermosetting polymers, both diallyl terephthalate (B1205515) (DAT)-based composites and epoxy resins hold significant prominence, particularly in applications demanding excellent thermal stability, mechanical strength, and electrical insulation. This guide provides an objective, data-driven comparison of these two material systems, offering valuable insights for researchers, scientists, and engineers in material selection and development.

Diallyl phthalate (B1215562) (DAP) resins, a category that includes DAT, are noted for their exceptional dimensional stability, resistance to heat and chemicals, and superior electrical properties, making them a reliable choice for demanding electronic and structural components.[1][2] Epoxy resins are widely utilized due to their high strength, low shrinkage upon curing, and excellent adhesion to a multitude of substrates.[3] Their versatility allows for a wide range of formulations, enabling their properties to be tailored for specific applications, from structural adhesives to advanced composite matrices.[4]

Quantitative Performance Comparison

The following tables summarize the key mechanical, thermal, and electrical properties of diallyl terephthalate and epoxy resins. The values presented are typical ranges and can vary significantly based on the specific formulation, reinforcement type, and curing process.

Table 1: Mechanical Properties

PropertyThis compound (DAP)Epoxy ResinsTest Standard (ASTM)
Tensile Strength 28 MPa[5]20 - 120 MPa[3][6]D3039 / D638
Flexural Strength 62 MPa[5]55 - 113 MPa[6]D7264 / D790
Compressive Strength 150 MPa[5]90 - 100 MPa[6]D3410 / D6641
Elastic (Young's) Modulus 13 GPa[5]3.1 - 3.8 GPa[3]D3039
Notched Izod Impact 14 J/m[5]Varies SignificantlyD256

Table 2: Thermal Properties

PropertyThis compound (DAP)Epoxy ResinsTest Standard (ASTM)
Glass Transition Temp. (Tg) 150 °C[5]150 - 220 °C[3]D3418
Heat Deflection Temp. (HDT) 160 °C (at 1.82 MPa)[5]Varies with formulationE2092
Decomposition Temp. ~340 - 400 °C[7][8]~300 - 350 °C[9]E1131 (TGA)
Thermal Conductivity 0.6 W/m-K[5]0.1 - 0.2 W/m-K (unfilled)[10]C177 / E1269
Coefficient of Thermal Exp. 25 µm/m-K[5]Varies with formulationE831

Table 3: Electrical Properties

PropertyThis compound (DAP)Epoxy ResinsTest Standard (ASTM)
Dielectric Strength 40 kV/mm[5]~20 kV/mm (~500 volts/mil)[11]D149
Dielectric Constant 5.2 (at 1 Hz)[5]≤ 6.0 (at 1 kHz - 1 MHz)[11]D150
Volume Resistivity 10¹³ Ω-m[5]≥ 10¹² Ω-m (at 25°C)[11]D257

Experimental Protocols

The data presented above is derived from standardized test methods, primarily those established by ASTM International. A detailed understanding of these protocols is crucial for accurate and reproducible material characterization.

Methodology for Mechanical Property Testing
  • Specimen Preparation: Composite panels are fabricated and cured according to specified manufacturing procedures. Test coupons are then machined from these panels to the dimensions required by the specific ASTM standard.[12]

  • Tensile Testing (ASTM D3039): This test determines the ultimate tensile strength, tensile modulus, and strain-to-failure of the composite.[12] A flat, straight-sided specimen is gripped at both ends and pulled apart at a constant rate until failure.

  • Compressive Testing (ASTM D6641): This method measures the compressive strength and stiffness of a polymer matrix composite.[13] A specialized fixture is used to apply a compressive load to the specimen while preventing buckling.

  • Flexural Testing (ASTM D7264): This test is used to determine the flexural strength and modulus of composite materials.[14] A rectangular beam specimen is subjected to a three-point or four-point bending load until it fails.

  • Shear Testing (ASTM D3518 / D2344): In-plane shear properties are often determined using a tensile test on a ±45° laminate (ASTM D3518).[12] Interlaminar shear strength is commonly evaluated using the short-beam strength (SBS) test (ASTM D2344), which involves a three-point bend test on a short, thick specimen to promote interlaminar shear failure.[12]

Methodology for Thermal Analysis
  • Dynamic Mechanical Analysis (DMA): Used to determine the glass transition temperature (Tg), where the material transitions from a rigid, glassy state to a more rubbery state.[4] The test involves applying a small oscillatory stress to a sample and measuring the response as the temperature is increased.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and assess the overall thermal stability of the material.[7]

  • Differential Scanning Calorimetry (DSC) (ASTM D3418): DSC is another common method to determine the glass transition temperature by measuring the difference in heat flow required to increase the temperature of a sample and a reference.[15]

Methodology for Electrical Property Testing
  • Dielectric Strength (ASTM D149): This test measures the maximum voltage a material can withstand before electrical breakdown occurs.[16][17] The specimen is placed between two electrodes, and the voltage is increased until failure.

  • Dielectric Constant and Dissipation Factor (ASTM D150): These properties are determined by measuring the capacitance and power loss of a material when it is placed in an alternating electric field.[16][17]

  • Volume and Surface Resistivity (ASTM D257): This standard provides methods for measuring a material's resistance to the flow of electric current, which is a key indicator of its insulating effectiveness.[16][17]

Visualized Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_prep Material Preparation cluster_testing Property Characterization cluster_analysis Data Analysis Resin Resin System (DAT or Epoxy) Fabrication Composite Fabrication (e.g., Compression Molding) Resin->Fabrication Reinforcement Reinforcement (e.g., Glass/Carbon Fiber) Reinforcement->Fabrication Curing Curing Cycle Fabrication->Curing Machining Specimen Machining Curing->Machining Mech_Test Mechanical Testing (ASTM D3039, D6641, etc.) Machining->Mech_Test Therm_Test Thermal Analysis (DMA, TGA, DSC) Machining->Therm_Test Elec_Test Electrical Testing (ASTM D149, D150, D257) Machining->Elec_Test Data Data Acquisition & Analysis Mech_Test->Data Therm_Test->Data Elec_Test->Data Report Performance Report & Comparison Data->Report G cluster_props DAT This compound (DAT) Composites P1 Higher Dielectric Strength DAT->P1 P2 Higher Thermal Stability (Decomposition Temp) DAT->P2 P3 Excellent Dimensional Stability DAT->P3 Epoxy Epoxy Resin Composites P4 Superior Adhesion Epoxy->P4 P5 Higher Toughness & Versatility Epoxy->P5 P6 Broader Formulation Range Epoxy->P6

References

Safety Operating Guide

Proper Disposal of Diallyl Terephthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. Diallyl terephthalate (B1205515), a monomer used in the production of polymers, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal.

Immediate Safety and Handling

Before proceeding with disposal, it is crucial to handle diallyl terephthalate with appropriate safety measures. The compound is harmful if swallowed and can cause skin and serious eye irritation.[1][2][3]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use eye and face protection.

  • Clothing: Wear protective clothing to prevent skin contact.[1]

In the event of a spill, prevent it from entering drains, waterways, or soil.[1] Absorb the spill with an inert material, such as sand or vermiculite, and place it into a suitable, sealed container for disposal.[1]

Step-by-Step Disposal Procedure

Disposal of this compound must be carried out in compliance with local, regional, and national regulations.[1][4][5] As a chemical waste generator, you are responsible for determining if the waste is classified as hazardous.[4][5]

  • Waste Identification and Collection:

    • Collect all this compound waste, including contaminated materials and spill cleanup debris, in a designated and properly labeled waste container.

    • The container should be robust, chemically resistant, and have a secure lid to prevent leaks or spills.

    • Do not mix this compound with other incompatible waste streams. It is incompatible with strong oxidizing agents.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[1]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arrange for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with accurate information about the waste, including its composition and volume.

  • Documentation:

    • Maintain a record of the waste generated, including the amount and date of disposal, as required by your institution and local regulations.

The ultimate disposal method will be determined by the approved waste disposal facility, which is equipped to handle and treat chemical waste in an environmentally responsible manner.[1]

Quantitative Hazard Data

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, oral (Category 4)[3]
Causes skin irritationSkin corrosion/irritation (Category 2)[3]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2)[3]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DiallylTerephthalateDisposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill or Residue? ppe->spill collect Collect Waste in a Designated, Labeled Container seal Securely Seal the Waste Container collect->seal spill->collect  No Spill   absorb Absorb with Inert Material and Place in Waste Container spill->absorb  Spill Occurs   absorb->collect store Store in a Designated Cool, Well-Ventilated Area seal->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end_node End: Proper Disposal pickup->end_node

Caption: Workflow for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Diallyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential procedural information for the safe handling, storage, and disposal of Diallyl terephthalate (B1205515), tailored for laboratory and research professionals. Adherence to these protocols is critical to minimize exposure risks and ensure a safe operational environment.

Hazard Identification and Summary

Diallyl terephthalate is classified with the following hazards:

  • H302: Harmful if swallowed[1][2][3]

  • H315: Causes skin irritation[1][3]

  • H319: Causes serious eye irritation[1][3]

It is imperative to avoid contact with skin, eyes, and clothing and to prevent ingestion and inhalation.[1]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the most critical barrier against exposure. Engineering controls, such as fume hoods, should be the primary method of exposure control.[4]

Protection Area Required PPE Specifications and Best Practices
Eye & Face Safety Goggles or Face ShieldWear chemical splash-resistant safety glasses or goggles with side protection.[1] A face shield offers a fuller range of protection against splashes.[5]
Skin & Body Chemical-Resistant GlovesUse non-absorbent, chemical-resistant gloves.[6] While specific material is not listed, nitrile gloves are a common recommendation for chemical handling.[6] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[5]
Lab Coat / Protective ClothingWear a lab coat or suitable protective clothing to prevent skin contact.[1][4] Consider a disposable Tyvek suit for full-body coverage during large-scale operations.[6]
Respiratory Fume Hood or RespiratorAlways handle in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.[1][4] If ventilation is insufficient or during large spills, a NIOSH-approved vapor respirator is required.[4]

Operational Plan: Standard Handling Protocol

Preparation:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

  • Assemble all necessary PPE as specified in the table above.

  • Prepare all equipment and reagents before handling the chemical.

  • Confirm the location of the appropriate spill kit.

Handling Procedure:

  • Don all required PPE before entering the handling area.

  • Conduct all operations involving this compound inside a certified chemical fume hood.

  • Avoid breathing fumes or vapors.[1]

  • Dispense the chemical carefully to minimize splashing or aerosol generation.

  • Keep the container tightly closed when not in use.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Do not eat, drink, or smoke in the area where this compound is handled or stored.[1]

Storage:

  • Store in a tightly-closed container in a cool, dry, well-ventilated area.[1]

  • Keep away from incompatible substances such as strong oxidizing agents, acids, and bases.[7]

  • Store away from sources of ignition.[1]

  • For long-term storage, refrigeration at 2-8°C is recommended.[1]

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with running water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][2]

Spill Management and Disposal Plan

Spill Response Protocol:

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Wear all required PPE, including respiratory protection if vapors are present.

  • Contain Spill: Prevent the spill from spreading or entering drains.[1]

  • Absorb: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to cover the spill.[1]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (such as 60-70% ethanol), followed by a thorough wash with soap and water.[8]

  • Dispose: Seal and label the waste container for disposal according to institutional and local regulations.

Spill_Management_Workflow cluster_Initial_Response Immediate Actions cluster_Containment Containment & Cleanup cluster_Final_Steps Finalization Spill Spill Occurs Alert Alert Personnel Spill->Alert Evacuate Evacuate Area Alert->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill (Prevent Spread) PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for Safe this compound Spill Response.

Disposal Plan:

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]

  • Product Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.[1] Place it in a clearly labeled, sealed container.

  • Contaminated Materials: All contaminated items, including gloves, absorbent materials, and disposable lab coats, must also be disposed of as hazardous waste.[8]

  • Containers: Do not reuse empty containers.[1] They should be disposed of as unused product.

  • Regulations: Always consult and adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1][4] Arrange for disposal through a licensed professional waste disposal service.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.